molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B196192
CAS No.: 883455-55-8
M. Wt: 220.23 g/mol
InChI Key: MMIRDFLZTSMUQF-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is a new reagent for determination of ultra trace amounts of Thallium(III).

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIRDFLZTSMUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635062
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883455-55-8
Record name 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Properties, Synthesis, and Applications of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core characteristics of the urazole derivative, this compound. It moves beyond a simple data sheet to explain the causality behind its synthesis, its key reactive properties, and its potential in various scientific fields.

Introduction and Strategic Context

The 1,2,4-triazolidine-3,5-dione, commonly known as the urazole scaffold, represents a class of heterocyclic compounds of significant interest in both medicinal chemistry and materials science.[1][2] These structures are not only valuable in their own right, exhibiting a range of biological activities, but they also serve as stable precursors to one of the most reactive classes of molecules in organic synthesis: the 1,2,4-triazoline-3,5-diones (TADs).[3][4]

The subject of this guide, this compound, is a specific derivative featuring a dimethylamino-substituted phenyl ring at the N4 position. This substitution is critical, as the powerful electron-donating nature of the dimethylamino group is poised to significantly modulate the electronic properties, reactivity, and potential applications of the molecule. This document provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and a discussion of its known and prospective applications.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonym(s) 4-(4′-N,N-Dimethylaminophenyl)urazole[5][6]
CAS Number 883455-55-8[5][6][7]
Molecular Formula C₁₀H₁₂N₄O₂[5][6][7]
Molecular Weight 220.23 g/mol [5][7]
Appearance Solid[6]
Purity Typically ≥95%[5]
InChI Key MMIRDFLZTSMUQF-UHFFFAOYSA-N[6]

Synthesis and Characterization

The synthesis of 4-substituted urazoles from aniline derivatives is a well-established area of research, with several one-pot methodologies developed to improve efficiency and reduce the use of hazardous reagents.[2][8]

Synthetic Strategy: One-Pot Approach

The most efficient pathway to synthesize the title compound involves a one-pot reaction starting from 4-amino-N,N-dimethylaniline. This approach avoids the isolation of intermediates, which is often challenging and can lead to lower overall yields. The mechanism, adapted from established protocols for similar structures, proceeds through the in situ generation of an isocyanate from the starting aniline, which then reacts with a carbazate ester, followed by a base-mediated cyclization to form the stable urazole ring.[2]

G cluster_reactants Reactants cluster_process Reaction Process Aniline 4-Amino-N,N-dimethylaniline Isocyanate In situ Isocyanate Formation Aniline->Isocyanate 1. Triphosgene, Base Triphosgene Triphosgene Triphosgene->Isocyanate Carbazate Ethyl Carbazate Semicarbazide Semicarbazide Intermediate Formation Carbazate->Semicarbazide 2. Additive Isocyanate->Semicarbazide Cyclization Base-Mediated Cyclization Semicarbazide->Cyclization 3. Heat/Base (e.g., KOH) Product 4-[4-(Dimethylamino)phenyl]- 1,2,4-triazolidine-3,5-dione Cyclization->Product

Diagram 1: One-pot synthesis pathway for the target urazole.
Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from published methods for analogous 4-substituted urazoles.[2][8]

Materials:

  • 4-Amino-N,N-dimethylaniline

  • Triphosgene (or a suitable alternative like ethyl chloroformate)

  • Cesium Carbonate (or another suitable base like triethylamine)

  • Ethyl Carbazate

  • Anhydrous 1,4-Dioxane (solvent)

  • Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve 4-amino-N,N-dimethylaniline (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Isocyanate Formation: Carefully add triphosgene (1 mmol) in small portions over 5 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Stir the mixture at room temperature for 1.5 hours.

  • Semicarbazide Formation: Add ethyl carbazate (3.2 mmol) to the reaction mixture and continue stirring at room temperature overnight.

  • Workup and Cyclization: a. Remove the solvent in vacuo. b. To the resulting residue, add an aqueous solution of 5 M KOH (15 mL). c. Heat the mixture to reflux for 5 hours to induce cyclization and saponification.

  • Purification: a. Cool the reaction mixture in an ice bath. b. Slowly neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 1-2, which will precipitate the product. c. Collect the white crystalline product by vacuum filtration. d. Wash the solid with cold deionized water and dry under vacuum.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Chemical Properties and Reactivity

The utility of this compound stems from two primary chemical characteristics: the acidity of the N-H protons and its ability to be oxidized to a highly reactive dienophile.

Acidity of Urazole Protons

The two N-H protons on the urazole ring are notably acidic (pKa of the parent scaffold is ~5-6), a property that can be exploited to form anionic salts.[3] This acidity allows the molecule to act as a proton donor and enables its use in fabricating functional materials like hydrogels or as an ion-exchange medium.[3][4] This characteristic provides a handle for N-alkylation reactions to introduce further functional diversity.

Oxidation to 4-[4-(Dimethylamino)phenyl]-1,2,4-triazoline-3,5-dione (DAPTAD)

The most significant chemical transformation of this urazole is its oxidation to the corresponding 1,2,4-triazoline-3,5-dione (TAD). This reaction converts the stable, saturated heterocyclic ring into a highly reactive, unsaturated system containing an azo (N=N) double bond. The oxidized product is named 4-(4'-Dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD).[9] This oxidation can be achieved using various mild oxidizing agents.

Diagram 2: Oxidation of the urazole to the reactive TAD derivative.

The resulting DAPTAD is expected to be a potent dienophile, analogous to the well-studied 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[10][11] TADs are known to participate in rapid and high-yielding cycloaddition reactions, including:

  • [4+2] Diels-Alder Reactions: They react swiftly with a wide range of dienes.[12]

  • Ene Reactions: They can react with alkenes possessing allylic hydrogens.

  • [2+2] and [3+2] Cycloadditions: They participate in various other cycloaddition pathways.[12][13]

The presence of the electron-donating dimethylamino group on the phenyl ring of DAPTAD likely increases the energy of its Lowest Unoccupied Molecular Orbital (LUMO), potentially decreasing its reactivity compared to PTAD in normal-electron-demand Diels-Alder reactions. However, this electronic perturbation could be strategically employed in reactions with electron-rich dienes or in exploring different reactivity paradigms.

Known and Potential Applications

The unique properties of this compound and its oxidized derivative position it as a valuable tool in multiple scientific domains.

Analytical Reagent

A specific application has been identified for this compound as a novel reagent for the determination of ultra-trace amounts of Thallium(III).[5] This suggests its potential in developing new analytical methods, possibly involving colorimetric or fluorometric detection, where the dimethylamino group can play a key role in the signaling mechanism.

Bio-orthogonal and Medicinal Chemistry

The high reactivity and specificity of the corresponding TAD derivative make it a candidate for "click chemistry" type reactions.[4] This is highly relevant in drug development and chemical biology for applications such as:

  • Bioconjugation: Linking the molecule to proteins, peptides, or other biomolecules.

  • Lead Compound Synthesis: The urazole core is found in compounds with diverse biological activities, including analgesic, antibacterial, and anti-inflammatory properties, making it an attractive scaffold for library synthesis.[1]

Materials Science and Polymer Chemistry

As a stable precursor that can be converted to a highly reactive species, this urazole can be incorporated into polymer backbones or surfaces. Subsequent oxidation would generate reactive sites for cross-linking, surface functionalization, or the development of self-healing materials.[2][3]

G cluster_synthesis Synthesis & Preparation cluster_application Application Pathways Synth One-Pot Synthesis Oxidation Oxidation to DAPTAD Synth->Oxidation Optional Analytical Analytical Chemistry (e.g., Thallium Sensing) Synth->Analytical Direct Use Materials Polymer & Materials Science (e.g., Cross-linking) Oxidation->Materials Reactive Intermediate Medicinal Medicinal Chemistry (e.g., Bioconjugation) Oxidation->Medicinal Reactive Intermediate

Diagram 3: Overall workflow from synthesis to potential applications.

Conclusion

This compound is more than a simple chemical entity; it is a versatile building block with significant untapped potential. Its straightforward synthesis, combined with the dual reactivity offered by its acidic protons and its readily accessible, highly reactive oxidized form, makes it a valuable tool for chemists. From developing sensitive analytical reagents to constructing complex macromolecules and novel therapeutic scaffolds, the properties of this compound provide a rich foundation for innovation across the chemical sciences. Future research will undoubtedly uncover new and exciting applications for this strategically functionalized urazole derivative.

References

  • Gediya, L. et al. The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. PubMed. [Link]

  • Mallakpour, S. & Rafiee, Z. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters. [Link]

  • Kolb, V. M. et al. Alternative bases in the RNA world: The prebiotic synthesis of urazole and its ribosides. NASA Astrophysics Data System. [Link]

  • Karatepe, A. et al. Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. MDPI. [Link]

  • Al-Mughaid, H. et al. Design and Synthesis of Urazole Derivatives via Ring Closing Metathesis. ResearchGate. [Link]

  • Karatepe, A. et al. Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. ChemRxiv. [Link]

  • Mallakpour, S. & Rafiee, Z. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. [Link]

  • Dao, L. H. et al. Reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with alcohols and amines. ResearchGate. [Link]

  • Korol, N. et al. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). ACG Publications. [Link]

  • Wikipedia. 4-Phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • PubChem. 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione. [Link]

  • Axios Research. 4-(4'-Dimethylaminophenyl)-1,2,4-Triazolidine-3,5-Dione. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Substituted-1,2,4-Triazolidine-3,5-diones (Urazoles)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-substituted-1,2,4-triazolidine-3,5-diones, commonly known as urazoles. These heterocyclic compounds are pivotal intermediates in organic synthesis and serve as precursors to highly reactive 4-substituted-1,2,4-triazoline-3,5-diones, which are powerful reagents in cycloaddition reactions and bioconjugation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic routes, mechanistic insights, practical experimental protocols, and a discussion of the role of these scaffolds in medicinal chemistry.

Introduction: The Significance of the Urazole Scaffold

The 1,2,4-triazolidine-3,5-dione (urazole) core is a five-membered heterocyclic system containing three nitrogen atoms and two carbonyl groups. The substituent at the N-4 position can be varied extensively, allowing for the fine-tuning of the molecule's steric and electronic properties. Urazoles are of significant interest for several reasons:

  • Precursors to Potent Dienophiles: Urazoles are the stable precursors to 4-substituted-1,2,4-triazoline-3,5-diones, which are among the most reactive dienophiles known. This reactivity is harnessed in Diels-Alder reactions, ene reactions, and other cycloadditions for the construction of complex molecular architectures.

  • Applications in Polymer and Materials Science: The unique reactivity of the triazolinedione moiety has been exploited in polymer modification and the development of self-healing materials.

  • Foundation for Biologically Active Molecules: The urazole nucleus is a recognized pharmacophore. Derivatives have demonstrated a wide range of biological activities, including antifungal, anticonvulsant, and antibacterial properties.[1][2] Their structural resemblance to components of nucleic acids makes them intriguing candidates for investigation in medicinal chemistry.[3]

This guide will focus on the practical synthesis of the urazole core, providing the foundational knowledge required to access this versatile class of compounds.

Key Synthetic Strategies for Urazole Formation

The synthesis of 4-substituted urazoles can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the nature of the substituent at the N-4 position.

One-Pot Synthesis from Anilines via Carbamate Intermediates

A highly efficient and straightforward approach for the synthesis of 4-aryl-substituted urazoles is the one-pot reaction starting from anilines.[4][5] This method avoids the isolation of intermediates, thereby improving overall efficiency and reducing waste.

Mechanistic Rationale:

The reaction proceeds through a three-step sequence within a single reaction vessel.[4] First, the aniline is acylated with ethyl chloroformate in the presence of a base like triethylamine to form an ethyl carbamate intermediate. The subsequent addition of ethyl carbazate leads to the formation of a semicarbazide derivative. Finally, base-promoted intramolecular cyclization of the semicarbazide, with the elimination of ethanol, affords the desired 4-substituted-1,2,4-triazolidine-3,5-dione.[4] The initial triethylamine added serves as the base for this final cyclization step.[6]

G cluster_0 One-Pot Synthesis from Aniline Aniline Aniline (Ar-NH2) Carbamate Intermediate: Ethyl arylcarbamate Aniline->Carbamate + EtOCOCl, Et3N EtOCOCl Ethyl Chloroformate Et3N Triethylamine Semicarbazide Intermediate: Semicarbazide Carbamate->Semicarbazide + Ethyl Carbazate EthylCarbazate Ethyl Carbazate Urazole 4-Aryl-1,2,4-triazolidine-3,5-dione Semicarbazide->Urazole Cyclization (Base)

Caption: Workflow for the one-pot synthesis of 4-aryl-urazoles.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,4-triazolidine-3,5-dione [4]

  • To a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in acetone at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl carbazate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Yields of Various 4-Aryl Urazoles

Substituent (Aryl Group)Yield (%)[4]
Phenyl92
4-Methylphenyl90
4-Chlorophenyl85
4-Nitrophenyl88
2-Nitrophenyl82

This one-pot method is particularly advantageous for its operational simplicity and good to excellent yields across a range of substituted anilines.

Synthesis from Amines using Triphosgene

An alternative and potent one-pot method for synthesizing both 4-aryl and 4-alkyl urazoles involves the use of triphosgene (bis(trichloromethyl) carbonate) as a phosgene equivalent.[1] This approach is versatile and can be applied to a wide variety of primary amines.

Mechanistic Rationale:

The reaction is initiated by the in situ generation of an isocyanate from the corresponding primary amine and triphosgene in the presence of a base such as cesium carbonate.[1] One equivalent of triphosgene can react with three equivalents of the amine to produce three equivalents of the isocyanate. The isocyanate then reacts with ethyl carbazate to form a urea-type intermediate, which subsequently undergoes intramolecular cyclization to yield the 4-substituted urazole.[1]

G cluster_1 Triphosgene-Mediated Synthesis Amine Primary Amine (R-NH2) Isocyanate Intermediate: Isocyanate (R-N=C=O) Amine->Isocyanate + Triphosgene, Base Triphosgene Triphosgene Base Base (e.g., Cs2CO3) UreaAdduct Intermediate: Urea Adduct Isocyanate->UreaAdduct + Ethyl Carbazate EthylCarbazate Ethyl Carbazate Urazole 4-Substituted-1,2,4-triazolidine-3,5-dione UreaAdduct->Urazole Cyclization

Caption: Workflow for the triphosgene-mediated synthesis of urazoles.

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione [1]

  • Dissolve p-toluidine (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add triphosgene (1 mmol) in portions over 2-3 minutes while stirring at room temperature.

  • Continue stirring for 1.5 hours.

  • Add ethyl carbazate (3.2 mmol) and stir the reaction mixture overnight.

  • Evaporate the solvent to dryness.

  • Add aqueous 5 M KOH and reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and neutralize with concentrated HCl to pH 1-2.

  • Collect the resulting white crystalline product by filtration and dry.

Data Presentation: Yields of Various 4-Substituted Urazoles

Substituent (R Group)Yield (%)[1]
4-Methylphenyl84
4-Isopropylphenyl74
4-Methoxyphenyl82
4-Chlorophenyl78
Butyl75

This method is highly effective for a range of amines, but it requires careful handling of triphosgene due to its toxicity.

Oxidation to 4-Substituted-1,2,4-triazoline-3,5-diones

For many applications, particularly in cycloaddition chemistry, the urazole must be oxidized to the corresponding 1,2,4-triazoline-3,5-dione. This transformation introduces a reactive N=N double bond. Several oxidizing agents can accomplish this conversion, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Oxidation using tert-Butyl Hypochlorite

tert-Butyl hypochlorite is a versatile and effective reagent for the oxidation of urazoles.[7] It offers mild reaction conditions and is suitable for a variety of substrates.

Experimental Protocol: General Procedure for Oxidation

A detailed, modern protocol using a different oxidant is provided by a telescoped urazole oxidation and cycloaddition method, which uses calcium hypochlorite.[8] For a more traditional approach:

  • Dissolve the 4-substituted urazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution to 0 °C.

  • Add a solution of tert-butyl hypochlorite (1.0-1.2 eq) in the same solvent dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting triazolinedione is often used in situ for subsequent reactions due to its high reactivity and potential for decomposition upon isolation.

Oxidation using Lead Tetraacetate

Lead tetraacetate is a powerful oxidizing agent that can also be used for the conversion of urazoles to triazolinediones.[9] However, due to the toxicity of lead compounds, its use is becoming less common in favor of more environmentally benign alternatives.

Causality in Oxidant Choice:

The choice between tert-butyl hypochlorite and lead tetraacetate often comes down to a balance of reactivity, safety, and waste disposal considerations. tert-Butyl hypochlorite is generally considered milder and easier to handle, with byproducts that are more readily removed. Lead tetraacetate is a very strong oxidant, but the resulting lead-containing waste requires specialized disposal procedures.[10][11]

Role in Drug Development and Medicinal Chemistry

The urazole scaffold and its derivatives are of growing interest to the pharmaceutical industry. The triazole ring system is a bioisostere for amide and ester groups, and its incorporation into molecules can enhance metabolic stability and improve binding interactions with biological targets.[12]

Urazole derivatives have been investigated for a range of therapeutic applications, including:

  • Antifungal Agents: The triazole moiety is a well-known pharmacophore in antifungal drugs, where it often functions by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.[13]

  • Anticonvulsant Activity: Certain 4-substituted urazoles have shown promise as anticonvulsant agents.[1]

  • Antibacterial and Antimicrobial Properties: A variety of urazole-containing compounds have been synthesized and evaluated for their activity against bacterial and fungal pathogens.[2][6][14]

The synthetic routes outlined in this guide provide medicinal chemists with the tools to generate diverse libraries of urazole-based compounds for screening and lead optimization in drug discovery programs.

Safety and Handling of Hazardous Reagents

The synthesis of urazoles can involve the use of hazardous materials that require strict safety protocols.

  • Triphosgene: Triphosgene is a solid, which makes it easier to handle than gaseous phosgene. However, it can decompose to phosgene upon heating or in the presence of nucleophiles. All manipulations involving triphosgene must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including respiratory protection.

  • Isocyanates: Many isocyanates are toxic and are potent respiratory sensitizers. They should be handled in a fume hood with appropriate PPE.

  • Lead Tetraacetate: Lead compounds are toxic and can be absorbed through the skin.[10] They should be handled with care in a fume hood, and all lead-containing waste must be disposed of according to institutional and regulatory guidelines.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones is a well-established field with a variety of reliable and efficient methods. The one-pot procedures starting from anilines or other primary amines offer significant advantages in terms of operational simplicity and yield. The subsequent oxidation of the urazole core provides access to highly reactive triazolinediones, which are invaluable tools in organic synthesis. The continued interest in urazole derivatives within medicinal chemistry underscores the importance of robust and versatile synthetic access to this important heterocyclic scaffold. This guide provides the fundamental knowledge and practical protocols to empower researchers in their exploration and application of this fascinating class of molecules.

References

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  • Suwito, H., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Eurasian Chemical Communications, 3(12), 903-915. Available from: [Link]

  • Canac-Marquis, M., et al. (2021). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. Gels, 7(4), 253. Available from: [Link]

  • Alberti, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1660. Available from: [Link]

  • Sadowski, B., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. Available from: [Link]

  • Suwito, H., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Eurasian Chemical Communications, 3(12), 903-915. Available from: [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 878332. Available from: [Link]

  • De, S., et al. (2022). Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. Organic letters, 24(20), 3687-3691. Available from: [Link]

  • Li, X., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 30(1), 102. Available from: [Link]

  • Mylonakis, E., & Calderwood, S. B. (2001). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 30(4), 299-311. Available from: [Link]

  • Sadowski, B., & Klajn, R. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7592. Available from: [Link]

  • Reddy, C. R., et al. (2014). One-pot four-component synthesis of highly substituted[1][4][10]triazolo[1,5-a]pyrimidines. Tetrahedron Letters, 55(42), 5786-5789. Available from: [Link]

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A Comprehensive Spectroscopic and Structural Elucidation of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Also known as 4-(4′-N,N-Dimethylaminophenyl)urazole, this molecule combines the rigid, electron-deficient urazole core with an electron-rich N,N-dimethylaminophenyl moiety, leading to unique electronic and structural characteristics.[1] This document serves as a comprehensive resource for researchers, offering predicted spectroscopic data based on analogous structures, detailed methodologies for experimental data acquisition, and in-depth interpretation of the expected spectral features. The guide is structured to provide not only raw data but also the scientific rationale behind the spectroscopic signatures, thereby facilitating a deeper understanding of the molecule's structure-property relationships.

Introduction and Molecular Structure

This compound belongs to the family of N-substituted urazoles. Urazoles are derivatives of 1,2,4-triazolidine-3,5-dione and are valuable building blocks in organic synthesis due to their reactivity and versatile applications.[2] The title compound, with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol , is characterized by a central five-membered triazolidine-3,5-dione ring attached to a para-substituted dimethylaminophenyl group.[1] The synthesis of such N-aryl urazoles can be achieved through various one-pot methodologies, often involving the reaction of substituted anilines with reagents that form the urazole ring in situ.[2][3]

The structural characteristics of this molecule are expected to give rise to a distinct spectroscopic profile. The urazole moiety contains two amide-like carbonyl groups and two N-H protons, while the dimethylaminophenyl group provides signals from the aromatic ring and the methyl groups. The electronic interaction between the electron-donating dimethylamino group and the electron-withdrawing urazole ring is anticipated to influence the chemical shifts in NMR, vibrational frequencies in IR, and electronic transitions in UV-Vis spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Use a 400 MHz or higher field NMR spectrometer. lock Lock the spectrometer on the deuterium signal. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim proton Acquire ¹H NMR spectrum. (e.g., 16-32 scans) carbon Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) ft Apply Fourier Transform to the FID. phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate ¹H signals and pick peaks for both spectra. baseline->integrate cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_processing cluster_processing cluster_data_acquisition->cluster_processing

Figure 2: Standard workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

  • Solvent: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. [4]Importantly, it will allow for the observation of the exchangeable N-H protons of the urazole ring, which might be lost in protic solvents like D₂O or CD₃OD.

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer provides better signal dispersion and resolution, which is crucial for unambiguously assigning the aromatic proton signals. [4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions from the carbonyl groups and N-H bonds of the urazole ring, as well as vibrations from the aromatic ring.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3200-3100MediumThe N-H stretching vibrations of the urazole ring are expected in this region. The broadness of the peak may indicate hydrogen bonding in the solid state.
C-H Stretch (Aromatic)3100-3000Medium-WeakCharacteristic stretching vibrations of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)2950-2850Medium-WeakStretching vibrations of the C-H bonds in the methyl groups of the dimethylamino moiety.
C=O Stretch (Urazole)~1770 and ~1710StrongThe urazole ring contains two carbonyl groups which may exhibit symmetric and asymmetric stretching modes, leading to two distinct, strong absorption bands. [5]The exact positions can be influenced by the electronic nature of the N-aryl substituent.
C=C Stretch (Aromatic)1600-1450MediumSkeletal vibrations of the aromatic ring typically appear as a series of bands in this region.
C-N Stretch1350-1250Medium-StrongStretching vibrations of the C-N bonds in the urazole ring and the dimethylamino group.
Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

IR_Workflow start Start background Collect a background spectrum of the clean ATR crystal. start->background sample Place a small amount of the solid sample onto the ATR crystal. background->sample pressure Apply pressure to ensure good contact. sample->pressure collect Collect the sample spectrum. (e.g., 16-32 scans at 4 cm⁻¹ resolution) pressure->collect clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). collect->clean end End clean->end MS_Workflow cluster_prep Sample Preparation cluster_infusion Sample Introduction cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol/water). infuse Infuse the sample directly into the ESI source via a syringe pump. acquire Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500). analyze Determine the m/z of the molecular ion and compare with the calculated exact mass. cluster_prep cluster_prep cluster_infusion cluster_infusion cluster_prep->cluster_infusion cluster_acquisition cluster_acquisition cluster_infusion->cluster_acquisition cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis

Figure 4: General workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Rationale for Experimental Choices:

  • Ionization Technique: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the title compound, as it typically produces the intact molecular ion with minimal fragmentation. *[4] High Resolution: Using a high-resolution mass analyzer (e.g., TOF, Orbitrap, or FT-ICR) allows for the determination of the exact mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The predicted NMR, IR, UV-Vis, and MS data, based on established principles and data from analogous compounds, offer a robust framework for the characterization of this molecule. The experimental protocols outlined in this guide are designed to yield high-quality, reproducible data, ensuring the scientific integrity of the structural elucidation process. This technical guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling a thorough understanding and verification of the structure and properties of this and related N-aryl urazole compounds.

References

  • Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. ResearchGate. Available at: [Link]

  • Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1085-1088. Available at: [Link]

  • 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. MDPI. Available at: [Link]

  • Characterization and Inhibitor Activity of Two Newly Synthesized Thiazole. ResearchGate. Available at: [Link]

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  • Kolb, V. M., Dworkin, J. P., & Miller, S. L. (1994). Alternative bases in the RNA world: the prebiotic synthesis of urazole and its ribosides. Journal of molecular evolution, 38(6), 549–557. Available at: [Link]

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Discovery and history of urazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Urazole Compounds

Abstract

Urazole, a five-membered heterocyclic compound known chemically as 1,2,4-triazolidine-3,5-dione, represents a fascinating case study in the evolution of organic chemistry. From its initial synthesis in the late 19th century to its contemporary role in prebiotic chemistry, "click" reactions, and advanced materials, the journey of urazole is one of expanding utility and deepening scientific understanding. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical development, and evolving applications of this versatile molecular scaffold. We will explore the foundational synthetic routes, the elucidation of its unique chemical properties, and the key discoveries that have cemented its importance in modern science.

The Genesis of a Heterocycle: Initial Discovery and Synthesis

The story of urazole begins not with the parent compound, but with its substituted derivatives. The first documented synthesis of a urazole compound was achieved in 1887 by Pinner, who successfully prepared 1-phenylurazole from the reaction of phenylhydrazine hydrochloride and urea.[1] This initial discovery laid the groundwork for isolating the core urazole structure.

A few years later, in 1894, the parent urazole compound was independently prepared by two research groups. Pellizzari synthesized it by reacting hydrazine sulfate with biuret, while Thiele and Stange achieved the synthesis by heating hydrazine dicarboxamide.[1] These early methods, while groundbreaking for their time, relied on straightforward condensation and cyclization reactions, establishing the fundamental chemical logic for constructing the 1,2,4-triazolidine-3,5-dione ring system.

G cluster_Pellizzari Pellizzari (1894) cluster_Thiele_Stange Thiele & Stange (1894) Hydrazine_Sulfate Hydrazine Sulfate Urazole_P Urazole Hydrazine_Sulfate->Urazole_P + Biuret Biuret Biuret->Urazole_P Hydrazine_Dicarboxamide Hydrazine Dicarboxamide Heat Δ (Heat) Hydrazine_Dicarboxamide->Heat Urazole_TS Urazole Heat->Urazole_TS

Caption: Early synthetic routes to the parent urazole compound.

Refining the Approach: The Evolution of Urazole Synthesis

While the foundational syntheses were effective, they often required harsh conditions or utilized reagents that were not amenable to creating a diverse range of derivatives. As organic chemistry advanced, so too did the methods for preparing urazoles, focusing on efficiency, safety, and versatility.

A significant advancement has been the development of one-pot synthetic pathways that avoid the use of toxic and expensive reagents like isocyanates.[2][3] For instance, a modern, efficient one-pot method involves reacting aniline derivatives with ethyl chloroformate to form a carbamate intermediate. This is followed by a reaction with ethyl carbazate to produce a semicarbazide, which then cyclizes to yield the desired 4-substituted urazole.[2] This approach is notable for its mild reaction conditions and the ability to generate products in good to excellent yields without isolating intermediates.[2]

Experimental Protocol: One-Pot Synthesis of 4-Substituted Urazoles

The following protocol is adapted from the work of Mallakpour and Rafiee for the synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones.[2]

  • Step 1: Carbamate Formation. To a solution of an appropriate aniline derivative in a suitable solvent, add triethylamine as a base. Cool the mixture in an ice bath. Add ethyl chloroformate dropwise while stirring. Allow the reaction to proceed until the formation of the carbamate intermediate is complete (monitored by TLC).

  • Step 2: Semicarbazide Formation. To the same reaction vessel, add ethyl carbazate. The mixture is then heated under reflux. This step facilitates the conversion of the carbamate to the corresponding semicarbazide derivative.

  • Step 3: Cyclization. Continue heating the reaction mixture. The semicarbazide undergoes intramolecular cyclization to form the 1,2,4-triazolidine-3,5-dione ring.

  • Step 4: Isolation. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 4-substituted urazole.

This evolution towards more sustainable and efficient syntheses, including solvent-free methods, has made urazole derivatives more accessible for research and development.[3]

The Reactive Core: Chemical Properties and Key Transformations

The utility of urazole stems from its distinct chemical properties. The two protons on the nitrogen atoms of the hydrazine moiety are acidic, with a pKa of approximately 5-6, allowing urazoles to act as proton donors and participate in N-alkylation reactions.[4][5] This acidity is exploited in the fabrication of functional materials like hydrogels and ion-exchange resins.[4][6]

Perhaps the most significant chemical transformation of urazoles is their oxidation to 1,2,4-triazolinediones (TADs).[6] TADs, particularly N-aryl derivatives like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are exceptionally reactive dienophiles.[7] This high reactivity makes them powerful tools in organic synthesis, most famously demonstrated in the first synthesis of prismane in 1973.[7]

G Urazole Urazole (1,2,4-Triazolidine-3,5-dione) Properties Key Properties Urazole->Properties Oxidation Oxidation Urazole->Oxidation undergoes Acidic_Protons Acidic N-H Protons (pKa ~ 5-6) Properties->Acidic_Protons enables TAD Triazolinedione (TAD) (Potent Dienophile) Oxidation->TAD yields

Caption: Core properties and key transformation of the urazole scaffold.

The reactivity of TADs has been harnessed in modern chemistry, notably in "tyrosine click" reactions for bioconjugation and the synthesis of complex molecules, including axially chiral urazoles.[8] Furthermore, the urazole scaffold can be manipulated to form persistent nitrogen-centered radicals, first reported by Pirkle in 1978.[9] These radicals are unusually stable, even in the presence of oxygen, opening avenues for their use in materials science and on functionalized surfaces.[9][]

From Prebiotic Earth to Modern Laboratories: Diverse Applications

The historical development of urazole chemistry has led to its application in a surprisingly diverse range of scientific fields.

A Role in the Origin of Life?

One of the most intriguing discoveries is the potential role of urazole in prebiotic chemistry. Research has shown that urazole can be synthesized under plausible prebiotic conditions from biuret and hydrazine.[1][11] Crucially, urazole reacts spontaneously with ribose in aqueous solutions to form ribosides, a key step in forming nucleic acids.[1][11] In stark contrast, uracil, the canonical RNA base, is unreactive with ribose under the same conditions.[11] This has led to the hypothesis that urazole may have served as a precursor to uracil in a pre-RNA world, a compelling intersection of organic chemistry and astrobiology.[5][11]

Applications in Drug Discovery and Agrochemicals

The urazole scaffold is a privileged structure in medicinal and agricultural chemistry. Its derivatives have been shown to exhibit a wide spectrum of biological activities.[12][13]

Biological ActivityDescription
Anti-inflammatory Urazole derivatives have been investigated as potential agents to reduce inflammation.[12][13]
Analgesic Certain compounds show promise as pain-relieving agents.[12]
Antifungal The scaffold is used as a building block for molecules that inhibit fungal growth.[14][15]
Antibacterial Derivatives have demonstrated activity against various bacterial strains.[12]
Anticonvulsant Some urazole compounds have been patented for their use as anticonvulsants.[16]
Anticancer Fused derivatives like pyrazolourazoles are being explored as novel microtubule assembly inhibitors.[12][13]
PDE4 Inhibition Triazole derivatives have been designed as potential inhibitors of phosphodiesterase type 4 (PDE4).[17]

This molecular diversity makes urazole a valuable starting point for the synthesis of new pharmaceuticals and agrochemicals.[12][14]

G cluster_Discovery Foundational Science cluster_Development Chemical Development cluster_Applications Modern Applications Urazole_Core Urazole Core Structure Prebiotic Prebiotic Synthesis (Hypothesis) Urazole_Core->Prebiotic Synthesis Advanced Synthesis (One-Pot, Sustainable) Urazole_Core->Synthesis Reactivity Reactivity Studies (TADs, Radicals) Synthesis->Reactivity Pharma Pharmaceuticals Reactivity->Pharma Agro Agrochemicals Reactivity->Agro Materials Polymer Science & Materials Reactivity->Materials ClickChem Click Chemistry Reactivity->ClickChem

Caption: The development pathway of urazole from a core structure to diverse applications.

Conclusion

The history of urazole is a testament to how a single molecular entity can evolve in scientific significance over more than a century. Initially a product of classical organic synthesis, it has become a molecule of interest in fields as disparate as the origins of life, asymmetric catalysis, and polymer science. Its journey from the notebooks of 19th-century chemists to its role in cutting-edge 21st-century research underscores the enduring power of fundamental chemical discovery. For researchers and drug development professionals, the rich history and versatile chemistry of the urazole scaffold continue to offer fertile ground for innovation and new discoveries.

References

  • Kolb, V. M., Dworkin, J. P., & Miller, S. L. (1994). Alternative bases in the RNA world: the prebiotic synthesis of urazole and its ribosides. Journal of Molecular Evolution, 38(6), 549-557. [Link]

  • ResearchGate. (n.d.). Synthesis of urazoles via tyrosine click reaction and discovery of.... Retrieved January 15, 2026, from [Link]

  • NASA Technical Reports Server. (1994). Alternative bases in the RNA world: The prebiotic synthesis of urazole and its ribosides. [Link]

  • Cetin, M., & Tanyeli, C. (2021). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. Gels, 7(4), 251. [Link]

  • Karimi, Z., et al. (2020). The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. Mini-Reviews in Organic Chemistry, 17(5), 534-551. [Link]

  • Cetin, M., & Tanyeli, C. (2021). Exploiting Urazole's Acidity for Fabrication of Anionic Hydrogels and Ion-Exchange Materials. ChemRxiv. [Link]

  • Scilit. (2019). The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. [Link]

  • Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. Retrieved January 15, 2026, from [Link]

  • Cetin, M., & Tanyeli, C. (2021). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. MDPI. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Urazole Derivatives via Ring Closing Metathesis. Retrieved January 15, 2026, from [Link]

  • Merriam-Webster. (n.d.). Urazole. Retrieved January 15, 2026, from [Link]

  • Ho, T.-L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). ResearchGate. [Link]

  • Gomez-Mendoza, M., et al. (2022). Efficient Routes for the Preparation of Urazole Radical Self-Assembled Monolayers on Gold Surfaces. The Journal of Physical Chemistry C, 126(31), 13359-13367. [Link]

  • Google Patents. (1972). Urazoles and their production.
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  • Wang, L., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4020-4024. [Link]

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Whitepaper: Modulating Triazolidinedione Reactivity Through N-Aryl Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazolidine-3,5-dione, or urazole, scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile precursor to highly reactive intermediates and as a core component in various bioactive molecules. This technical guide provides an in-depth analysis of how N4-aryl substituents, specifically those bearing electron-donating groups (EDGs), modulate the reactivity of the triazolidinedione ring. We will explore the fundamental electronic principles, their influence on the nucleophilicity and acidity of the ring system, and the consequential effects on key synthetic transformations, including N-alkylation and cycloaddition reactions of the corresponding oxidized derivatives. This whitepaper synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols, mechanistic diagrams, and comparative data to equip researchers with the knowledge to rationally design and execute synthetic strategies involving this important heterocyclic system.

The 1,2,4-Triazolidine-3,5-dione Core: A Nexus of Reactivity

The 1,2,4-triazolidine-3,5-dione heterocycle, commonly referred to as a urazole, is a saturated five-membered ring containing three nitrogen and two carbon atoms, with carbonyl groups at positions 3 and 5. Its significance stems from both its inherent reactivity and its role as a stable precursor to one of the most powerful dienophiles in organic synthesis: the 4-substituted-1,2,4-triazoline-3,5-dione (TAD).

Chemical Structure and Reactive Sites

The urazole structure possesses several key features that dictate its chemical behavior:

  • Acidic N-H Protons: The protons on N1 and N2 are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. The N1 proton is particularly important, as its removal generates a potent nucleophile.

  • N4-Substituent Position: This position is critical for tuning the electronic properties of the entire ring system. Aryl groups are commonly installed here, allowing for fine-control of reactivity through the introduction of various substituents on the aromatic ring.[1]

  • Carbonyl Groups: The C3 and C5 carbonyls are potential sites for nucleophilic attack, although reactions at the nitrogen atoms are more common.

The introduction of an electron-donating group on an N4-aryl substituent fundamentally alters the electron distribution within the urazole core, directly impacting its reactivity profile.

Caption: Key reactive sites of the N4-aryl triazolidinedione core.

The Role of Electron-Donating Groups (EDGs)

EDGs attached to the N4-aryl ring, such as alkyl (-CH₃, -iPr) or alkoxy (-OCH₃) groups, increase the electron density of the triazolidinedione system through a combination of inductive and resonance effects.

  • Inductive Effect: Alkyl groups are weakly electron-donating, pushing electron density through the sigma bond framework.

  • Resonance Effect: Alkoxy and amino groups are strong activators, donating electron density through pi-conjugation (mesomerism). This effect is most pronounced when the EDG is at the para or ortho position of the aryl ring.

This enrichment of electron density has two primary, seemingly opposing, consequences:

  • Decreased Acidity: The N1-H proton becomes less acidic. An EDG destabilizes the negative charge of the conjugate base (the urazolide anion) by introducing more electron density into an already electron-rich system.

  • Increased Nucleophilicity: Once the urazolide anion is formed by deprotonation, it is a significantly stronger nucleophile. The EDG pushes electron density onto the N1 atom, raising the energy of its highest occupied molecular orbital (HOMO) and making it more reactive toward electrophiles.

Impact of EDGs on Key Synthetic Transformations

The electronic modulation by EDGs has profound implications for the synthetic utility of the urazole scaffold.

N1-Alkylation and Acylation Reactions

N-alkylation is a common strategy for elaborating the triazolidinedione scaffold. The reaction proceeds via deprotonation of the N1-H, followed by nucleophilic attack of the resulting anion on an electrophile (e.g., an alkyl halide).

Causality: While the initial deprotonation step may be thermodynamically less favorable for urazoles bearing EDGs, the resulting anion is a superior nucleophile. In many synthetically practical scenarios where a sufficiently strong base is used to ensure anion formation, the enhanced nucleophilicity leads to faster and more efficient alkylation reactions compared to analogues with electron-withdrawing groups (EWGs).

N_Alkylation cluster_mech Mechanism of N1-Alkylation start N4-Aryl(EDG)-Urazole anion N1-Urazolide Anion (Enhanced Nucleophilicity) start->anion + Base - H⁺ product N1-Alkylated Product anion->product + R-X (Electrophile) - X⁻ reagents Base (e.g., K₂CO₃, NaH) Alkyl Halide (R-X) caption EDGs on the N4-aryl ring boost the nucleophilicity of the N1 anion, facilitating reaction with electrophiles.

Caption: Influence of EDGs on the N1-alkylation of triazolidinediones.

Oxidation to Triazolinediones (TADs) and Subsequent Cycloadditions

Urazoles are precursors to 1,2,4-triazoline-3,5-diones (TADs), which are exceptionally reactive species used in Diels-Alder and ene reactions. The oxidation is typically performed in situ.

Recent studies have shown that the electronic nature of the N4-aryl substituent significantly impacts the efficacy of subsequent reactions. In a telescoped oxidation/cycloaddition sequence to form diazacyclobutenes, urazoles with EDGs (e.g., p-methylphenyl) provided high yields (93%), whereas those with EWGs (p-CF₃, p-NO₂) were poorly tolerated, giving much lower yields (28-64%).[2]

Expertise & Causality: This outcome suggests that electron-donating groups on the N4-aryl ring stabilize the transition state of the cycloaddition reaction involving the TAD intermediate. While an EDG slightly reduces the electrophilicity of the N=N dienophile, its stabilizing effect on the developing charge in the pericyclic transition state appears to be the dominant factor, leading to a more favorable reaction pathway and higher product yields. This is a critical insight for designing efficient cycloaddition reactions.

Synthetic Methodologies and Protocols

The synthesis of 4-substituted urazoles is well-established, with several one-pot procedures available that offer high efficiency and avoid the handling of hazardous intermediates like isocyanates.[1][3]

Protocol: One-Pot Synthesis of 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione

This protocol is adapted from a reported efficient synthesis of N-aryl urazoles from anilines.[3] It involves the in situ generation of an isocyanate from the aniline, which then reacts with ethyl carbazate, followed by a base-mediated cyclization.

Self-Validating System: The success of this protocol is validated by the formation of a white crystalline precipitate upon acidification, which can be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Materials:

  • p-toluidine (1.0 equiv)

  • Triphosgene (0.33 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.17 equiv)

  • Ethyl carbazate (1.07 equiv)

  • Anhydrous 1,4-dioxane

  • 5 M Potassium hydroxide (KOH) aqueous solution

  • Concentrated Hydrochloric acid (HCl)

Experimental Workflow:

protocol_workflow cluster_start In Dioxane at RT cluster_step2 In Dioxane at RT cluster_step3 Aqueous Reflux cluster_step4 Isolation start Step 1: Isocyanate Formation step2 Step 2: Semicarbazide Formation start->step2 Add Ethyl Carbazate start_details Dissolve p-toluidine and Cs₂CO₃. Add triphosgene portion-wise. Stir for 1.5 hours. step3 Step 3: Cyclization step2->step3 Evaporate Solvent, Add 5M KOH, Reflux step2_details Stir reaction mixture overnight. step4 Step 4: Workup & Isolation step3->step4 Cool, Acidify with HCl step3_details Reflux for 5 hours. step4_details Neutralize to pH 1-2 in an ice bath. Collect white precipitate by filtration. Dry the product.

Caption: Workflow for the one-pot synthesis of an N-aryl urazole.

Procedure:

  • Isocyanate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve p-toluidine (3 mmol) and cesium carbonate (3.5 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • To this stirring suspension, add triphosgene (1 mmol) in small portions over 3 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 1.5 hours. The consumption of aniline can be monitored by TLC.

  • Semicarbazide Formation: Add ethyl carbazate (3.2 mmol) to the reaction mixture and continue stirring overnight at room temperature.

  • Cyclization: Remove the solvent (in vacuo). To the residue, add 5 M aqueous KOH and heat the mixture to reflux for 5 hours.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl until the pH reaches 1-2.

  • A white crystalline solid will precipitate. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione.[3]

Data Summary: EDG vs. EWG Effects on Reactivity

The choice of substituent on the N4-aryl ring directly correlates with reaction efficiency. The following table summarizes isolated yields for a telescoped urazole oxidation/cycloaddition reaction, clearly demonstrating the beneficial effect of electron-donating groups in this specific transformation.[2]

EntryN4-Aryl SubstituentGroup TypeIsolated Yield (%)
1p-methylphenylEDG 93
2p-CF₃-phenylEWG64
3p-NO₂-phenylEWG55
4p-F-phenylEWG28
5m-OCH₃-phenylEDG 68
6PhenylNeutral70

Data sourced from Org. Lett. 2022, 24, 21, 3815–3819.[2]

Conclusion and Future Perspectives

The electronic properties of the N4-aryl substituent are a powerful tool for modulating the reactivity of the 1,2,4-triazolidine-3,5-dione core. Electron-donating groups decrease the acidity of the N1-H proton but significantly enhance the nucleophilicity of the corresponding urazolide anion, making them ideal for designing efficient N-alkylation and N-acylation reactions. Furthermore, in transformations involving the oxidized TAD intermediate, N4-aryl EDGs have been shown to promote higher reaction yields, likely through stabilization of the cycloaddition transition state.

For researchers in drug development and synthetic chemistry, these principles allow for the rational design of synthetic routes. By selecting the appropriate electronic substituent, reaction rates can be optimized, yields can be improved, and the synthesis of complex molecular architectures based on the triazolidinedione scaffold can be streamlined. Future work should focus on quantitative kinetic studies, such as Hammett analysis, to further elucidate the precise relationship between substituent electronics and reaction rates for a broader range of transformations.

References

  • This citation is intentionally left blank as it was not used in the final text.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(4), 625-628. [Link]

  • Huisman, M. M., Murphy, J. J., & Lambert, K. M. (2022). Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. Organic Letters, 24(21), 3815–3819. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD) in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Tyrosine for Bioorthogonal Labeling

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3][4] This powerful toolkit has revolutionized our ability to study biomolecules in their natural context, enabling applications from in vivo imaging to the development of targeted therapeutics.[2][5][6] A key challenge in this field is the development of reactions that target specific amino acid residues on proteins, offering precise control over the site of modification.

Among the 20 canonical amino acids, tyrosine presents a unique target for bioorthogonal functionalization due to the reactivity of its phenolic side chain.[7][8] 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD), and its parent compound 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD), have emerged as highly efficient reagents for the selective modification of tyrosine residues.[7][9][10] This "tyrosine-click" reaction proceeds under mild, biocompatible conditions, making it an invaluable tool for protein labeling, bioconjugation, and the construction of complex biomaterials.[7][11]

These application notes provide a comprehensive guide to the use of DAPTAD in bioorthogonal chemistry, covering its mechanism of action, detailed protocols for protein modification, and key experimental considerations.

Mechanism of Action: The "Tyrosine-Click" Reaction

The bioorthogonal reaction between DAPTAD and tyrosine is a type of electrophilic aromatic substitution. The triazolidinedione moiety of DAPTAD is a potent electrophile that reacts selectively with the electron-rich phenol side chain of tyrosine. The reaction proceeds through a formal ene-like mechanism, resulting in a stable covalent bond to the ortho-carbon of the phenolic ring.[7]

It is important to note that under certain conditions, a side reaction can occur where the DAPTAD molecule degrades to form a reactive isocyanate species.[7][10] This isocyanate can then non-selectively label primary amines, such as the N-terminus of the protein or the side chain of lysine residues.[7][9] This side reaction can be effectively suppressed by the addition of a nucleophilic scavenger, such as Tris buffer, to the reaction mixture.[7]

DAPTAD_Tyrosine_Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_side_reaction Potential Side Reaction DAPTAD DAPTAD Labeled_Tyrosine Covalently Labeled Tyrosine DAPTAD->Labeled_Tyrosine Ene-like Reaction Isocyanate Isocyanate Byproduct DAPTAD->Isocyanate Degradation Tyrosine Tyrosine Residue Tyrosine->Labeled_Tyrosine Urea_Adduct Urea Adduct Isocyanate->Urea_Adduct Lysine Lysine Residue Lysine->Urea_Adduct

Figure 1: Reaction of DAPTAD with a tyrosine residue.

Application Notes

Chemoselectivity and Optimization

The tyrosine-click reaction with DAPTAD exhibits remarkable chemoselectivity, primarily targeting tyrosine residues over other amino acids.[7] However, to ensure maximal selectivity and reaction efficiency, several factors should be considered:

  • pH: The reaction is typically performed at a pH between 7 and 8. While the reaction can proceed at lower pH, the efficiency may be reduced.

  • Solvent: The reaction is compatible with aqueous buffers, and the addition of a small amount of an organic co-solvent, such as dimethylformamide (DMF) or acetonitrile, can improve the solubility of DAPTAD and enhance the reaction rate.[11]

  • Scavengers: As mentioned previously, the addition of a nucleophilic scavenger like Tris is highly recommended to prevent non-specific labeling by isocyanate byproducts.[7]

  • Stoichiometry: A molar excess of DAPTAD over tyrosine residues is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and application.

Applications in Drug Development and Proteomics

The ability to selectively functionalize proteins with DAPTAD opens up a wide range of applications in drug development and proteomics:

  • Antibody-Drug Conjugates (ADCs): DAPTAD can be used to attach cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells.[6][7] The site-specific nature of the tyrosine-click reaction allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio, which can improve their therapeutic index.

  • Protein PEGylation: Poly(ethylene glycol) (PEG) chains can be conjugated to therapeutic proteins to increase their serum half-life and reduce their immunogenicity.[7] DAPTAD provides a method for site-specific PEGylation, which can lead to more homogeneous and potent protein therapeutics.

  • Proteomics and Target Identification: DAPTAD derivatives containing reporter tags (e.g., biotin, fluorescent dyes) can be used to label and identify proteins in complex biological samples.[8] This can be a powerful tool for target identification and validation in drug discovery.

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein with DAPTAD

This protocol describes a general procedure for the labeling of a purified protein with DAPTAD. The specific reaction conditions may need to be optimized for your protein of interest.

Materials:

  • Purified protein containing at least one tyrosine residue

  • This compound (DAPTAD)

  • Dimethylformamide (DMF) or Acetonitrile

  • Tris buffer (1 M, pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for buffer exchange and removal of excess reagent

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in PBS at a concentration of 1-10 mg/mL.

  • DAPTAD Solution Preparation: Prepare a stock solution of DAPTAD in DMF or acetonitrile at a concentration of 10-100 mM. This solution should be prepared fresh before each use.

  • Labeling Reaction: a. To the protein solution, add Tris buffer to a final concentration of 50-100 mM. b. Add the DAPTAD stock solution to the protein solution to achieve the desired molar excess of DAPTAD over tyrosine residues (typically a 10- to 50-fold molar excess is a good starting point). c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess, unreacted DAPTAD and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Analysis: Analyze the labeled protein using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques to confirm labeling and determine the labeling efficiency.

Protocol 2: Live Cell Surface Labeling

This protocol provides a general framework for labeling cell surface proteins with a DAPTAD-fluorophore conjugate. Optimization of reagent concentrations and incubation times is crucial to minimize cell toxicity.[12][13][14][15]

Materials:

  • Mammalian cells expressing the protein of interest on the cell surface

  • DAPTAD conjugated to a fluorescent dye (DAPTAD-Fluorophore)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable vessel (e.g., glass-bottom dish) to an appropriate confluency.

  • Preparation of Labeling Solution: Prepare a working solution of the DAPTAD-Fluorophore conjugate in pre-warmed cell culture medium or HBSS. The optimal concentration should be determined empirically, but a starting range of 10-100 µM is recommended.

  • Cell Labeling: a. Wash the cells twice with pre-warmed HBSS to remove any serum proteins. b. Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes. c. After incubation, gently wash the cells three times with pre-warmed HBSS to remove any unbound DAPTAD-Fluorophore.

  • Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Live_Cell_Labeling_Workflow Start Start: Culture Cells Wash1 Wash cells with HBSS Start->Wash1 Add_Label Add DAPTAD-Fluorophore Labeling Solution Wash1->Add_Label Incubate Incubate at 37°C Add_Label->Incubate Wash2 Wash cells with HBSS (3x) Incubate->Wash2 Image Image with Fluorescence Microscope Wash2->Image End End: Analyze Data Image->End

Figure 2: General workflow for live cell surface labeling.

Quantitative Data Summary

ParameterValueReference
DAPTAD Molecular Weight 220.23 g/mol [16][17]
Typical Reaction pH 7.0 - 8.0[7]
Typical Molar Excess (DAPTAD:Tyrosine) 10 - 50 fold[9]
Typical Reaction Time (in vitro) 1 - 2 hours[9]
Typical Live Cell Incubation Time 15 - 60 minutesN/A (General Guideline)

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal, tyrosine-selective modification of proteins. Its high chemoselectivity, biocompatible reaction conditions, and the stability of the resulting conjugate make it an invaluable tool for a wide range of applications in chemical biology, drug development, and materials science. By following the protocols and considerations outlined in these application notes, researchers can effectively harness the power of the tyrosine-click reaction to advance their scientific endeavors.

References

  • Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 473-475.
  • ResearchGate. (n.d.). Solution stability of DAPTAD in ethyl acetate‐d8 with (●: 4°C; ▲: 25°C) and without (■: 4°C; ◆: 25°C) molecular sieves 4A monitored using NMR spectroscopy.
  • Depernet, H., et al. (2020). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 29(5), 1236-1246.
  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
  • Nakashima, S., et al. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3933.
  • Don-Scd, M., et al. (2021). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics, 17(4), 606-615.
  • Wikipedia. (2023). Bioorthogonal chemistry.
  • Ishige, T., et al. (2017). Improved sensitivity of serum/plasma 1α,25-dihydroxyvitamin D quantification by DAPTAD derivatization. Clinica Chimica Acta, 473, 139-145.
  • Dooling, L. J., & Kloxin, A. M. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. ACS Biomaterials Science & Engineering, 3(4), 514-523.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(9), 666-676.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry.
  • Peri, F., & Nüsslein-Volhard, C. (2008). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. Development, 135(2), 203-214.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Vector Labs. (2024, January 27).
  • Wombacher, R., & Cornish, V. W. (2011). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e18559.
  • Sigma-Aldrich. (n.d.).

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Application Notes and Protocols: 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to pH-Controlled Selective Modification of Tyrosine and Tryptophan Residues

Introduction: Beyond the "Tyrosine-Click" Paradigm

For years, 4-substituted-1,2,4-triazolidine-3,5-diones (TADs) have been lauded as highly efficient reagents for the selective modification of tyrosine residues, often termed the "tyrosine-click" reaction.[1][2] This class of reagents offers a rapid and robust method for protein labeling, cross-linking, and the creation of antibody-drug conjugates under mild, aqueous conditions.[2][3][4] The reagent at the center of this guide, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTD), is an electron-rich analogue designed for such applications.

However, recent pivotal research has unveiled a more nuanced reactivity profile for TAD reagents.[5][6] It is now understood that TADs exhibit a dual selectivity for both tyrosine and tryptophan residues, a characteristic that is exquisitely controlled by the reaction pH.[5][7] This discovery has transformed the narrative: what was once considered a potential "off-target" effect is now a powerful tool for achieving site-selective modification of either tryptophan or tyrosine, depending on the chosen conditions.[1][5] An exposed tryptophan residue may, in fact, be kinetically favored for modification over tyrosine.[1][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the dual reactivity of DAPTD and related TAD reagents. We will move beyond a simplistic view and explain the underlying mechanisms that govern selectivity, providing detailed, field-tested protocols to empower you to target either tryptophan or tyrosine with high fidelity. By understanding and controlling the reaction parameters, particularly pH, researchers can unlock a new level of precision in bioconjugation.

The Mechanism of Action: A Tale of Two Residues

The selectivity of TAD reagents hinges on their ability to participate in two distinct reaction pathways with the aromatic side chains of tyrosine and tryptophan. The choice of pathway is dictated by the reaction pH, which influences the nucleophilicity of the target residues.

  • Tyrosine Modification (Favored at pH ~7.2): At neutral to slightly basic pH, the phenolate anion of tyrosine becomes a potent nucleophile. The reaction proceeds via a mechanism analogous to an electrophilic aromatic substitution, where the electron-rich phenol attacks one of the electrophilic nitrogen atoms of the TAD's N=N double bond. This forms a stable carbon-nitrogen bond at the ortho position of the phenolic ring.[8]

  • Tryptophan Modification (Favored at pH ~4.0): At an acidic pH of around 4, the tyrosine phenol is protonated and thus a much weaker nucleophile. Conversely, the indole side chain of tryptophan remains a competent reactant. The reaction proceeds via an ene-type mechanism, targeting the C2 or C3 position of the indole ring.[5][7] This pathway allows for highly selective labeling of tryptophan, even in the presence of numerous tyrosine residues.[5]

Below is a diagram illustrating these competing, pH-dependent reaction pathways.

G cluster_reagents Reagents DAPTD DAPTD (Active Reagent) pH7 pH ≈ 7.2 DAPTD->pH7 pH4 pH ≈ 4.0 DAPTD->pH4 Tyr Tyrosine Residue Tyr->pH7 Trp Tryptophan Residue Trp->pH4 Tyr_Conj Tyrosine Conjugate (C-N Bond) pH7->Tyr_Conj Electrophilic Aromatic Substitution Trp_Conj Tryptophan Conjugate (Ene Adduct) pH4->Trp_Conj Ene-type Reaction

Caption: pH-dependent selectivity of DAPTD for Tyrosine vs. Tryptophan.

Reagent Synthesis, Activation, and Handling

The active TAD reagent is a vibrant red/pink, highly reactive species that is typically generated in situ just prior to use.[3] The stable precursor is the corresponding urazole, this compound, which is a white crystalline solid.

Synthesis of the Urazole Precursor

The urazole precursor for DAPTD can be synthesized via several established one-pot methods.[9][10] A common route involves the reaction of 4-(dimethylamino)aniline with triphosgene and ethyl carbazate, followed by cyclization.[9]

Simplified Synthetic Scheme:

  • Reaction of 4-(dimethylamino)aniline with an isocyanate precursor (e.g., from triphosgene) to form a urea derivative.

  • Reaction with ethyl carbazate to form a semicarbazide intermediate.

  • Base-mediated cyclization to yield the this compound (urazole).

Note: This synthesis should be performed by qualified organic chemists following appropriate safety protocols. The urazole precursor is commercially available from suppliers such as Santa Cruz Biotechnology.[11]

Activation to the Active TAD Reagent

The active triazolinedione is generated by the oxidation of the urazole precursor. This process is visually striking, as the solution turns a deep red or magenta color.

Materials:

  • DAPTD-urazole precursor

  • Oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS))

  • Anhydrous, aprotic solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))

Protocol:

  • Dissolve the DAPTD-urazole precursor in the chosen anhydrous solvent to a desired stock concentration (e.g., 10 mM).

  • Add one equivalent of the oxidizing agent (e.g., DBH) to the solution at room temperature.

  • Stir the reaction for 10-15 minutes. A deep red color indicates the formation of the active DAPTD reagent.[3]

  • Crucially, this active reagent is highly reactive and susceptible to hydrolysis. It should be used immediately for bioconjugation. Do not attempt to purify or store the active red species for extended periods.[12][13]

Experimental Protocols for Selective Bioconjugation

The following protocols provide a starting point for the selective modification of tryptophan or the enrichment of tyrosine labeling on a target protein. Optimization of stoichiometry and reaction time may be necessary for specific proteins.

Protocol 1: Tryptophan-Selective Labeling

This protocol is designed to maximize modification of accessible tryptophan residues.

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Freshly prepared active DAPTD solution (10 mM in MeCN)

  • Quenching solution (e.g., 1 M L-cysteine or dithiothreitol (DTT))

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the pH 4.5 buffer.

  • Add the desired molar excess of active DAPTD solution to the protein solution. A starting point of 10-30 equivalents is recommended.[7]

  • Incubate the reaction at 4°C or room temperature for 30-60 minutes. Monitor the reaction by observing the disappearance of the red color.

  • Quench any unreacted DAPTD by adding a 10-fold molar excess of a thiol-containing quenching agent over the initial DAPTD amount.

  • Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography, dialysis, or a suitable spin-filtration device.

Protocol 2: Tyrosine-Enriched Labeling

This protocol favors the modification of accessible tyrosine residues, but careful analytical validation is required to check for any concomitant tryptophan labeling.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Freshly prepared active DAPTD solution (10 mM in MeCN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine)

  • Purification system

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the pH 7.2 buffer.

  • Add the desired molar excess of active DAPTD solution (e.g., 10-30 equivalents) to the protein.

  • Incubate the reaction at 4°C or room temperature for 15-30 minutes. The reaction is typically very fast.[14]

  • Quench the reaction. Using Tris buffer as a quenching agent or as the primary reaction buffer can help scavenge potential isocyanate byproducts that may form from TAD decomposition.[3][4]

  • Purify the labeled protein as described in Protocol 1.

Critical Step: Analytical Characterization of the Conjugate

Given the dual reactivity of DAPTD, rigorous characterization of the conjugate is not just recommended; it is essential for validating the outcome of the experiment.

Mass Spectrometry (MS)
  • Intact Protein Analysis: Use ESI-MS to determine the number of modifications per protein molecule (the degree of labeling). This provides a global view of the conjugation efficiency.

  • Peptide Mapping (LC-MS/MS): This is the gold standard for identifying the specific amino acid residues that have been modified.

    • Digest the labeled protein into smaller peptides using a protease (e.g., trypsin).

    • Separate the peptides using reverse-phase liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the peptide sequence and the exact site of the DAPTD modification.

A Critical Analytical Caveat: The TAD modification on tryptophan is physiologically stable but has been shown to be thermally labile and can fragment easily under common MS/MS fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-energy C-dissociation (HCD).[5][7] This lability is a primary reason the tryptophan modification was overlooked for many years.

  • Recommendation: If tryptophan labeling is suspected or intended, use a "gentler" fragmentation method like Electron-Transfer Dissociation (ETD) if available.[5] This will help preserve the modification on the peptide backbone and allow for unambiguous identification. The tyrosine adduct is stable under all common MS/MS conditions.[5]

UV-Vis Spectroscopy

The reaction can be monitored in real-time by following the disappearance of the characteristic absorbance of the red TAD reagent (typically in the 540-550 nm range).

Workflow, Data Summary, and Troubleshooting

The following diagram outlines the complete experimental workflow for a typical bioconjugation experiment using DAPTD.

Caption: Experimental workflow for DAPTD bioconjugation.

Data Summary Table
ParameterTryptophan-SelectiveTyrosine-Enriched
Reaction pH 4.0 - 5.07.0 - 7.5
Primary Target TryptophanTyrosine
Key Rationale Tyrosine phenol is protonated & unreactive.Tyrosine phenolate is highly nucleophilic.
Potential for Cross-Reactivity Very low. Highly selective for Trp.[7]Possible. Trp modification can still occur.[5]
Critical QC Check Confirm Trp modification via LC-MS/MS (ETD preferred).Must screen for both Tyr and Trp modifications via LC-MS/MS.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No reaction (DAPTD color remains) Inactive protein (target residues inaccessible); Hydrolyzed/degraded DAPTD.Denature/refold protein to expose sites (if function not required); Always use freshly prepared active DAPTD.
Low conjugation yield Insufficient molar excess of DAPTD; Target residues are not solvent-accessible.Increase DAPTD:protein ratio (e.g., 50-100x); Use structural modeling to assess residue accessibility.[14]
Poor selectivity (pH 7) Highly accessible/reactive tryptophan residue.Lower the pH to 4-5 to exclusively target tryptophan; Alternatively, accept dual labeling if application allows.
Precipitation during reaction High concentration of organic co-solvent (from DAPTD stock).Keep the final concentration of organic solvent below 5-10% (v/v).

Conclusion

This compound and its parent TAD analogues are exceptionally potent reagents for bioconjugation. The modern understanding of their pH-switchable selectivity between tryptophan and tyrosine has significantly expanded their utility. By abandoning the outdated "tyrosine-click" moniker and embracing a more sophisticated, mechanism-based approach, researchers can achieve highly specific protein modifications. Success with this chemistry is predicated on two key principles: meticulous control of reaction pH to dictate the desired outcome and rigorous analytical characterization to validate the site of conjugation. With the protocols and insights provided in this guide, scientists are well-equipped to leverage this versatile chemistry for advanced applications in drug development, proteomics, and fundamental biological research.

References

  • Decoene, K., Unal, K., Staes, A., Gevaert, K., Winne, J. M., & Madder, A. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(13), 3790–3797. [Link][1][5][6][7]

  • Decoene, K., Unal, K., Staes, A., Gevaert, K., Winne, J. M., & Madder, A. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link][1][7]

  • Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Journal of the American Chemical Society, 135(15), 5616–5619. [Link][3][4]

  • O'Reilly, C., O'Brien, P. J., & Heise, A. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. Macromolecular bioscience, 17(7). [Link][2]

  • Request PDF. (n.d.). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. ResearchGate. [Link][12]

  • Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. (n.d.). [Link]

  • Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1085-1088. [Link][9]

  • Denijs, E., Unal, K., Bevernaege, K., Kasmi, S., Gevaert, K., & Winne, J. M. (2023). Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Journal of the American Chemical Society. [Link]

  • Ban, H., & Barbas, C. F. (2016). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate chemistry, 27(3), 569–583. [Link]

  • ResearchGate. (n.d.). Products of 4‐phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) reaction...[Link][8]

  • Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Journal of the American Chemical Society, 135(15). [Link]

  • White, C. J., Vallapur, S., Ng, C. T., & Williams, C. C. (2018). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 23(11). [Link][13]

  • Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. L. (2016). Tyrosine bioconjugation – an emergent alternative. Chemical Communications, 52(41), 6786–6801. [Link]

  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. [Link][10]

  • Limsopatham, K., & Singleton, D. R. (2019). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 28(12), 2233–2242. [Link][14]

Sources

Application Notes and Protocols: Experimental Setup for Cycloaddition Reactions with Substituted Triazolinediones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Triazolinediones in Synthesis

Substituted 1,2,4-triazoline-3,5-diones (TADs) are exceptionally reactive dienophiles, a characteristic that has cemented their importance in organic synthesis and materials science.[1][2] Their pronounced reactivity stems from the cyclic azo group flanked by two carbonyl functionalities, rendering them highly susceptible to cycloaddition reactions.[1] This unique electronic configuration allows TADs to participate in a variety of transformations, including Diels-Alder and Alder-ene reactions, with remarkable speed and selectivity, often at room temperature and without the need for catalysts.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for cycloaddition reactions involving substituted triazolinediones. We will delve into the practical aspects of reactant preparation, reaction execution, and product analysis, underpinned by an understanding of the mechanistic principles that govern these powerful transformations. Our focus is to provide not just a set of instructions, but a framework for rational experimental design.

I. Understanding the Reagents: Synthesis and Handling of Triazolinediones

The journey to a successful cycloaddition begins with the preparation and handling of the triazolinedione itself. While some TADs are commercially available, many applications necessitate custom synthesis.

A. Synthesis of Urazole Precursors

The most common route to TADs involves the oxidation of their urazole precursors.[3] The synthesis of these 4-substituted urazoles can be achieved through several methods, with the Cookson method being a widely adopted and versatile approach.[4] This method typically involves the reaction of an isocyanate with a carbazate to form a semicarbazide, which is then cyclized to the urazole.[4]

  • Key Consideration: The choice of starting materials is crucial. While the Cookson method is robust, the availability of isocyanates can be a limiting factor.[4] Alternative isocyanate-free methods have been developed, often utilizing activated carbamates as synthetic equivalents.[4]

B. Oxidation to Triazolinediones

The final step in TAD synthesis is the oxidation of the urazole. This is a critical transformation that must be performed with care, as the resulting TADs are highly reactive and can be sensitive to various conditions.[3]

  • Common Oxidants: A range of oxidants can be employed, including tert-butyl hypochlorite, lead tetraacetate, and N-bromosuccinimide (NBS). The choice of oxidant will depend on the specific urazole substrate and the desired reaction scale. For instance, a convenient laboratory method for preparing 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) utilizes lead tetraacetate.[6] Another approach involves the in situ generation of the bromenium ion from potassium bromide and Oxone to oxidize 4-phenylurazole.[7]

  • Reaction Conditions: The oxidation is typically carried out in an inert solvent, such as dichloromethane or ethyl acetate, at low temperatures to minimize side reactions and decomposition of the product. The vibrant red or orange color of the TAD provides a convenient visual indicator of its formation.

C. Safety and Handling of Triazolinediones

Given their high reactivity, proper handling of triazolinediones is paramount.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[8]

  • Inert Atmosphere: While not always strictly necessary for short-term handling, storing and reacting TADs under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition, especially for more sensitive derivatives or prolonged reactions.

  • Storage: Store pure TADs in a cool, dark, and dry place. They are often stored as solutions in a suitable inert solvent.

  • Quenching: Any unreacted TAD should be quenched before workup. This can be achieved by adding a reactive diene, such as 2,3-dimethyl-1,3-butadiene, until the characteristic color disappears.

II. The Cycloaddition Reaction: A Step-by-Step Protocol

The [4+2] cycloaddition, or Diels-Alder reaction, is the most common application of triazolinediones. Their exceptional dienophilicity allows these reactions to proceed rapidly, often to completion within minutes at room temperature.[9]

A. General Protocol for a Diels-Alder Reaction with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol outlines a general procedure for the reaction of PTAD with a generic diene.

Materials:

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Diene of interest

  • Anhydrous solvent (e.g., dichloromethane, chloroform, acetone, or ethyl acetate)[10][11]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 equivalent) in the chosen anhydrous solvent.

  • Initiation of Reaction: To the stirred solution of the diene, add a solution of PTAD (1.0 equivalent) in the same solvent dropwise at room temperature. The characteristic deep red color of the PTAD solution should disappear almost instantaneously upon contact with the diene, indicating a rapid reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the PTAD (if the reaction is not instantaneous) and the diene should be visible, and a new spot for the cycloadduct should appear. The disappearance of the starting materials will indicate the completion of the reaction. For many TAD cycloadditions, the reaction is complete within a few minutes.[7]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC or the disappearance of the red color), the solvent can be removed under reduced pressure.

    • The resulting crude product can often be purified by simple filtration or recrystallization.[7] For less clean reactions, column chromatography on silica gel may be necessary.

B. Key Experimental Considerations

  • Solvent Choice: The choice of solvent can influence the reaction rate. While many cycloadditions with TADs are rapid in a variety of solvents, kinetic studies have been performed in solvents such as benzene, dioxane, and ethyl acetate to understand substituent and solvent effects.[11]

  • Temperature: Most Diels-Alder reactions with TADs proceed smoothly at room temperature. However, for less reactive dienes or for studying reaction kinetics, the temperature may need to be controlled. Some TAD-adducts can undergo retro-Diels-Alder reactions at elevated temperatures, a property that has been exploited in the development of self-healing materials.[12][13]

  • Stoichiometry: A 1:1 stoichiometric ratio of the diene and TAD is typically used. An excess of either reactant may be employed to drive the reaction to completion if one of the starting materials is particularly valuable or if an equilibrium exists.

III. Analytical Techniques for Monitoring and Characterization

A suite of analytical techniques is essential for monitoring the reaction and characterizing the resulting cycloadducts.

Technique Application Key Observations
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative analysis of purity.Disappearance of starting material spots and appearance of a new product spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the cycloadduct.1H and 13C NMR provide detailed information about the connectivity and stereochemistry of the product.[7] Benchtop NMR can also be used for real-time reaction monitoring.[14]
Mass Spectrometry (MS) Determination of the molecular weight of the product.Provides confirmation of the expected molecular ion peak for the cycloadduct.
Infrared (IR) Spectroscopy Functional group analysis.Disappearance of the N=N stretch of the TAD and the appearance of new C-N and other characteristic bands of the adduct.
UV-Vis Spectroscopy Monitoring the disappearance of the colored TAD.The disappearance of the characteristic absorbance of the TAD in the visible region can be used to follow the reaction kinetics.
IV. Advanced Applications and Protocol Modifications

The versatility of triazolinediones extends beyond simple Diels-Alder reactions. They are instrumental in "click chemistry" for bioconjugation and polymer science.[1][3]

  • Alder-Ene Reactions: In addition to [4+2] cycloadditions, TADs can participate in Alder-ene reactions with alkenes containing an allylic hydrogen.[3] The experimental setup is similar to that of the Diels-Alder reaction, often proceeding under mild conditions.

  • Bioconjugation: The rapid and specific reaction of TADs with tyrosine and tryptophan residues has made them valuable tools for protein modification.[5] These reactions are typically carried out in aqueous buffer systems at physiological pH.

  • Polymer Modification: TADs are used for the post-polymerization functionalization of polymers containing diene or other reactive moieties.[12] These reactions are often very efficient and proceed under mild conditions, allowing for the synthesis of complex macromolecular architectures.

V. Troubleshooting Common Issues
Problem Possible Cause Solution
Incomplete Reaction Low reactivity of the diene; steric hindrance.Increase the reaction time, gently warm the reaction mixture, or use a more reactive TAD derivative.
Formation of Side Products Competing reaction pathways (e.g., ene reaction vs. Diels-Alder); decomposition of the TAD.Optimize reaction conditions (temperature, solvent); ensure the purity of the TAD; use an inert atmosphere.
Difficulty in Product Isolation Product is highly soluble or an oil.Use alternative purification techniques such as preparative TLC or HPLC; consider derivatization to a crystalline solid.
Visualizing the Workflow

A generalized workflow for a triazolinedione cycloaddition experiment is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization prep_diene Dissolve Diene in Anhydrous Solvent mix Add TAD Solution to Diene Solution Dropwise at Room Temperature prep_diene->mix prep_tad Prepare Solution of Substituted Triazolinedione prep_tad->mix monitor Monitor Reaction via TLC (Disappearance of Red Color) mix->monitor quench Quench Excess TAD (if necessary) monitor->quench remove_solvent Remove Solvent in Vacuo quench->remove_solvent purify Purify Product (Filtration, Recrystallization, or Chromatography) remove_solvent->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Caption: Generalized workflow for a triazolinedione cycloaddition experiment.

Conclusion

Substituted triazolinediones are powerful reagents that enable a wide range of chemical transformations with exceptional efficiency and selectivity. A thorough understanding of their synthesis, handling, and reactivity is key to successfully implementing them in research and development. The protocols and considerations outlined in this application note provide a solid foundation for harnessing the synthetic potential of these remarkable compounds. By following these guidelines and adapting them to specific substrates and applications, researchers can confidently explore the vast chemical space accessible through triazolinedione cycloaddition reactions.

References

  • Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile. Journal of Chemical Education, 87(11), 1250-1251. [Link]

  • De Bruycker, K., et al. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(8), 4903-4948. [Link]

  • Syamala, D., et al. (2018). Triazolinediones applications and recent advances in click chemistry. Journal of Chemical and Pharmaceutical Research, 10(9), 244-257. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154. [Link]

  • Kato, K., et al. (1999). Synthesis and biological activities of novel thiazolidinedione derivatives. Bioorganic & Medicinal Chemistry Letters, 9(1), 59-62. [Link]

  • Avram, L., et al. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Accounts of Chemical Research, 49(3), 438-450. [Link]

  • De Bruycker, K., et al. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(8), 4903-4948. [Link]

  • Cookson, R. C., et al. (1971). 4-Phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses, 51, 121. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154. [Link]-dione_PTAD_and_4-methyl-3H-124-triazole-354H-dione_MTAD)

  • Isaacs, N. S., & Van der Beeke, P. (1982). Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1205-1208. [Link]

  • Billen, B., et al. (2020). Chapter 5: Triazolinedione-based Click Reactions in Polymer Science. In Click Reactions in Polymer Science (pp. 129-160). Royal Society of Chemistry. [Link]

  • Domingo, L. R., & Sáez, J. A. (2014). Understanding the high reactivity of triazolinediones in Diels-Alder reactions. A DFT study. Journal of Molecular Modeling, 20(4), 2207. [Link]

  • Wikipedia. (2023). 4-Phenyl-1,2,4-triazole-3,5-dione. [Link]

  • Roy, N., et al. (2015). Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach. Polymer Chemistry, 6(36), 6436-6449. [Link]

  • Zhang, H., et al. (2018). Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct. Chemistry–A European Journal, 24(51), 13491-13495. [Link]

  • Thermo Fisher Scientific. (n.d.). TRIzol Reagent Safety Guide. [Link]

  • Lee, J., et al. (2021). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 26(23), 7244. [Link]

  • Ghasempour, L., et al. (2021). An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports, 11(1), 2828. [Link]

  • De Keer, L., et al. (2019). Design of a thermally controlled sequence of triazolinedione-based click and transclick reactions. Chemical Science, 10(12), 3556-3562. [Link]

Sources

Application Notes & Protocols: Analytical Methods for Monitoring Reactions Involving 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD). DAPTAD is a highly reactive urazole derivative, notable for its vibrant color and potent dienophilic character, making it a valuable reagent in Diels-Alder reactions, 'ene' reactions, and as a derivatizing agent to enhance ionization efficiency in mass spectrometry.[1][2] Accurate monitoring of its consumption and the formation of products is critical for reaction optimization, kinetic analysis, and ensuring product quality in research and development settings. This guide details protocols for High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, explaining the rationale behind methodological choices to empower researchers with the ability to select and implement the most appropriate technique.

Introduction to DAPTAD and the Imperative for Reaction Monitoring

This compound, or DAPTAD, is an analogue of the well-known 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[3] The key structural feature of DAPTAD is the electron-donating dimethylamino group on the phenyl ring, which modulates its reactivity and provides a useful handle for certain analytical applications. Its primary use is as a powerful dienophile in [4+2] cycloaddition reactions, which proceed rapidly and often quantitatively under mild conditions.[4][5]

Monitoring these reactions is essential for several reasons:

  • Kinetic and Mechanistic Studies: Understanding the reaction rate, determining rate constants, and elucidating reaction mechanisms.[6][7]

  • Process Optimization: Determining the optimal reaction time, temperature, and stoichiometry to maximize yield and minimize byproducts.

  • Quality Control: Ensuring complete conversion of starting materials and quantifying the purity of the final product.

  • Derivatization Efficiency: When used as a derivatizing agent, for example in the analysis of vitamin D metabolites, it is crucial to confirm the reaction has gone to completion.[8]

Strategic Selection of an Analytical Method

The choice of analytical technique is dictated by the specific information required, the complexity of the reaction mixture, and the instrumentation available. A typical decision-making workflow is outlined below.

G start Reaction Monitoring Goal q1 Need Real-Time Kinetic Data? start->q1 q2 Complex Mixture? (Reactants, Products, Byproducts) q1->q2 No (Endpoint or Time-Point Sampling) nmr In-Situ NMR Spectroscopy q1->nmr Yes uv_vis UV-Vis Spectroscopy q2->uv_vis No (Simple, Clean Reaction) lcms UPLC-MS/MS q2->lcms Yes hplc_uv HPLC-UV q2->hplc_uv Maybe (if chromophores are distinct) q3 Need Structural Confirmation? q3->nmr Yes q3->lcms Yes nmr->q3 Provides Detailed Structural Info lcms->q3 Yes (MS provides Mass Confirmation)

Caption: Decision workflow for selecting the appropriate analytical method.

UPLC-MS/MS: The Gold Standard for Specificity and Sensitivity

Principle & Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of components in a reaction mixture based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[9] Coupling UPLC with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity. It allows for the unambiguous identification and quantification of reactants, products, and even trace-level impurities by monitoring their specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). This method is particularly powerful for complex reaction matrices and when DAPTAD is used as a derivatizing agent to improve the ionization of target analytes.[8][10]

Application Protocol: Monitoring a Diels-Alder Reaction of DAPTAD with a Diene

This protocol describes the monitoring of a reaction between DAPTAD and a generic diene (e.g., cyclopentadiene) to form a Diels-Alder adduct.

1. Reaction Sampling and Preparation:

  • At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 990 µL) of a cold solvent mixture, typically acetonitrile/water (50:50 v/v). This dilution stops the reaction and prepares the sample for analysis. The high dilution factor is critical to avoid detector saturation.

  • Vortex the diluted sample thoroughly.

  • If necessary, centrifuge the sample to pellet any particulates before transferring the supernatant to a UPLC vial.

2. UPLC-MS/MS Instrumentation and Parameters:

  • The following table provides a robust starting point for method development. Parameters should be optimized for the specific diene and adduct.

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and speed necessary for complex mixture analysis.[9]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 is a versatile reversed-phase chemistry suitable for a wide range of small organic molecules. The 1.7 µm particle size ensures high efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 3 minutes, hold for 0.5 min, return to initial conditionsA generic gradient that can effectively elute compounds with a range of polarities.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1-5 µLSmall volume to prevent column overloading.
Mass Spectrometer Triple Quadrupole (e.g., AB SCIEX QTRAP, Waters Xevo)Required for quantitative MRM experiments.[11]
Ionization Mode Electrospray Ionization, Positive (ESI+)The dimethylamino group and triazole nitrogens on DAPTAD and its adducts are readily protonated.
MRM Transitions DAPTAD: [M+H]⁺ → fragment; Diene: [M+H]⁺ → fragment; Adduct: [M+H]⁺ → fragmentSpecific transitions must be determined by infusing pure standards. For DAPTAD (MW 220.23), the parent ion would be m/z 221.2.
Source Parameters Capillary Voltage: ~3.0 kV; Source Temp: ~150 °C; Desolvation Temp: ~500 °CThese are typical starting parameters and must be optimized for the specific instrument and analytes.[9]

3. Data Analysis:

  • Integrate the peak area for the DAPTAD and the adduct MRM transitions at each time point.

  • Calculate the percent conversion using the following formula: % Conversion = [Area(Adduct) / (Area(Adduct) + Area(DAPTAD))] * 100

  • Plot % Conversion vs. Time to visualize the reaction profile. For accurate quantification, a calibration curve using standards of known concentration should be prepared.

In-Situ NMR Spectroscopy: Real-Time Kinetic Monitoring

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed structural information and is inherently quantitative (qNMR), provided proper parameters are used.[12] By acquiring spectra at regular intervals directly in the reaction vessel (an NMR tube), one can monitor the disappearance of reactant signals and the appearance of product signals in real-time without altering the reaction.[13] This is ideal for determining precise kinetic data and identifying transient intermediates.[14]

Application Protocol: Kinetic Analysis of DAPTAD Consumption

G prep 1. Prepare Reaction Mixture in NMR Tube (Reactants + Deuterated Solvent) shim 2. Insert into Spectrometer, Lock, and Shim prep->shim setup 3. Setup Arrayed Experiment (e.g., multi_zgvd) shim->setup acquire 4. Initiate Reaction (e.g., add catalyst, photo-initiate) setup->acquire monitor 5. Automated Acquisition of 1D Spectra over Time acquire->monitor process 6. Process and Analyze Spectra Array monitor->process

Caption: Workflow for an automated in-situ NMR kinetics experiment.

1. Sample Preparation:

  • In a standard NMR tube, dissolve the diene and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Acquire a t=0 spectrum before the addition of DAPTAD.

  • Prepare a concentrated stock solution of DAPTAD in the same deuterated solvent.

  • To initiate the reaction, rapidly inject the DAPTAD solution into the NMR tube, mix quickly, and immediately insert it into the pre-shimmed NMR spectrometer.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Experiment: A 1D proton experiment with a variable delay list (e.g., multi_zgvd on Bruker systems).[13]

  • Pulse Program: A simple 30° or 90° pulse (zg30 or zg).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation for accurate integration.

  • Number of Scans (ns): Keep to a minimum (e.g., 1 to 4) to ensure each spectrum is a "snapshot" in time.[13]

  • Acquisition Time (aq): Typically 2-3 seconds.

  • Time Array: Set up an array of experiments to be acquired at logarithmic or linear time intervals, depending on the expected reaction rate.

3. Data Analysis:

  • Process the arrayed spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Select a well-resolved signal for DAPTAD, the product, and the internal standard.

  • Integrate these peaks in each spectrum of the time series.

  • Calculate the concentration of DAPTAD at each time point relative to the constant concentration of the internal standard.

  • Plot ln([DAPTAD]) vs. Time. For a pseudo-first-order reaction, this will yield a straight line with a slope of -k.

UV-Visible Spectroscopy: A Simple and Rapid Approach

Principle & Rationale: Many reactions involving DAPTAD are accompanied by a distinct color change. DAPTAD itself is intensely colored due to the extended π-conjugation across the molecule. In a Diels-Alder reaction, this conjugation is broken as the N=N double bond is converted to a single bond in the adduct, which is typically colorless.[6][15] According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Therefore, by monitoring the decrease in absorbance at DAPTAD's λ_max, one can easily follow the reaction kinetics. This method is exceptionally simple, cost-effective, and ideal for high-throughput screening or undergraduate teaching labs.

Application Protocol: Determining Reaction Rate Constant

1. Instrument Setup:

  • Use a spectrophotometer equipped with a temperature-controlled, stirred cuvette holder. Set the temperature to the desired reaction temperature.

  • Determine the λ_max of DAPTAD in the chosen reaction solvent by scanning a dilute solution (e.g., from 300-700 nm).

2. Kinetic Run:

  • Place a solution of the diene in the reaction solvent in a quartz cuvette and place it in the holder to equilibrate.

  • Set the spectrophotometer to kinetic mode, measuring the absorbance at DAPTAD's λ_max at set time intervals (e.g., every 1 second).

  • Initiate the reaction by injecting a small, known amount of a concentrated DAPTAD stock solution into the cuvette and start data acquisition simultaneously. The diene should be in large excess to ensure pseudo-first-order kinetics with respect to DAPTAD.

3. Data Analysis:

  • The instrument software will generate a plot of Absorbance vs. Time.

  • Convert the absorbance data to concentration if the molar absorptivity (ε) is known, or work directly with absorbance.

  • Plot ln(Absorbance) vs. Time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (-k_obs).[6]

Time (s)Absorbance at λ_maxln(Absorbance)
00.985-0.015
300.721-0.327
600.528-0.639
900.386-0.952
1200.283-1.263
1800.149-1.904
Caption: Table of hypothetical kinetic data obtained from a UV-Vis experiment.

Conclusion

The analytical monitoring of reactions involving DAPTAD can be accomplished through several robust techniques. UPLC-MS/MS is the definitive method for complex mixtures, offering separation, quantification, and structural confirmation. In-situ NMR provides unparalleled insight into real-time reaction kinetics and mechanism without perturbing the system. Finally, UV-Vis spectroscopy serves as a simple, rapid, and accessible tool for kinetic analysis of clean reactions that exhibit a color change. The selection of the optimal method requires a clear understanding of the analytical question being asked, thereby enabling efficient and accurate chemical process development.

References

  • SIELC Technologies. (2018). 1,2,4-Triazolidine-3,5-dione, 4-phenyl-.
  • Muller, C., Piejko, M., Bascil, S., & Moran, J. (2025). The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling.
  • Lopes, J., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(2), 243. [Link]

  • Lopes, J., et al. (2020). Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application. PubMed. [Link]

  • Muller, C., Piejko, M., Bascil, S., & Moran, J. (2025). The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. Angewandte Chemie - International Edition, 64(36). [Link]

  • ResearchGate. (n.d.). A) 1 H NMR monitoring analysis of CO 2 cycloaddition reaction to ECH.... [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]

  • Elsevier. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters. [Link]

  • ResearchGate. (2025). Pyrolysis mechanism of urazole by evolved gas analysis. [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. [Link]

  • Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. [Link]

  • National Institutes of Health. (n.d.). Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • Synlett. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. [Link]

  • ACG Publications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • PubMed. (2021). LC-MS/MS analysis of vitamin D3 metabolites in human serum using a salting-out based liquid-liquid extraction and DAPTAD derivatization. [Link]

  • Fondazione Edmund Mach. (2023). Food Chemistry. [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) LC-MS/MS. [Link]

  • MDPI. (2023). 1,3,5-Tris(3,5-dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)phenoxymethyl)benzene. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Journal of Applicable Chemistry. (2018). Triazolinediones applications and recent advances in click chemistry. [Link]

  • PubMed. (2021). UPLC-MS/MS assay of Tedizolid in rabbit aqueous humor: Application to ocular pharmacokinetic study. [Link]

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  • National Institutes of Health. (n.d.). Toxicological Profile for Diazinon - Analytical Methods. [Link]

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One-Pot Synthesis of 4-Substituted Urazoles from Anilines: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 4-substituted urazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. We will explore two primary, efficient, and scalable methodologies originating from aniline derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanisms, step-by-step experimental procedures, characterization data, and troubleshooting strategies. The presented protocols prioritize safety, efficiency, and broad applicability, avoiding the use of highly toxic reagents where possible.

Introduction: The Significance of Urazoles in Modern Chemistry

Urazoles, chemically known as 1,2,4-triazolidine-3,5-diones, are a pivotal class of nitrogen-containing heterocyclic compounds. Their rigid structure and capacity for hydrogen bonding make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[1][2] The diverse biological activities associated with urazole derivatives, including analgesic, antibacterial, anti-inflammatory, and antidiabetic properties, underscore their importance in pharmaceutical research.[2][3] Furthermore, urazoles serve as crucial intermediates in the synthesis of other valuable organic compounds, such as the potent dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[4]

Traditionally, the synthesis of urazoles has involved multi-step procedures often requiring harsh conditions and the use of hazardous reagents like isocyanates.[1][4] However, the evolution of synthetic organic chemistry has led to the development of more streamlined and environmentally benign one-pot methodologies. These approaches offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and often proceeding under milder reaction conditions.[1] This guide focuses on two such one-pot syntheses of 4-substituted urazoles directly from readily available anilines.

Reaction Mechanisms and Strategic Considerations

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and optimization. The one-pot syntheses described herein proceed through key intermediates, and the choice of reagents dictates the specific pathway.

Phosgene-Free Synthesis via Carbamate Intermediates

A widely adopted and safer one-pot synthesis avoids the use of phosgene and its derivatives. This method involves the in-situ formation of a carbamate intermediate from an aniline, followed by reaction with a hydrazine derivative and subsequent cyclization.[1][5]

The reaction is initiated by the treatment of a substituted aniline with ethyl chloroformate in the presence of a base, typically triethylamine, to form the corresponding ethyl carbamate. This intermediate is then reacted with ethyl carbazate to yield a semicarbazide. The final cyclization to the urazole ring is typically promoted by a base.[1] The key advantage of this method is the avoidance of toxic isocyanates.[4]

graph "Phosgene_Free_Urazole_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin="0.2,0.1", width=2, height=0.8]; edge [arrowsize=0.8];

// Nodes Aniline [label="Substituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; EtChloroformate [label="Ethyl Chloroformate\n(Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Carbamate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; EthylCarbazate [label="Ethyl Carbazate", fillcolor="#F1F3F4", fontcolor="#202124"]; Semicarbazide [label="Semicarbazide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Base [label="Base (e.g., KOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urazole [label="4-Substituted Urazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Aniline -> Carbamate [label="+"]; EtChloroformate -> Carbamate; Carbamate -> Semicarbazide [label="+"]; EthylCarbazate -> Semicarbazide; Semicarbazide -> Urazole [label="+"]; Base -> Urazole; }

Figure 1: Phosgene-Free Urazole Synthesis Workflow.
Triphosgene-Mediated Synthesis

An alternative one-pot approach utilizes triphosgene as a solid, more manageable substitute for phosgene gas.[6][7] In this process, the substituted aniline reacts with triphosgene to generate an isocyanate intermediate in situ. This is a critical step, as it circumvents the need to handle and store toxic isocyanates directly.

The generated isocyanate then readily reacts with ethyl carbazate. The subsequent intramolecular cyclization of the resulting intermediate, often facilitated by a base, yields the final 4-substituted urazole.[6] While this method involves a phosgene equivalent, the use of solid triphosgene offers significant handling advantages.

graph "Triphosgene_Mediated_Urazole_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin="0.2,0.1", width=2, height=0.8]; edge [arrowsize=0.8];

// Nodes Aniline [label="Substituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Triphosgene [label="Triphosgene", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Isocyanate Intermediate\n(in situ)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; EthylCarbazate [label="Ethyl Carbazate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Base [label="Base (e.g., Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urazole [label="4-Substituted Urazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Aniline -> Isocyanate [label="+"]; Triphosgene -> Isocyanate; Isocyanate -> Intermediate3 [label="+"]; EthylCarbazate -> Intermediate3; Intermediate3 -> Urazole [label="+"]; Base -> Urazole; }

Figure 2: Triphosgene-Mediated Urazole Synthesis Workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 4-substituted urazoles. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Phosgene-Free One-Pot Synthesis of 4-Phenylurazole[1][5]

This protocol describes the synthesis of 4-phenylurazole from aniline as a representative example.

Materials:

  • Aniline (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Ethyl carbazate (1.1 eq)

  • Potassium hydroxide (KOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Carbamate Formation: To a solution of aniline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Semicarbazide Formation: Once the formation of the carbamate is complete, add ethyl carbazate (1.1 eq) to the reaction mixture. Stir the mixture at room temperature overnight.

  • Cyclization: Remove the THF under reduced pressure. To the residue, add a solution of KOH in ethanol and reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-phenylurazole.

Protocol 2: Triphosgene-Mediated One-Pot Synthesis of 4-(p-tolyl)urazole[6]

This protocol details the synthesis of 4-(p-tolyl)urazole from p-toluidine.

Materials:

  • p-Toluidine (3.0 eq)

  • Triphosgene (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (3.5 eq)

  • Ethyl carbazate (3.2 eq)

  • Anhydrous 1,4-Dioxane

  • Potassium hydroxide (KOH), 5M

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (3.0 eq) and cesium carbonate (3.5 eq) in anhydrous 1,4-dioxane.

  • Isocyanate Formation: Add triphosgene (1.0 eq) portion-wise to the stirred solution over 2-3 minutes. Stir the mixture at room temperature for 1.5 hours.

  • Addition of Ethyl Carbazate: Add ethyl carbazate (3.2 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Cyclization and Work-up: Evaporate the solvent under reduced pressure. Add 5M KOH solution to the residue and reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Characterization Data for Representative Urazoles

The following table summarizes typical characterization data for urazoles synthesized via the described one-pot methods.

CompoundStarting AnilineMethodYield (%)Melting Point (°C)¹H NMR (δ, ppm)
4-PhenylurazoleAnilineProtocol 185-92210-21210.5 (s, 2H, NH), 7.3-7.5 (m, 5H, Ar-H)
4-(4-Isopropylphenyl)urazole4-IsopropylanilineProtocol 2~90188-19010.4 (s, 2H, NH), 7.2-7.4 (m, 4H, Ar-H), 2.9 (sept, 1H, CH), 1.2 (d, 6H, CH₃)
4-(4-Chlorophenyl)urazole4-ChloroanilineProtocol 2~95235-23710.6 (s, 2H, NH), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H)

Note: NMR data is representative and may vary slightly depending on the solvent and instrument used.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction of starting materials.Monitor reaction progress closely using TLC. Ensure all reagents are pure and anhydrous where specified. Increase reaction time or temperature if necessary.
Side reactions.In Protocol 1, ensure slow, controlled addition of ethyl chloroformate at low temperature to minimize side product formation. In Protocol 2, maintain an inert atmosphere to prevent moisture-sensitive triphosgene from decomposing.
Impure Product Incomplete work-up.Ensure thorough washing of the organic layer to remove unreacted starting materials and byproducts.
Inefficient purification.Optimize the recrystallization solvent system. Consider column chromatography for difficult-to-purify compounds.
No Reaction Deactivated starting aniline.Anilines with strong electron-withdrawing groups may require longer reaction times or more forcing conditions.
Inactive reagents.Use freshly opened or properly stored reagents. Triphosgene is particularly sensitive to moisture.

Conclusion: A Gateway to Novel Therapeutics

The one-pot synthesis of 4-substituted urazoles from anilines represents a significant advancement in synthetic efficiency and safety. The protocols outlined in this guide provide reliable and scalable methods for accessing a diverse range of urazole derivatives. These compounds serve as valuable building blocks in the discovery and development of new pharmaceuticals.[8] By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can effectively synthesize these important heterocyclic scaffolds and explore their potential in various therapeutic areas.

References

  • Mallakpour, S., & Rafiee, Z. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 451-454.
  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Phenylurazole.
  • Organic Chemistry Portal. (n.d.). Urazole synthesis.
  • Asghari, S., Ramezani, M., & Ramezani, F. (2020). The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. Current Organic Synthesis, 17(6), 434-453.
  • Hanay, S. B., et al. (2021).
  • Asghari, S., Ramezani, M., & Ramezani, F. (2019). The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. Scilit.
  • Hanay, S. B., et al. (2021).
  • Popowycz, F., & Torregrosa, R. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3127.
  • Organic Chemistry Portal. (n.d.).
  • Organic Reactions. (n.d.).

Sources

Application Note: A Highly Sensitive Spectrophotometric Method for the Determination of Ultra-Trace Thallium(III) Using 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive spectrophotometric method for the quantification of ultra-trace amounts of Thallium(III) [Tl(III)]. The protocol leverages the oxidative reaction between Tl(III) and the novel chromogenic reagent, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPT), also known as 4-(4'-N,N-dimethylaminophenyl)urazole (DAPU). This method offers a simple, rapid, and cost-effective alternative to traditional atomic absorption or mass spectrometry techniques, making it particularly suitable for environmental monitoring, clinical toxicology, and industrial process control. We provide a comprehensive guide covering the principle of the method, detailed experimental protocols, method validation, and troubleshooting.

Introduction: The Analytical Challenge of Thallium Detection

Thallium is a highly toxic heavy metal, posing significant risks to human health and the environment even at minute concentrations.[1] Its presence in water sources, biological tissues, and industrial effluents is a critical concern, necessitating the availability of sensitive and reliable analytical methods for its detection.[2] While techniques like inductively coupled plasma-mass spectrometry (ICP-MS) and anodic stripping voltammetry offer low detection limits, they often require substantial capital investment and operational expertise.[3][4] Spectrophotometric methods, in contrast, provide a more accessible analytical approach. This application note describes a novel spectrophotometric method based on the reagent this compound (DAPT), which serves as a selective and sensitive probe for Tl(III).[2][5]

Principle of the Method

The determination of Tl(III) using DAPT is based on an oxidation-reduction reaction. In this reaction, Tl(III) acts as an oxidizing agent, converting the colorless DAPT (in its urazole form) to its oxidized, highly colored triazolinedione (TAD) form.[2] The intensity of the resulting color, which is directly proportional to the concentration of Tl(III), is measured spectrophotometrically at a wavelength of 514 nm.[2] The reaction is carried out at a controlled pH of 4.0, and the absorbance is measured at a fixed time to ensure reproducibility.[2]

The underlying chemical transformation is the oxidation of the urazole ring of DAPT by Tl(III), leading to the formation of a conjugated system that strongly absorbs visible light. The dimethylamino group on the phenyl ring enhances the chromogenic properties of the resulting TAD molecule.

Logical Relationship of the Detection Method

G Tl_III Thallium(III) in Sample Reaction Oxidation-Reduction Reaction (pH 4.0) Tl_III->Reaction DAPT DAPT (Colorless Reagent) DAPT->Reaction TAD TAD (Colored Product) Reaction->TAD Spectrophotometer Spectrophotometric Measurement (λ = 514 nm) TAD->Spectrophotometer Concentration Thallium(III) Concentration Spectrophotometer->Concentration

Caption: Workflow of the DAPT-based Thallium(III) detection method.

Experimental Protocols

Safety Precautions

Thallium and its compounds are extremely toxic and should be handled with utmost care in a well-ventilated fume hood.[2][3][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[5] Avoid inhalation of dust or aerosols.[5] All thallium waste must be collected in designated, sealed, and clearly labeled containers for hazardous waste disposal.[5] Do not dispose of thallium waste down the drain.[5]

Reagents and Solutions
  • Deionized Water: All solutions should be prepared using high-purity, 18 MΩ·cm deionized water.

  • This compound (DAPT) Solution (1 x 10⁻³ M): The synthesis of DAPT can be performed following a one-pot synthesis method by reacting the appropriate aniline derivative with ethyl chloroformate and then with ethyl carbazate, followed by cyclization.[6] For this application, it is recommended to purchase DAPT from a commercial supplier (CAS 883455-55-8) to ensure purity.[5] Dissolve 0.0220 g of DAPT in 100 mL of a suitable organic solvent like ethanol or acetonitrile.

  • Thallium(III) Stock Solution (1000 ppm): A commercially available certified standard solution is recommended.[7] Alternatively, dissolve 0.1303 g of thallium(I) nitrate (TlNO₃) in deionized water, add a few drops of concentrated nitric acid, and dilute to 100 mL in a volumetric flask. To prepare Tl(III), this Tl(I) solution can be oxidized with bromine water.

  • Thallium(III) Working Standard Solutions (0.1 - 10 ppm): Prepare a series of working standards by appropriate serial dilution of the Tl(III) stock solution with deionized water. These solutions should be prepared fresh daily.

  • Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 4.0 using a calibrated pH meter.

Instrumentation
  • UV-Visible Spectrophotometer (capable of measurements at 514 nm)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Analytical Procedure
  • Sample Preparation: For aqueous samples, filter to remove any particulate matter. For biological samples, appropriate acid digestion is required to bring the thallium into solution.

  • Reaction Mixture Preparation: In a series of 10 mL volumetric flasks, add the following:

    • An aliquot of the sample or standard solution.

    • 2 mL of the acetate buffer (pH 4.0).

    • 1 mL of the DAPT solution (1 x 10⁻³ M).

  • Reaction Incubation: Dilute the mixture to the mark with deionized water, mix well, and incubate in a thermostatic water bath at 30°C for a fixed time of 2.0 minutes.[2]

  • Spectrophotometric Measurement: Immediately after incubation, measure the absorbance of the solution at 514 nm against a reagent blank prepared in the same manner but without the thallium standard or sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep 1. Sample Preparation (Filtration/Digestion) Mix_Reagents 3. Mix Sample/Standard, Buffer, and DAPT Sample_Prep->Mix_Reagents Standard_Prep 2. Standard Preparation (Serial Dilution) Standard_Prep->Mix_Reagents Incubate 4. Incubate at 30°C for 2 min Mix_Reagents->Incubate Measure_Abs 5. Measure Absorbance at 514 nm Incubate->Measure_Abs Calibrate 6. Create Calibration Curve Measure_Abs->Calibrate Calculate 7. Calculate Tl(III) Concentration Calibrate->Calculate

Caption: Step-by-step experimental workflow for Tl(III) determination.

Method Validation and Performance

A thorough method validation should be performed to ensure the reliability of the results.[6][8][9][10]

Parameter Specification Rationale
Linearity 5.0 x 10⁻⁸ - 2.0 x 10⁻⁵ M Tl(III)[2]Defines the concentration range over which the method is accurate and precise.
Limit of Detection (LOD) 5.0 x 10⁻⁸ M[2]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Typically 3-5 times the LODThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%) < 2%Measures the closeness of agreement between a series of measurements.
Accuracy (Recovery %) 95 - 105%Assesses the closeness of the measured value to the true value.
Selectivity Minimal interference from common ionsEnsures that the method is specific for Tl(III) in the presence of other potential sample components.
  • Linearity: A calibration curve should be constructed by plotting the absorbance versus the concentration of the Tl(III) standards. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.995.

  • Precision: Assessed by replicate analyses of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) is calculated.

  • Accuracy: Determined by analyzing certified reference materials or by spiking known amounts of Tl(III) into real samples and calculating the percent recovery.

  • Selectivity: The effect of potentially interfering ions should be investigated by analyzing a standard solution of Tl(III) in the presence of various concentrations of other cations and anions.

Troubleshooting

Problem Potential Cause Solution
Inconsistent or non-reproducible readings Fluctuations in temperature or reaction time. Pipetting errors. Unstable light source.[4][11]Use a thermostatic water bath to maintain a constant temperature. Ensure precise and consistent timing for the reaction. Allow the spectrophotometer lamp to warm up sufficiently.[4]
Low sensitivity or absorbance values Incorrect pH of the reaction mixture. Degradation of the DAPT reagent. Incorrect wavelength setting.Verify the pH of the buffer solution. Prepare fresh DAPT solution. Ensure the spectrophotometer is set to 514 nm.
High background absorbance in the blank Contaminated reagents or glassware. Impure DAPT reagent.Use high-purity reagents and thoroughly clean all glassware. Use a high-purity grade of DAPT.
Interference from sample matrix Presence of other oxidizing or reducing agents in the sample.Employ appropriate sample pretreatment methods such as masking agents or extraction to remove interfering species.

Conclusion

The spectrophotometric method utilizing this compound provides a simple, rapid, and highly sensitive approach for the determination of ultra-trace amounts of Thallium(III). Its accessibility and excellent analytical performance make it a valuable tool for a wide range of applications in environmental and analytical chemistry. Proper adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reliable data.

References

  • Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Thallium. Retrieved from [Link]

  • Rezaei, B., Mallakpour, S., Khalili, H., & Rafiee, Z. (2005). A simple and rapid spectrophotometric method for determination of ultra trace amounts of thallium(III) with 4-(4'-N,N-dimethylaminophenyl) urazole as a new reagent. Annali di Chimica, 95(11-12), 897–903.
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]

  • International Labour Organization. (2011, February 11). Thallium. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ESPI Metals. (n.d.). Thallium Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Draft Technical Standard and Supporting Documentation for Thallium, Soluble Compounds. Retrieved from [Link]

  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(8), 1255-1256.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • BioPharm International. (2003, November 1). Method Validation Guidelines. Retrieved from [Link]

  • Patel, M., et al. (2013). Analytical method validation: A brief review.
  • National Institutes of Health. (n.d.). Validation of Analytical Method for Determination of Thallium in Rodent Plasma and Tissues by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Buck Scientific. (n.d.). Thallium Standard Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new simple, highly sensitive and selective spectrofluorimetric method for the speciation of thallium at pico-trace levels in various complex matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide. Retrieved from [Link]

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Application Notes and Protocols: Selective Labeling of Peptides and Proteins with 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advent of Tyrosine-Specific Bioconjugation

In the landscape of bioconjugation, the ability to selectively modify specific amino acid residues on peptides and proteins is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. While chemistries targeting lysine and cysteine residues are well-established, they often result in heterogeneous products due to the abundance of these residues on protein surfaces.[1] The emergence of tyrosine-selective modification strategies has provided a powerful tool for achieving site-specific labeling, offering greater control over the stoichiometry and location of conjugation.[1][2]

This document provides a comprehensive guide to the use of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD) for the selective labeling of tyrosine residues. DAPTAD is a Cookson-type reagent that exhibits remarkable reactivity and selectivity towards the phenolic side chain of tyrosine, enabling the introduction of a variety of functionalities, including fluorescent probes, affinity tags, and drug molecules.[3][4] We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss critical parameters for successful and reproducible bioconjugation.

The Chemistry of DAPTAD: A "Tyrosine-Click" Reaction

The labeling reaction of DAPTAD with tyrosine residues proceeds via a rapid and highly selective ene-type reaction.[5] This "tyrosine-click" chemistry is characterized by its efficiency under mild, aqueous conditions, making it particularly suitable for biomolecule modification.[2]

The core of this reactivity lies in the electron-deficient N=N double bond of the triazolidinedione ring system. This electrophilic azo group readily reacts with the electron-rich phenol side chain of tyrosine at the ortho position. The dimethylamino group on the phenyl ring of DAPTAD can influence the reactivity and spectroscopic properties of the resulting conjugate.

Figure 1. Reaction of DAPTAD with a tyrosine residue.

Key Features of the DAPTAD-Tyrosine Reaction:

  • High Selectivity: The reaction is highly specific for tyrosine residues, with minimal cross-reactivity with other amino acid side chains under optimized conditions.[2]

  • Mild Reaction Conditions: The labeling can be performed in aqueous buffers at or near neutral pH and at room temperature, preserving the native structure and function of the protein.[2][6]

  • Rapid Kinetics: The reaction proceeds quickly, often reaching completion within an hour.[7]

  • Stable Conjugate: The resulting C-N bond is highly stable under a wide range of conditions, ensuring the integrity of the labeled biomolecule.[2]

Experimental Protocols

A. Reagent Preparation
  • DAPTAD Stock Solution: Prepare a stock solution of DAPTAD in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration will depend on the specific application, but a 10-100 mM stock is a good starting point. Note: DAPTAD is susceptible to hydrolysis. Prepare fresh solutions and store them under anhydrous conditions.

  • Peptide/Protein Solution: Dissolve the peptide or protein in a suitable buffer. Phosphate-buffered saline (PBS) or Tris buffer at pH 7.0-8.0 are commonly used.[6] The protein concentration should typically be in the range of 1-10 mg/mL. Crucially, the buffer should be free of primary amines (e.g., Tris) if a putative isocyanate by-product is a concern, though scavenging with a small amount of Tris can also mitigate this issue.[2]

  • Oxidizing Agent (Optional but Recommended): For in-situ activation of the urazole (the reduced form of the triazolidinedione) to the active azo-dicarbonyl species, an oxidizing agent is required. A common and effective choice is 1,3-dibromo-5,5-dimethylhydantoin (DBH).[7] Prepare a fresh stock solution of DBH in DMF at a concentration equimolar to the DAPTAD precursor stock.

B. General Labeling Protocol for Peptides and Proteins

This protocol provides a general framework for labeling a peptide or protein with DAPTAD. Optimization of the DAPTAD-to-protein molar ratio and reaction time may be necessary for specific targets.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide or protein solution with the DAPTAD stock solution. The final concentration of the organic solvent should be kept to a minimum (typically <10% v/v) to avoid protein denaturation.

  • Initiation of Reaction: If starting from the urazole precursor, add the oxidizing agent (e.g., DBH solution) to the reaction mixture. A color change is often indicative of the formation of the active triazolidinedione.[7]

  • Incubation: Incubate the reaction mixture at room temperature with gentle mixing. The optimal reaction time can range from 30 minutes to a few hours. Progress can be monitored by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a tyrosine or a thiol, such as N-acetyl-L-tyrosine or glutathione.

C. Purification of the Labeled Conjugate

Removal of unreacted DAPTAD and byproducts is crucial. The choice of purification method will depend on the size and properties of the biomolecule.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the labeled protein from small molecule reagents.

  • Dialysis/Buffer Exchange: Effective for removing small molecules from larger proteins.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying labeled peptides and small proteins, offering high resolution.

Critical Parameters and Optimization

To achieve optimal and reproducible labeling, several parameters should be carefully considered and optimized.

ParameterRecommended RangeRationale and Considerations
pH 7.0 - 8.0The ene reaction is favored at neutral to slightly basic pH.[6] Higher pH can lead to side reactions, while lower pH can decrease the reaction rate.
DAPTAD:Protein Molar Ratio 1:1 to 50:1A molar excess of DAPTAD is typically required to drive the reaction to completion.[7] The optimal ratio depends on the number of accessible tyrosine residues and the desired degree of labeling. Start with a 10-fold excess and titrate as needed.
Reaction Time 30 min - 2 hoursThe reaction is generally fast.[7] Monitor the reaction progress by LC-MS to determine the optimal time and avoid potential over-labeling or degradation.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at room temperature. Elevated temperatures are generally not necessary and may compromise protein stability.
Solvent Aqueous buffer with minimal organic co-solventMaintain protein stability by keeping the concentration of organic solvents (e.g., DMF, DMSO) below 10% (v/v).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive DAPTAD (hydrolysis) - Inaccessible tyrosine residues - Suboptimal pH- Use a freshly prepared DAPTAD solution. - Consider partial denaturation of the protein to expose buried tyrosines (if function is not critical). - Optimize the reaction pH within the 7.0-8.0 range. - Increase the molar excess of DAPTAD.
Non-specific Labeling - Formation of isocyanate byproduct- Add a small amount of Tris buffer to the reaction to scavenge any isocyanate that may form.[2]
Protein Precipitation - High concentration of organic solvent - Protein instability under reaction conditions- Minimize the volume of DAPTAD stock solution added. - Perform the reaction at a lower temperature (e.g., 4 °C). - Screen different buffer conditions for optimal protein stability.

Characterization of DAPTAD-Labeled Conjugates

Confirmation of successful labeling and characterization of the conjugate are essential.

  • Mass Spectrometry (MS): The most direct method to confirm conjugation and determine the degree of labeling. An increase in mass corresponding to the addition of one or more DAPTAD molecules will be observed.

  • UV-Vis Spectroscopy: DAPTAD and its conjugate will have a characteristic absorbance spectrum that can be used to estimate the degree of labeling if the extinction coefficients are known.

  • Tandem Mass Spectrometry (MS/MS): Can be used to identify the specific tyrosine residue(s) that have been modified.[1]

Conclusion and Future Perspectives

The use of this compound (DAPTAD) represents a significant advancement in the field of bioconjugation, providing a robust and selective method for modifying tyrosine residues. The mild reaction conditions and high stability of the resulting conjugate make this chemistry broadly applicable to a wide range of peptides and proteins. As the demand for precisely engineered biomolecules continues to grow in both basic research and drug development, tyrosine-click chemistry with reagents like DAPTAD is poised to become an indispensable tool for the modern life scientist.

References

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters.
  • Discriminating changes in protein structure using tyrosine conjugation. Protein Science. [Link]

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry. [Link]

  • Improved sensitivity of serum/plasma 1α,25-dihydroxyvitamin D quantification by DAPTAD derivatization. Clinica Chimica Acta. [Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. [Link]

  • Simultaneous determination of 25-hydroxyvitamin D 3 -3-sulfate and 25-hydroxyvitamin D 3 -3-glucuronide in human serum and plasma using liquid chromatography-tandem mass spectrometry coupled with DAPTAD-derivatization. Journal of Chromatography B. [Link]

  • Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Biomacromolecules. [Link]

  • Quantitative analysis of 4‐phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione, a key heterocyclic compound with applications in materials science and pharmaceutical development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

The synthesis of 4-substituted urazoles, while well-documented, often presents challenges such as low yields, hazardous reaction conditions, and multi-step processes that can be difficult to optimize.[2] This guide is designed to provide you with the causal explanations behind experimental choices and to offer robust, field-proven protocols.

Recommended Synthetic Protocol: One-Pot Synthesis from 4-Amino-N,N-dimethylaniline

This protocol is adapted from efficient one-pot methods for synthesizing 4-substituted-1,2,4-triazolidine-3,5-diones, which offer advantages like mild reaction conditions and the avoidance of highly toxic reagents.[3] This approach involves the in-situ formation of an isocyanate or carbamate intermediate, followed by reaction with a hydrazine derivative and subsequent cyclization.

Materials and Reagents:
  • 4-Amino-N,N-dimethylaniline (starting aniline)

  • Triphosgene or Ethyl Chloroformate

  • Ethyl Carbazate

  • Cesium Carbonate (Cs₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous 1,4-Dioxane (solvent)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-Amino-N,N-dimethylaniline (1 equivalent) and the chosen base (e.g., Cesium Carbonate, 1.2 equivalents).[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the reactants under a nitrogen atmosphere. Stir the mixture at room temperature. Anhydrous conditions are critical to prevent the hydrolysis of sensitive intermediates.

  • Intermediate Formation:

    • Using Triphosgene: Dissolve triphosgene (0.34 equivalents) in anhydrous 1,4-dioxane and add it dropwise to the aniline solution over 5-10 minutes. Stir the mixture at room temperature for 1.5-2 hours. This step generates the highly reactive isocyanate intermediate in situ.[2]

    • Using Ethyl Chloroformate: Add ethyl chloroformate (1 equivalent) dropwise to the reaction mixture containing triethylamine as the base. This forms the corresponding carbamate intermediate.[3][4]

  • Semicarbazide Formation: Add ethyl carbazate (1.1 equivalents) to the reaction mixture and continue stirring overnight at room temperature. This allows for the complete reaction with the intermediate formed in the previous step.[2]

  • Cyclization:

    • Evaporate the solvent under reduced pressure.

    • To the resulting residue, add an aqueous solution of 5 M KOH and reflux the mixture for approximately 5 hours. This strong basic condition facilitates the intramolecular cyclization to form the triazolidine-3,5-dione ring.[2]

  • Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution with concentrated HCl to a pH of 1-2. The acidic pH protonates the urazole, causing it to precipitate.

    • Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors. Systematically investigate the following:

  • Moisture Contamination: The intermediates, particularly the in-situ generated isocyanate from triphosgene, are extremely sensitive to moisture. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to the starting aniline, or it can lead to the formation of undesired symmetrical urea byproducts.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity and Stoichiometry: The purity of the starting aniline is crucial. Impurities can interfere with the reaction. Incorrect stoichiometry, especially of the phosgene equivalent (triphosgene) or ethyl carbazate, can lead to incomplete conversion.

    • Solution: Use freshly purified reagents. Verify the molar equivalents of all reactants carefully before starting.

  • Inefficient Cyclization: The final cyclization step is critical and requires robust conditions. Incomplete cyclization of the semicarbazide intermediate is a common reason for low yields.

    • Solution: Ensure the concentration of the KOH solution is adequate (e.g., 5 M) and that the reflux is maintained for a sufficient duration (e.g., 5 hours) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Base Selection: The choice and amount of base can significantly impact the reaction. Cesium carbonate is reported to be highly effective for the triphosgene-based method, while triethylamine is commonly used with ethyl chloroformate.[2][3]

    • Solution: If using the triphosgene route, ensure the cesium carbonate is anhydrous and finely powdered for better reactivity.

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: The primary side products in this synthesis are typically ureas, formed from the reaction of the isocyanate intermediate with either water or excess aniline.

  • Causality: If moisture is present, the isocyanate will hydrolyze. If the addition of ethyl carbazate is too slow or incomplete, the isocyanate may react with unreacted 4-Amino-N,N-dimethylaniline to form N,N'-bis(4-(dimethylamino)phenyl)urea.

  • Minimization Strategy:

    • Strict Anhydrous Conditions: As mentioned, this is the most critical factor.

    • Controlled Reagent Addition: Add the triphosgene or ethyl chloroformate solution slowly and at a controlled temperature (room temperature or below) to prevent localized concentration spikes, which can promote side reactions.

    • Ensure Complete Conversion: Allow sufficient time for the formation of the isocyanate or carbamate intermediate before adding the ethyl carbazate to ensure it is readily trapped.

Q3: The final product is difficult to purify. What purification strategies do you recommend?

A3: The primary impurity is often the corresponding symmetrical urea, which can have similar solubility properties to the desired urazole product.

  • Recommended Purification Methods:

    • Recrystallization: This is the most effective method. The choice of solvent is key. Consider solvent systems like ethanol, methanol, or mixtures such as ethanol/water or dioxane/water. Experiment with small quantities to find the optimal solvent system that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities behind.

    • Acid-Base Extraction: Urazoles are acidic (pKa ~5-6) and will dissolve in a basic aqueous solution (like dilute NaOH or KOH) to form a salt.[5] Urea byproducts are generally not acidic. You can dissolve the crude product in a basic solution, filter off any insoluble urea, and then re-precipitate the pure urazole by acidifying the filtrate.

    • Column Chromatography: While possible, this is often less practical for larger scales. If used, a silica gel column with a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) would be appropriate.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common synthesis problems.

G start Low Yield or Reaction Failure check_moisture Are anhydrous conditions guaranteed? start->check_moisture check_reagents Are reagents pure and stoichiometry correct? check_moisture->check_reagents Yes improve_drying Flame-dry glassware, use anhydrous solvents, run under N2. check_moisture->improve_drying No check_cyclization Is cyclization step (reflux, base) optimal? check_reagents->check_cyclization Yes purify_reagents Purify starting materials, re-weigh accurately. check_reagents->purify_reagents No check_base Is the base appropriate and active? check_cyclization->check_base Yes optimize_cyclization Increase reflux time, check KOH concentration, monitor by TLC. check_cyclization->optimize_cyclization No success Problem Solved check_base->success Yes change_base Use fresh/anhydrous base (e.g., Cs2CO3). check_base->change_base No improve_drying->start Re-run purify_reagents->start Re-run optimize_cyclization->start Re-run change_base->start Re-run

Caption: A troubleshooting workflow for urazole synthesis.

Frequently Asked Questions (FAQ)

Q1: What is the general mechanism for the one-pot synthesis of urazoles?

A1: The reaction proceeds through a multi-step sequence within a single pot, typically involving the formation of an isocyanate, its reaction with a hydrazine derivative, and a final cyclization.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Semicarbazide Formation cluster_2 Step 3: Cyclization Aniline Ar-NH2 (4-Amino-N,N-dimethylaniline) Isocyanate Ar-N=C=O (Isocyanate Intermediate) Aniline->Isocyanate Phosgene Triphosgene + Base Phosgene->Isocyanate Semicarbazide Ar-NH-CO-NH-NH-COOEt (Semicarbazide Intermediate) Isocyanate->Semicarbazide EthylCarbazate H2N-NH-COOEt (Ethyl Carbazate) EthylCarbazate->Semicarbazide Urazole Final Product (Urazole Ring) Semicarbazide->Urazole KOH KOH, Reflux KOH->Urazole

Caption: General reaction mechanism for one-pot urazole synthesis.

The mechanism involves the in situ generation of an isocyanate from the aniline using triphosgene.[2] This highly electrophilic intermediate is then attacked by the terminal nitrogen of ethyl carbazate to form a semicarbazide derivative. The final step is a base-catalyzed intramolecular cyclization, where the other nitrogen of the hydrazine moiety attacks the ester carbonyl, eliminating ethanol and forming the stable 1,2,4-triazolidine-3,5-dione ring.

Q2: Why is triphosgene used? Are there safer alternatives?

A2: Triphosgene is a crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene. It generates three equivalents of phosgene in situ. However, it is still highly toxic and moisture-sensitive. Safer alternatives include ethyl chloroformate, which reacts with the aniline to form a carbamate intermediate that can then react with ethyl carbazate.[3][4] Another approach involves using 4-nitrophenyl chloroformate.[6][7] These methods avoid the use of phosgene or its direct surrogates, representing a greener approach.

Q3: Can this protocol be adapted for other substituted anilines?

A3: Yes, this one-pot methodology is quite robust and has been successfully applied to a wide variety of substituted anilines, including those with both electron-donating and electron-withdrawing groups.[3] Yields may vary depending on the electronic nature of the substituent. For example, anilines with strong electron-withdrawing groups may be less nucleophilic, potentially requiring longer reaction times or slightly harsher conditions for the initial step.

Comparative Summary of Synthetic Methods

The table below summarizes common methods for the synthesis of 4-substituted urazoles, allowing for a comparison of their respective advantages and disadvantages.

MethodStarting MaterialKey ReagentsYield RangeAdvantagesDisadvantagesReference
One-Pot (Triphosgene) Substituted AnilineTriphosgene, Ethyl Carbazate, Cs₂CO₃74-84%High yield, one-pot efficiencyUses highly toxic triphosgene[2]
One-Pot (Chloroformate) Substituted AnilineEthyl Chloroformate, Ethyl Carbazate, Et₃N28-92%Avoids phosgene, mild conditionsYields can be variable[3]
Multi-Step (Chloroformate) Substituted Aniline4-Nitrophenyl Chloroformate, Ethyl CarbazateHighEfficient, avoids phosgeneMulti-step process, requires isolation of intermediates[6][7]

References

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters. [Link]

  • Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. National Institutes of Health (NIH). [Link]

  • Novel and Efficient Synthesis of 4‐Substituted‐1,2,4‐triazolidine‐3,5‐diones from Anilines. ResearchGate. [Link]

  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Thieme Synlett. [Link]

  • Novel and efficient synthesis of 4-substituted-1,2,4-triazolidine-3,5- diones from anilines. Synthetic Communications. [Link]

  • Urazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Diels-Alder Cycloadditions with Triazolinediones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diels-Alder cycloadditions involving triazolinediones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these powerful transformations. Triazolinediones, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are exceptionally reactive dienophiles, a characteristic that is both a significant advantage and a potential source of experimental difficulties.[1][2] This resource provides in-depth, experience-based insights in a question-and-answer format to help you troubleshoot your reactions, optimize your yields, and ensure the integrity of your results.

Section 1: The Triazolinedione Reagent - Ensuring Quality and Stability

A successful Diels-Alder reaction begins with a high-quality dienophile. Issues with the triazolinedione reagent are a common, yet often overlooked, source of poor reaction outcomes.

Question: My Diels-Alder reaction with PTAD is sluggish or failing completely. How can I be sure my PTAD is active?

Answer: The vibrant red or purple color of PTAD is a good initial indicator of its presence, but it doesn't guarantee its reactivity.[3] PTAD is sensitive to moisture and can hydrolyze over time, leading to a decrease in its effective concentration.

Troubleshooting Protocol: Assessing PTAD Quality

  • Visual Inspection: Fresh, active PTAD should be a distinctly colored crystalline powder.[3] A pale or discolored appearance may suggest degradation.

  • Solubility Check: While not a definitive test, active PTAD should readily dissolve in common anhydrous solvents like dichloromethane or acetone to give a clear, intensely colored solution.

  • 'H NMR Test: A simple and effective method is to react a small sample of your PTAD with a highly reactive diene like cyclopentadiene. The reaction should be nearly instantaneous, and the disappearance of the characteristic red color should be immediate. The 'H NMR spectrum of the resulting adduct should be clean, confirming the reactivity of your PTAD.[4]

  • Storage Conditions: Always store PTAD in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at low temperatures (2-8°C is recommended) to minimize degradation.[1][5]

Question: What are the best practices for preparing fresh PTAD?

Answer: Preparing PTAD fresh is often the best way to ensure high reactivity. The most common method involves the oxidation of 4-phenylurazole.

Experimental Protocol: Synthesis of PTAD from 4-Phenylurazole

This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Dissolve 4-Phenylurazole: Suspend 4-phenylurazole in a suitable solvent, such as dichloromethane.

  • Select an Oxidizing Agent: Various oxidizing agents can be used, including N-bromosuccinimide (NBS) or a heterogeneous system like Oxone® with a catalytic amount of KBr.[4] The latter is often preferred for its milder conditions and easier work-up.

  • Oxidation: Add the oxidizing agent portion-wise to the 4-phenylurazole suspension at room temperature. The reaction mixture will turn a deep red or purple as the PTAD is formed.

  • Monitoring the Reaction: The reaction can be monitored by the disappearance of the solid 4-phenylurazole and the formation of the intensely colored solution.

  • Work-up: Once the reaction is complete, the solid byproducts can be removed by filtration. The resulting colored solution of PTAD can often be used directly in the subsequent Diels-Alder reaction.

  • Isolation (Optional): If you need to isolate the solid PTAD, the solvent can be carefully removed under reduced pressure. However, for many applications, using the freshly prepared solution is recommended to avoid decomposition during isolation and storage.[6]

Section 2: Competing Reactions - The Alder-Ene Side Reaction

One of the most common side reactions in Diels-Alder cycloadditions with triazolinediones is the Alder-ene reaction, especially when the diene possesses allylic protons.

Question: I am observing a significant amount of a side product with a different connectivity than my expected Diels-Alder adduct. Could this be an ene product?

Answer: Yes, it is highly likely that you are forming an ene product. The Alder-ene reaction is a pericyclic reaction that competes with the Diels-Alder cycloaddition. It involves the transfer of an allylic hydrogen from the "ene" (your diene) to the "enophile" (the triazolinedione), resulting in a shift of the double bond.

Mechanism Overview: Diels-Alder vs. Alder-Ene

Caption: Competing Diels-Alder and Alder-Ene pathways.

Question: How can I minimize the formation of the Alder-ene side product?

Answer: The competition between the Diels-Alder and Alder-ene pathways is influenced by several factors, including the structure of the diene, solvent polarity, and the use of catalysts.

Troubleshooting Guide: Minimizing the Alder-Ene Reaction

StrategyRationaleRecommended Actions
Solvent Choice The polarity of the solvent can influence the transition state energies of the two competing pathways.Non-polar, aprotic solvents generally favor the Diels-Alder reaction. Consider switching from polar solvents like methanol or water to dichloromethane, chloroform, or benzene.
Lewis Acid Catalysis Lewis acids can coordinate to the triazolinedione, altering its electronic properties and potentially favoring the Diels-Alder pathway.[7][8][9]Add a catalytic amount of a mild Lewis acid (e.g., ZnCl₂, MgBr₂) to your reaction mixture. Optimization of the Lewis acid and its stoichiometry may be required.
Diene Structure The presence of sterically accessible allylic hydrogens increases the likelihood of the ene reaction.If possible, consider modifying the diene to remove or sterically hinder the allylic protons that are participating in the ene reaction.
Temperature Control While the effect can be substrate-dependent, running the reaction at lower temperatures can sometimes favor the Diels-Alder adduct.Attempt the reaction at 0°C or -78°C and monitor the product ratio.

Question: How can I differentiate between the Diels-Alder and ene adducts and purify my desired product?

Answer: Distinguishing between the two isomers is typically straightforward using spectroscopic methods, and purification can be achieved through standard chromatographic techniques.

Characterization and Purification

  • 'H NMR Spectroscopy: The Diels-Alder and ene adducts will have distinct 'H NMR spectra. The Diels-Alder product will show characteristic signals for the newly formed six-membered ring, while the ene product will exhibit a shifted double bond and a new C-H bond where the allylic hydrogen was transferred.[4]

  • Thin-Layer Chromatography (TLC): The two adducts will likely have different polarities and thus different Rf values on a TLC plate, allowing for the monitoring of the reaction and the development of a purification strategy.[10][11][12] Visualization can often be achieved with UV light for aromatic compounds or by using staining reagents like potassium permanganate for visualizing double bonds.[13]

  • Flash Column Chromatography: A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the Diels-Alder and ene products.[14][15]

  • Crystallization: If the Diels-Alder adduct is a solid, recrystallization can be a highly effective method for purification.[16][17][18]

Section 3: Product Instability - The Retro-Diels-Alder Reaction

The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, can be a significant issue, particularly at elevated temperatures.

Question: My reaction yield is low, and I suspect my Diels-Alder adduct is decomposing. Could it be a retro-Diels-Alder reaction?

Answer: Yes, the retro-Diels-Alder reaction is a common cause of low yields, especially if your reaction or work-up involves heating. The stability of the Diels-Alder adduct is dependent on the diene and dienophile used, as well as the reaction conditions.

Mechanism Overview: Retro-Diels-Alder Reaction

Caption: The retro-Diels-Alder reaction pathway.

Question: How can I prevent or minimize the retro-Diels-Alder reaction?

Answer: The primary way to mitigate the retro-Diels-Alder reaction is to control the temperature throughout the experiment and work-up.

Troubleshooting Guide: Preventing the Retro-Diels-Alder Reaction

StrategyRationaleRecommended Actions
Temperature Control The retro-Diels-Alder reaction is entropically favored and becomes more significant at higher temperatures.Conduct the Diels-Alder reaction at room temperature or below if possible. Avoid heating the reaction mixture unless necessary. During work-up, use room temperature extractions and avoid high temperatures when removing solvent under reduced pressure.
Adduct Structure The thermal stability of the adduct is influenced by its structure. Adducts that release aromatic products upon retro-Diels-Alder are particularly prone to decomposition.Be aware of the potential for retro-Diels-Alder if your adduct has a low thermal stability. If purification by distillation is required, consider using a high-vacuum distillation to lower the boiling point.[19]
In-situ Trapping If the retro-Diels-Alder reaction is unavoidable, the released diene or dienophile can sometimes be trapped with another reagent to drive the reaction to completion.This is a more advanced strategy and is highly dependent on the specific substrates involved.

Section 4: General Troubleshooting Workflow

When faced with a challenging Diels-Alder reaction with a triazolinedione, a systematic approach to troubleshooting is essential.

Troubleshooting Decision Tree

G A Low Yield or No Reaction B Is my Triazolinedione Active? A->B C Yes B->C D No B->D F Are Side Products Observed? C->F E Prepare Fresh Triazolinedione D->E G Yes F->G H No F->H I Characterize Side Products (NMR, MS) G->I N Optimize Reaction Conditions (Concentration, Time, Temperature) H->N J Is it an Ene Product? I->J K Is it a Retro-Diels-Alder Product? I->K L Optimize to Minimize Ene Reaction (Solvent, Lewis Acid) J->L M Optimize to Minimize Retro-Diels-Alder (Lower Temperature) K->M O Consider Diene Reactivity N->O

Caption: A workflow for troubleshooting Diels-Alder reactions with triazolinediones.

By methodically addressing potential issues with the starting materials, competing side reactions, and product stability, you can significantly improve the success rate of your Diels-Alder cycloadditions with triazolinediones.

References

  • Allin, S. M., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(19), 6667.
  • Fernández-Herrera, M. A., et al. (2014). Understanding the high reactivity of triazolinediones in Diels-Alder reactions. A DFT study. Journal of Molecular Modeling, 20(4), 2207.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Breton, G. W. (2010). Fast Hetero-Diels−Alder Reactions Using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • MDPI. (2021).
  • University of Saskatchewan. (2007). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST.
  • The Royal Society of Chemistry. (2013). The Simplest Diels–Alder Reactions are not Endo-Selective.
  • ERIC. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile.
  • YouTube. (2022, April 14).
  • ResearchGate. (2015).
  • ACS Publications. (2010). Fast Hetero-Diels−Alder Reactions Using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile.
  • MDPI. (2023). Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction.
  • HARVEST (uSask). (2007). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
  • Japan Science and Technology Agency. (2016).
  • Springer Nature Experiments. (2005).
  • ResearchGate. (2022). Synthesis of PTAD derivatives (5a–f)
  • eScholarship.org. (2018). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles.
  • National Institutes of Health. (2017). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging.
  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles.
  • ResearchGate. (2012).
  • SciELO. (2001).
  • Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction.
  • National Institutes of Health. (2018).
  • ResearchGate. (2016).
  • The Royal Society of Chemistry. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals.
  • JoVE. (2019).
  • The Royal Society of Chemistry. (1985). Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes.
  • National Institutes of Health. (2020).
  • LGC Standards. (n.d.). pre-Calcitriol PTAD Adduct (Mixture of Diastereomers).
  • Wiley Online Library. (2022). Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct.
  • ResearchGate. (2017). Retro Diels Alder protocol for regioselective synthesis of novel[20][21]triazolo[4,3- a ]pyrimidin-7(1 H )-ones.

  • Chemistry LibreTexts. (2022, April 7). 2.
  • The Royal Society of Chemistry. (2001).
  • ResearchGate. (2017).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Vanderbilt University. (2005). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes.
  • University of Michigan. (1997). JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • National Institutes of Health. (2023). Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins.
  • ResearchGate. (2021). Practical Synthesis of Pyrazol-4-thiols.

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Optimizing reaction conditions for tyrosine conjugation with 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for tyrosine conjugation with 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Reaction: The "Tyrosine-Click" Ene-Type Mechanism

The conjugation of DAPTAD to a tyrosine residue is a highly efficient and selective reaction, often referred to as a "tyrosine-click" reaction. It proceeds via an ene-type mechanism, which is mechanistically similar to an electrophilic aromatic substitution.[1][2] The electron-rich phenol ring of tyrosine attacks the electrophilic nitrogen of the triazolinedione ring. This reaction is highly selective for tyrosine under optimized conditions due to the unique reactivity of its phenol side chain.[3][4][5]

Below is a diagram illustrating the core reaction mechanism.

ReactionMechanism cluster_reactants Reactants cluster_product Product Tyrosine Tyrosine Residue (on protein) Conjugate Tyrosine-DAPTAD Conjugate (Stable C-N bond) Tyrosine->Conjugate Ene-Type Reaction (Electrophilic Attack) DAPTAD DAPTAD (4-[4-(Dimethylamino)phenyl] -1,2,4-triazolidine-3,5-dione) DAPTAD->Conjugate

Caption: Reaction mechanism for DAPTAD conjugation to a tyrosine residue.

Key Optimization Parameters

Optimizing the reaction is critical for achieving high yield and specificity while minimizing off-target modifications and reagent degradation. The interplay between pH, stoichiometry, temperature, and reaction time is crucial.

Optimization Parameter Summary
ParameterRecommended Starting RangeRationale & Key Considerations
pH 6.5 - 8.0Balances tyrosine nucleophilicity and DAPTAD stability. Higher pH (>8.5) can increase phenolate concentration but may also accelerate DAPTAD decomposition.[6][7][8]
Buffer System PBS, HEPES, TrisNon-nucleophilic buffers are preferred. Tris can act as a scavenger for isocyanate byproducts from DAPTAD degradation.[3][9][10]
DAPTAD Stoichiometry 5 - 20 equivalents (relative to protein)Start with a moderate excess. High excess can lead to off-target labeling (e.g., tryptophan) or double-addition on a single tyrosine.[9][11][12]
Protein Concentration 1 - 10 mg/mL (approx. 15-150 µM)Higher concentrations can improve reaction kinetics but may lead to aggregation. Ensure protein solubility in the chosen buffer.
Temperature 4 °C to 25 °C (Room Temp)Lower temperatures (4 °C) can improve reagent stability and selectivity, but may require longer reaction times.[13][14] Some specialized "caged" triazolinediones require thermal triggering (e.g., 40 °C) but DAPTAD is typically used directly.[15][16]
Reaction Time 15 min - 2 hoursMonitor progress by LC-MS. Prolonged times can increase byproduct formation. The reaction is often very fast.[13]
Co-solvents 5-10% Acetonitrile (MeCN) or DMSOCan be used to improve the solubility of DAPTAD, but high concentrations may denature the protein.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My conjugation yield is low. How can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Systematically evaluate the following:

  • Verify Reagent Activity: DAPTAD and other triazolinediones are highly reactive and can degrade upon exposure to moisture or light, or during storage.[3][17][18][19] Always use freshly prepared solutions of DAPTAD. If the solid reagent is not bright red, its activity may be compromised.

  • Increase DAPTAD Equivalents: The initial stoichiometry may be insufficient, especially if some reagent is degrading or if the target tyrosines are not highly accessible. Increase the molar excess of DAPTAD incrementally (e.g., from 10 to 20 to 50 equivalents) and monitor the reaction.

  • Adjust pH: The reactivity of the tyrosine phenol group is pH-dependent.[6][8][20] While the reaction works over a broad pH range, the optimal pH can be protein-specific.[21][22] Perform small-scale reactions at different pH values (e.g., 6.5, 7.4, 8.0) to find the sweet spot for your protein.

  • Check Tyrosine Accessibility: Not all tyrosine residues are available for conjugation.[4][23] Residues buried within the protein's core or involved in strong hydrogen bonding will be less reactive.[24][25] If you are targeting a specific tyrosine, ensure it is solvent-exposed using structural data (PDB) or predictive software.

Caption: Decision workflow for troubleshooting low conjugation yield.

Q2: I'm observing significant off-target labeling or multiple products. What's happening?

Answer: This indicates a loss of selectivity. The primary culprits are DAPTAD degradation and excessive reagent concentration.

  • DAPTAD Degradation Byproduct: Triazolinediones can degrade in aqueous buffers to form a reactive isocyanate byproduct. This isocyanate is not selective for tyrosine and will readily react with primary amines, such as the N-terminus and the side chain of lysine residues.[3][9][26][27]

    • Solution: Add a scavenger. Including 50-200 mM Tris buffer in your reaction is highly effective.[9][10] The primary amine on Tris will scavenge the isocyanate, preventing it from reacting with your protein.

  • Excessive DAPTAD Concentration: While an excess of DAPTAD is needed, a very large excess can force reactions with less reactive residues, most notably tryptophan.[11] It can also lead to double-labeling, where two DAPTAD molecules attach to the ortho positions of a single tyrosine ring.[9][26]

    • Solution: Titrate the DAPTAD concentration downwards. Find the lowest amount that still provides an acceptable yield of the desired mono-conjugate within a reasonable timeframe.

  • Reaction Time: Allowing the reaction to proceed for too long, especially with excess reagent, increases the probability of side reactions.

    • Solution: Monitor the reaction progress using LC-MS at several time points (e.g., 15, 30, 60, 120 minutes) to determine when the primary reaction is complete. Quench the reaction at that point by removing excess DAPTAD via size-exclusion chromatography (SEC) or dialysis.

Q3: My protein is precipitating during the reaction. How can I prevent this?

Answer: Protein precipitation suggests a loss of stability, which can be caused by the reaction conditions or the conjugation itself.

  • Co-solvent Concentration: If you are using a co-solvent like DMSO or acetonitrile to dissolve the DAPTAD, ensure its final concentration in the reaction mixture is low (ideally <10%). Higher concentrations can denature the protein.

  • pH-Induced Instability: The optimal pH for the reaction may not be the optimal pH for your protein's stability. Check the isoelectric point (pI) of your protein and try to work at a pH at least one unit away from it.

  • Conjugation-Induced Aggregation: The addition of the relatively hydrophobic DAPTAD molecule can sometimes decrease the overall solubility of the protein, leading to aggregation.

    • Solution: Try reducing the protein concentration. While this may slow the reaction rate, it can often prevent aggregation. You can also include stabilizing excipients like arginine or non-ionic detergents in the buffer, if compatible with your downstream application.

Experimental Protocols

Protocol 1: Standard Tyrosine Conjugation

This protocol provides a starting point for the conjugation of DAPTAD to a tyrosine-containing protein.

  • Protein Preparation:

    • Prepare the protein solution at 5 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, containing 100 mM Tris).

    • Ensure any interfering small molecules are removed via dialysis or buffer exchange.

  • DAPTAD Solution Preparation:

    • Immediately before use, dissolve DAPTAD powder in anhydrous DMSO or acetonitrile to create a concentrated stock solution (e.g., 10-20 mM).

    • Note: DAPTAD is light-sensitive and moisture-sensitive. Handle it quickly and in a protected environment.

  • Conjugation Reaction:

    • Add the DAPTAD stock solution to the protein solution to achieve the desired final molar excess (e.g., 20 equivalents). Add it dropwise while gently vortexing to avoid localized high concentrations.

    • Incubate the reaction at room temperature (25 °C) for 1 hour. Protect the reaction from light.

  • Purification:

    • Remove unreacted DAPTAD and byproducts immediately after the incubation period.

    • Use a desalting column (e.g., PD-10) or spin column equilibrated with your desired storage buffer.

  • Analysis:

    • Characterize the conjugate using LC-MS to determine the degree of labeling. Use SDS-PAGE to check for purity and aggregation.

Protocol 2: Reaction Optimization Matrix

To systematically optimize conditions, set up a matrix of small-scale reactions.

  • Prepare Buffers: Create a set of reaction buffers with varying pH values (e.g., pH 6.5, 7.4, 8.0).

  • Set Up Reactions: In separate microcentrifuge tubes, set up parallel reactions varying one parameter at a time.

    • pH Screen: Use a fixed DAPTAD excess (e.g., 20x) and protein concentration, but vary the buffer pH.

    • Stoichiometry Screen: Use a fixed pH (e.g., 7.4) and protein concentration, but vary the DAPTAD excess (e.g., 5x, 10x, 20x, 50x).

  • Incubation and Quenching: Incubate all reactions for a fixed time (e.g., 1 hour) at a constant temperature. Quench a small aliquot from each reaction by diluting it into the mobile phase for LC-MS analysis.

  • Analysis: Analyze the quenched aliquots by LC-MS to determine the conversion efficiency and byproduct formation for each condition. This will allow you to identify the optimal set of parameters for your specific protein.

References

  • Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation.
  • Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. PubMed.
  • Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Journal of the American Chemical Society.
  • Solution stability of DAPTAD in ethyl acetate‐d8 with ( : 4°C; : 25°C)...
  • Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. PubMed.
  • Thermally Triggered Triazolinedione-Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Semantic Scholar.
  • Tyrosine bioconjugation – an emergent alternative.
  • Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity | Request PDF.
  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • US8765920B2 - Tyrosine bioconjugation through aqueous Ene-like reactions.
  • Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent.
  • Single Residue on the WPD-Loop Affects the pH Dependency of Catalysis in Protein Tyrosine Phosph
  • Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. PubMed.
  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transform
  • Discriminating changes in protein structure using tyrosine conjugation.
  • An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein.
  • Reaction scheme of electrophilic aromatic substitution of tyrosine by chlorine, leading to the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine.
  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing).
  • Products of 4‐phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) reaction...
  • QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1.
  • Electrophilic radioiodination of tyrosine deriv
  • Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. CEA.
  • Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition.
  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Determining protein structure by tyrosine bioconjug
  • Mechanism of the electrophilic substitution in tyrosine and the formation of 3-chlorotyrosine. Stage 1.
  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. PubMed.
  • Tyrosine bioconjugation with hypervalent iodine.
  • Protein–Protein Conjug
  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis.
  • Protein Chemical Labeling Using Biomimetic Radical Chemistry.
  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatiz
  • Discriminating changes to protein structure using PTAD conjug
  • Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin | Request PDF.

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Preventing hydrolysis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of DAPT in aqueous experimental systems. Our goal is to equip you with the knowledge to mitigate the primary challenge associated with this compound: hydrolysis.

Understanding the Challenge: The Instability of DAPT in Aqueous Media

This compound, also known as 4-(4′-N,N-Dimethylaminophenyl)urazole, is a valuable reagent in various chemical and biological studies. However, its utility in aqueous environments is often hampered by its susceptibility to hydrolysis. The core of this instability lies in the urazole ring structure, which can undergo ring cleavage in the presence of water. This degradation process is significantly influenced by the pH of the medium.

The urazole moiety possesses a pKa value in the range of 5 to 6.[1] This acidity facilitates the departure of the urazole as a leaving group, a critical step in the hydrolysis mechanism, even under neutral or mildly acidic conditions.[1] Consequently, researchers may observe a time-dependent loss of DAPT activity in their aqueous stock solutions and experimental setups, leading to a lack of reproducibility and potentially misleading results.

This guide will provide a structured approach to understanding, mitigating, and controlling the hydrolysis of DAPT in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DAPT solution losing activity over time in my cell culture medium?

A1: DAPT is prone to hydrolysis, a chemical reaction with water that breaks down its active structure. This process is accelerated in neutral to alkaline aqueous solutions, such as standard cell culture media (typically pH 7.2-7.4). The urazole ring in the DAPT molecule is susceptible to cleavage, leading to inactive byproducts.

Q2: What is the primary factor influencing the rate of DAPT hydrolysis?

A2: The pH of the aqueous medium is the most critical factor. The rate of hydrolysis for urazole derivatives generally increases with higher pH.[1] Temperature also plays a role, with higher temperatures accelerating the degradation process.

Q3: What is the recommended solvent for preparing DAPT stock solutions?

A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of DAPT.[2][3] DAPT is significantly more stable in anhydrous organic solvents. These stock solutions should be stored at -20°C or -80°C to maximize their shelf-life.

Q4: How should I prepare my working solutions of DAPT for cell culture experiments?

A4: It is crucial to prepare aqueous working solutions of DAPT fresh for each experiment. Dilute your high-concentration DMSO stock solution directly into your pre-warmed cell culture medium immediately before adding it to your cells.[2] Minimize the time the DAPT is in the aqueous medium before the experiment begins.

Q5: Can I store aqueous solutions of DAPT?

A5: It is strongly advised against storing DAPT in aqueous buffers or media for any significant length of time. If temporary storage is unavoidable, use an acidic buffer (pH < 6) and store at 2-8°C for the shortest possible duration. However, the best practice is always to prepare fresh aqueous solutions.

Troubleshooting Guide: Preventing DAPT Hydrolysis

This section provides a systematic approach to troubleshooting and preventing the degradation of DAPT in your experiments.

Visualizing the Problem and Solution

The following diagram illustrates the factors contributing to DAPT hydrolysis and the key strategies for its prevention.

DAPT_Hydrolysis cluster_problem Factors Promoting Hydrolysis cluster_solution Preventative Measures Aqueous_Medium Aqueous Medium (e.g., Cell Culture Media, Buffers) DAPT_Degradation DAPT Hydrolosis Aqueous_Medium->DAPT_Degradation Neutral_Alkaline_pH Neutral to Alkaline pH (pH > 6) Neutral_Alkaline_pH->DAPT_Degradation Elevated_Temperature Elevated Temperature (e.g., 37°C) Elevated_Temperature->DAPT_Degradation Prolonged_Incubation Prolonged Incubation Time Prolonged_Incubation->DAPT_Degradation Anhydrous_Stock Prepare High-Concentration Stock in Anhydrous DMSO Stable_DAPT Stable & Active DAPT Anhydrous_Stock->Stable_DAPT Fresh_Preparation Prepare Aqueous Working Solutions Fresh Fresh_Preparation->Stable_DAPT pH_Control Control pH: Use Acidic Buffers (pH < 6) for non-cellular assays pH_Control->Stable_DAPT Minimize_Time Minimize Incubation Time in Aqueous Media Minimize_Time->Stable_DAPT

Caption: Factors influencing DAPT hydrolysis and preventative strategies.

Experimental Protocol: User-Defined Stability Study

To ensure the validity of your experimental results, it is highly recommended to perform a simple stability study of DAPT in your specific aqueous medium and under your experimental conditions. This protocol will allow you to determine the rate of DAPT degradation and establish a reliable experimental window.

Objective: To quantify the stability of DAPT in a specific aqueous medium over time at a given temperature.

Materials:

  • DAPT

  • Anhydrous DMSO

  • Your aqueous medium of interest (e.g., cell culture medium, phosphate-buffered saline)

  • Buffer solutions of different pH values (e.g., pH 5, 6, 7, and 8)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or a suitable alternative quantitative analytical method.

  • Incubator or water bath set to your experimental temperature (e.g., 25°C or 37°C)

Procedure:

  • Prepare a DAPT Stock Solution: Accurately weigh DAPT and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C.

  • Prepare Test Solutions:

    • Bring your aqueous media/buffers to the desired experimental temperature.

    • Create a series of test solutions by diluting the DAPT DMSO stock into each aqueous medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.1%).

  • Time-Course Incubation:

    • Immediately after preparation (t=0), take an aliquot from each test solution for analysis. This will serve as your baseline concentration.

    • Incubate the remaining test solutions at the desired temperature.

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Analyze the concentration of DAPT in each aliquot using a validated HPLC method or another quantitative technique.

  • Data Analysis:

    • Calculate the percentage of DAPT remaining at each time point relative to the t=0 concentration.

    • Plot the percentage of remaining DAPT versus time for each condition (medium/buffer and temperature).

    • Determine the half-life (t½) of DAPT under each condition, which is the time it takes for 50% of the initial DAPT to degrade.

Data Interpretation and Application

The results from your stability study will provide a clear understanding of how long DAPT remains stable in your specific experimental setup.

Table 1: Example Data Table for DAPT Stability Study

Time (hours)% DAPT Remaining (pH 5.0 Buffer)% DAPT Remaining (pH 7.4 Medium)% DAPT Remaining (pH 8.0 Buffer)
0100100100
1User DataUser DataUser Data
2User DataUser DataUser Data
4User DataUser DataUser Data
8User DataUser DataUser Data
24User DataUser DataUser Data
Half-life (t½) User Calculated User Calculated User Calculated

This table is a template for you to populate with your experimental data.

Based on this data, you can define an "experimental window" during which the concentration of DAPT remains within an acceptable range for the duration of your experiment.

Workflow for Experimental Setup

The following diagram outlines the recommended workflow for preparing and using DAPT in a typical cell culture experiment to minimize hydrolysis.

DAPT_Workflow Start Start Prepare_Stock Prepare Concentrated DAPT Stock in Anhydrous DMSO Start->Prepare_Stock Store_Stock Store Stock Solution at -20°C or -80°C Prepare_Stock->Store_Stock Prepare_Medium Prepare and Pre-warm Cell Culture Medium Store_Stock->Prepare_Medium Dilute_DAPT Dilute DMSO Stock into Medium IMMEDIATELY Before Use Prepare_Medium->Dilute_DAPT Add_to_Cells Add DAPT-containing Medium to Cells Dilute_DAPT->Add_to_Cells Incubate Incubate for the Predetermined 'Experimental Window' Add_to_Cells->Incubate End End Experiment Incubate->End

Caption: Recommended workflow for preparing DAPT for cell-based assays.

By implementing these best practices and, when necessary, performing a user-defined stability study, researchers can confidently use this compound in their aqueous experimental systems with improved accuracy and reproducibility.

References

  • This guide synthesizes information from a range of chemical and biological research articles.
  • Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. Gels2021 , 7(4), 253; [Link]

  • General principles of drug stability and hydrolysis are widely documented in pharmaceutical sciences liter
  • γ-Secretase inhibitor DAPT sensitizes t-AUCB-induced apoptosis of human glioblastoma cells in vitro via blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway. Acta Pharmacologica Sinica2014 , 35, 781–792; [Link]

  • γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro. International Journal of Medical Sciences2015 , 12(5), 406-413; [Link]

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Troubleshooting low reactivity of substituted dienes with 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD) in cycloaddition reactions. This guide is designed to provide in-depth, actionable insights for overcoming challenges related to low reactivity with substituted dienes. As a highly reactive dienophile, analogous to the well-known 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), DAPTAD's performance is intrinsically linked to the fundamental principles of the Diels-Alder reaction.[1][2][3] This document will explain the causality behind experimental variables and provide validated protocols to systematically troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding DAPTAD reactions.

Q1: My Diels-Alder reaction with DAPTAD is showing low or no conversion. What are the primary factors to consider?

Low conversion is typically rooted in one of three areas: (1) the inherent reactivity of your specific diene (driven by electronics and sterics), (2) the quality and stability of the DAPTAD reagent or other components, or (3) suboptimal reaction conditions. A systematic approach, starting with an analysis of your diene's structure, is the most effective way to diagnose the issue.

Q2: How do the substituents on my diene affect the reaction rate?

The reaction between DAPTAD and a diene is a "normal electron-demand" Diels-Alder reaction.[4][5] This process is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5][6] Therefore:

  • Electron-Donating Groups (EDGs) on the diene (e.g., -OR, -NR₂, alkyl groups) raise the diene's HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4]

  • Electron-Withdrawing Groups (EWGs) on the diene (e.g., -CN, -COR, -NO₂) lower the diene's HOMO energy, widening the gap and significantly slowing or inhibiting the reaction.[7]

Q3: Could my DAPTAD reagent be the source of the problem?

Absolutely. Triazolidinediones can be sensitive reagents. DAPTAD's stability can be compromised by moisture, leading to hydrolysis. It is also light-sensitive. Always ensure you are using a high-purity reagent stored under appropriate conditions (cool, dry, and dark) and that your solvents are anhydrous.

Q4: What is the s-cis conformation of the diene, and why is it critical?

The Diels-Alder reaction is a concerted, cyclic flow of electrons that requires the diene's double bonds to be on the same side of the central single bond—this is the s-cis conformation.[4][8] If a diene is sterically locked into the more stable s-trans conformation, the reaction cannot occur.[7] This is a common issue with highly substituted or cyclic dienes.

In-Depth Troubleshooting Guide

If the FAQs have not resolved your issue, this section provides a systematic, cause-and-effect approach to troubleshooting.

Logical Flow for Troubleshooting

This diagram outlines the decision-making process for diagnosing low reactivity.

Troubleshooting_Flow Start Low Reaction Yield Check_Diene Analyze Diene Structure Start->Check_Diene Check_Reagents Verify Reagent Quality Check_Diene->Check_Reagents Diene is electronically & sterically favorable Optimize_Conditions Systematically Optimize Conditions Check_Diene->Optimize_Conditions Diene has EWGs or steric bulk Check_Reagents->Optimize_Conditions Reagents are pure & stable Success Successful Reaction Optimize_Conditions->Success

Caption: General workflow for troubleshooting low Diels-Alder yields.

Problem Area 1: Sub-Optimal Diene Reactivity

The structure of the diene is the most common variable leading to poor performance.

Root Cause Analysis: Diene Structure
  • Electronic Effects: As previously mentioned, EWGs on the diene are a primary cause of low reactivity. If your diene contains groups like esters, nitriles, ketones, or sulfones, the reaction rate will be inherently slow.[7][9]

  • Steric Hindrance: Bulky substituents on the diene, particularly at the C1 and C4 positions, can physically block the approach of DAPTAD. This steric clash raises the activation energy of the transition state.

  • Conformational Restriction: The diene must adopt an s-cis conformation for the reaction to proceed. Substituents that favor the s-trans conformation due to steric repulsion will significantly reduce the concentration of the reactive conformer at any given moment.

Caption: The crucial equilibrium between unreactive s-trans and reactive s-cis diene conformations.

Solutions and Experimental Protocols

If your diene is suspected to be the issue, the following strategies can be employed to increase the reaction rate.

1. Thermal Activation

  • Causality: The Diels-Alder reaction is often accelerated by heat, which provides the necessary activation energy to overcome electronic or moderate steric barriers.[8][10] However, be aware that the reaction can be reversible at very high temperatures (retro-Diels-Alder).[7]

  • Protocol:

    • Set up the reaction in a suitable high-boiling solvent (e.g., toluene, xylene).

    • Start the reaction at room temperature and monitor for progress by TLC or LCMS.

    • If no reaction is observed after 2-4 hours, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C, reflux).

    • Hold at each temperature for 2-4 hours, monitoring for product formation and consumption of starting materials.

2. Lewis Acid Catalysis

  • Causality: A Lewis acid can coordinate to the carbonyl oxygens of DAPTAD. This coordination withdraws electron density from the dienophile, lowering the energy of its LUMO.[11] This smaller HOMO(diene)-LUMO(dienophile) energy gap results in a faster reaction.[5]

  • Protocol for Screening Lewis Acids:

    • Prepare separate, small-scale reactions in an anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).

    • To each vial, add a different Lewis acid catalyst. Start with 0.1 to 0.5 equivalents.

    • Stir the reactions at room temperature, monitoring progress every hour.

    • If room temperature is ineffective, the reactions can be gently warmed.

Lewis Acid Starting Concentration (mol eq.) Notes
ZnCl₂0.2 - 1.0Mild and often effective. Easy to handle.[12]
AlCl₃0.1 - 0.5Stronger catalyst, but can be aggressive. Requires strict anhydrous conditions.[11]
Et₂AlCl0.2 - 1.0Commonly used and powerful.[12]
TiCl₄0.2 - 1.0Very strong catalyst; may require low temperatures (-78 °C to 0 °C) to control reactivity.[12]

3. Solvent Optimization

  • Causality: While often considered solvent-independent, Diels-Alder reaction rates can be influenced by the solvent's polarity and internal pressure. In some cases, polar solvents or even aqueous conditions can accelerate the reaction through hydrophobic effects and hydrogen bonding that stabilize the transition state.[12]

  • Protocol:

    • Set up identical reactions in a range of solvents.

    • Monitor all reactions simultaneously under the same temperature conditions.

    • Compare conversion rates after a set period (e.g., 6, 12, and 24 hours).

Solvent Class Examples Rationale
Non-polarToluene, HexaneClassic choice, often used with heating.[12]
HalogenatedDCM, DCEGood for reactions at or below room temperature, especially with Lewis acids.
Polar AproticAcetonitrile, DMFCan sometimes accelerate reactions that have a more polar transition state.
EtherDiethyl Ether, THFCommon inert solvents. LiClO₄ in ether is a known rate-enhancing medium.[12]
AqueousWaterCan provide significant rate acceleration for some systems ("on water").[12]
Problem Area 2: Reagent Integrity and Reaction Setup

Inconsistent results often point to issues with the reagents or the experimental setup.

Root Cause Analysis
  • DAPTAD Purity/Degradation: DAPTAD is an electrophilic species. It can react with nucleophiles like water. If the bright red/pink color of the reagent has faded or it appears clumpy, it may have degraded.

  • Solvent/Atmosphere Contamination: Using "wet" solvents or running the reaction open to a humid atmosphere can lead to the decomposition of DAPTAD or sensitive dienes.

  • Inhibitors: Some commercial dienes may be shipped with radical inhibitors (like BHT). While the Diels-Alder is not a radical reaction, these can sometimes interfere. Check the certificate of analysis for your diene.

Solutions and Best Practices
  • Reagent Handling: Store DAPTAD in a desiccator, under an inert atmosphere if possible, and protected from light. Purchase from a reputable supplier.

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Purging the solvent with an inert gas before use is good practice, especially for sensitive reactions.

  • Best-Practice Reaction Setup Protocol:

    • Dry all glassware in an oven ( >100 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble the glassware while still warm and purge with N₂ or Argon.

    • Add the diene and anhydrous solvent via syringe.

    • If applicable, add the Lewis acid catalyst at the appropriate temperature (e.g., cool to 0 °C before adding AlCl₃).

    • In a separate flask, dissolve the DAPTAD in anhydrous solvent. Add the DAPTAD solution dropwise to the diene solution. The characteristic color of the DAPTAD should disappear as it is consumed. A persistent color indicates a stalled reaction.

    • Maintain an inert atmosphere throughout the course of the reaction.

By systematically evaluating the diene's intrinsic properties and ensuring the integrity of all reagents and conditions, researchers can effectively troubleshoot and optimize reactions with DAPTAD, unlocking its full potential as a powerful synthetic tool.

References
  • Wikipedia. 4-Phenyl-1,2,4-triazole-3,5-dione. Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available from: [Link]

  • Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile. Journal of Chemical Education, 87(11), 1250-1251. Available from: [Link]

  • Scientific Laboratory Supplies. 4-Phenyl-1,2,4-triazoline-3,5-dione, 97%. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • ACS Publications. Diene-substituent effects on the rate of the retro-Diels-Alder reaction. Available from: [Link]

  • JoVE. Video: Diels–Alder Reaction: Characteristics of Dienophiles. Available from: [Link]

  • RSC Publishing. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. Available from: [Link]

  • ResearchGate. 4‐Phenyl‐1,2,4‐Triazoline‐3,5‐Dione | Request PDF. Available from: [Link]

  • Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Available from: [Link]

  • Chemistry LibreTexts. The Diels-Alder Cycloaddition. Available from: [Link]

  • Chemistry LibreTexts. 3: Diels-Alder Reaction. Available from: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]

  • ScienceDirect. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Available from: [Link]

  • ResearchGate. What is the best condition for Diels-Alder reactions using Acrolien as dienophile? Available from: [Link]

  • Google Docs. Lab report #4: Diels-Alder Reaction.
  • Organic Chemistry Portal. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Available from: [Link]

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Purification techniques for 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of these valuable compounds. Here, we address common challenges and provide practical, step-by-step solutions to ensure the successful isolation of high-purity DAPTAD adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude DAPTAD adduct reaction mixture?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. In a typical DAPTAD reaction, you can expect to find:

  • Unreacted Starting Materials: This includes the diene substrate and the urazole precursor to DAPTAD, this compound.

  • DAPTAD Hydrolysis Product: DAPTAD is susceptible to hydrolysis, especially in the presence of water, which will revert it to its urazole form.[1][2]

  • Side-Reaction Products: Depending on the reaction conditions and the nature of your diene, various side-products can form. These may include ene-reaction products or adducts from unintended cycloadditions.

  • Oxidant and Byproducts: The in-situ generation of DAPTAD from its urazole precursor often involves an oxidant. Residual oxidant and its byproducts can contaminate the reaction mixture.

Q2: My DAPTAD adduct appears to be degrading during purification. What could be the cause and how can I prevent it?

A2: Adduct stability is a critical concern. Degradation can occur through several mechanisms:

  • Hydrolysis: The triazolinedione ring is susceptible to hydrolysis, which cleaves the adduct. This is exacerbated by the presence of water and acidic or basic conditions. It is crucial to use dry solvents and avoid prolonged exposure to aqueous or protic environments.

  • Retro-Diels-Alder Reaction: While generally stable, some Diels-Alder adducts can undergo a retro-reaction at elevated temperatures, reverting to the starting diene and DAPTAD.[1] It is advisable to conduct purification steps at or below room temperature whenever possible.

  • Oxidation: The dimethylamino group on the phenyl ring can be susceptible to oxidation, especially if residual oxidizing agents from the DAPTAD generation step are present.

To mitigate degradation, consider the following:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry.

  • Control Temperature: Avoid excessive heat during solvent removal and chromatography.

  • Quench the Reaction: After the reaction is complete, quench any remaining oxidant before workup.

  • Minimize Purification Time: Plan your purification workflow to minimize the time the adduct is in solution.

Troubleshooting Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating DAPTAD adducts. However, challenges can arise.

Q3: I'm observing poor peak shape (tailing or fronting) for my DAPTAD adduct during preparative HPLC. What are the likely causes and solutions?

A3: Poor peak shape is a common issue that can significantly impact purity and yield.

  • Cause 1: Secondary Interactions: The nitrogen atoms in the triazolinedione ring and the dimethylamino group can interact with residual acidic silanol groups on silica-based columns (e.g., C18), leading to peak tailing.[3]

  • Solution:

    • Use an End-Capped Column: Select a high-quality, end-capped stationary phase to minimize silanol interactions.

    • Mobile Phase Modifiers: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the basic sites on the analyte, leading to more symmetrical peaks.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your adduct to maintain a single ionic form.[4]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5][6]

  • Solution:

    • Reduce Sample Load: Decrease the amount of crude material injected onto the column.

    • Increase Column Dimensions: Use a larger diameter column to increase the loading capacity.

  • Cause 3: Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

  • Solution:

    • Dissolve the sample in the initial mobile phase or a slightly weaker solvent.

Q4: My DAPTAD adduct is not retaining well on a C18 column, eluting near the void volume. How can I improve retention?

A4: DAPTAD adducts can be quite polar, leading to poor retention on traditional reversed-phase columns.

  • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Solution 2: Employ Highly Aqueous Mobile Phases: Increase the percentage of the aqueous component in your mobile phase. Be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions. Use a column specifically designed for use in these conditions.

  • Solution 3: Consider Alternative Stationary Phases: Phenyl or cyano-based stationary phases can offer different selectivity and potentially better retention for your adduct.

  • Solution 4: HILIC Chromatography: For very polar adducts, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.

Purification by Crystallization

Q5: I would like to purify my DAPTAD adduct by crystallization. What are some good starting points for solvent selection?

A5: Crystallization can be a highly effective and scalable purification method.

  • General Approach: The goal is to find a solvent system where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening:

    • Single Solvent Systems: Test a range of solvents with varying polarities. Good starting points include ethyl acetate, dichloromethane, acetone, acetonitrile, and isopropanol.

    • Mixed Solvent Systems: If a single solvent is not effective, try a binary system. Dissolve the crude adduct in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common combination is a good solvent like dichloromethane or ethyl acetate with a poor solvent like hexanes or petroleum ether.[7]

  • Tips for Successful Crystallization:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Slow crystal growth generally leads to higher purity.

    • Seeding: If you have a small amount of pure adduct, adding a seed crystal can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Characterization of Purified DAPTAD Adducts

Q6: How can I confirm the purity and identity of my purified DAPTAD adduct?

A6: A combination of analytical techniques is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to assess the purity of your collected fractions. A pure sample should show a single, sharp peak.

  • Mass Spectrometry (MS): Confirm the molecular weight of your adduct. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the diene portion of the adduct, the DAPTAD aromatic ring, and the dimethylamino group.[9][10]

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the adduct, including the carbonyl carbons of the triazolinedione ring.[8][10]

  • Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies, such as the C=O stretch of the urazole ring (typically around 1700-1770 cm⁻¹).[8]

Table 1: Typical Spectroscopic Data for a DAPTAD Moiety in an Adduct
Technique Functional Group Expected Chemical Shift / Frequency
¹H NMR Aromatic protons (DAPTAD)δ 7.0-7.5 ppm
Dimethylamino protonsδ ~3.0 ppm (singlet, 6H)
¹³C NMR Carbonyl carbons (urazole)δ 150-155 ppm
Aromatic carbons (DAPTAD)δ 110-150 ppm
Dimethylamino carbonsδ ~40 ppm
IR C=O stretch (urazole)1700-1770 cm⁻¹

Experimental Protocols

Protocol 1: General Preparative HPLC Method Development
  • Analytical Method Development:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol) with a suitable modifier (e.g., 0.1% formic acid or 0.1% TFA).

    • Develop a gradient method that provides good resolution between your adduct and major impurities.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as your analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate and gradient time to maintain the same linear velocity as the analytical method.

    • Calculate the appropriate sample load based on the column dimensions and the analytical separation.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using the analytical HPLC method.

    • Combine pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Preparative HPLC

hplc_troubleshooting cluster_troubleshooting Troubleshooting Steps start Crude DAPTAD Adduct prep_hplc Preparative HPLC start->prep_hplc peak_shape Assess Peak Shape prep_hplc->peak_shape good_shape Symmetrical Peak peak_shape->good_shape Good bad_shape Poor Peak Shape (Tailing/Fronting) peak_shape->bad_shape Poor collect Collect Fractions & Analyze Purity good_shape->collect tailing Tailing Observed bad_shape->tailing If Tailing fronting Fronting Observed bad_shape->fronting If Fronting sol_tailing1 Use End-Capped Column tailing->sol_tailing1 sol_tailing2 Add Mobile Phase Modifier (e.g., TEA, TFA) tailing->sol_tailing2 sol_tailing3 Adjust Mobile Phase pH tailing->sol_tailing3 sol_fronting1 Reduce Sample Load fronting->sol_fronting1 sol_fronting2 Use Larger Diameter Column fronting->sol_fronting2 sol_tailing1->prep_hplc Re-inject sol_tailing2->prep_hplc Re-inject sol_tailing3->prep_hplc Re-inject sol_fronting1->prep_hplc Re-inject sol_fronting2->prep_hplc Re-inject

Caption: Troubleshooting workflow for preparative HPLC of DAPTAD adducts.

Diagram 2: General Purification and Analysis Workflow

purification_workflow cluster_purification Purification Options cluster_analysis Analytical Techniques reaction DAPTAD Reaction Mixture workup Aqueous Workup / Solvent Exchange reaction->workup purification_choice Choose Purification Method workup->purification_choice prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity Needed crystallization Crystallization purification_choice->crystallization Crystalline Solid flash_chrom Flash Chromatography purification_choice->flash_chrom Initial Cleanup analysis Purity & Identity Confirmation prep_hplc->analysis crystallization->analysis flash_chrom->analysis hplc Analytical HPLC analysis->hplc ms Mass Spectrometry analysis->ms nmr NMR (1H, 13C) analysis->nmr ir IR Spectroscopy analysis->ir

Caption: General workflow for purification and analysis of DAPTAD adducts.

References

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution stability of DAPTAD in ethyl acetate‐d8 with ( : 4°C; : 25°C)... [Image]. Retrieved from [Link]

  • Syamala, D., et al. (2018). Triazolinediones applications and recent advances in click chemistry. Journal of Chemical and Pharmaceutical Research, 10(10), 56-70.
  • Baran, P. S., et al. (2017). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(5), 3232-3315.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Bolte, M., Degen, A., & Egert, E. (2000). Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization.
  • Molbank. (2023). 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. MDPI.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 5: Triazolinedione-based Click Reactions in Polymer Science. In Click Chemistry in Polymer Science.
  • Sheridan, R. S., et al. (2023). Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. Organics, 4(2), 173-183.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • ResearchGate. (n.d.). Diels–Alder adducts of maleic anhydride and dienes: new compounds by crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Solvent-Dependent Mechanism for a Triazolinedione Ene Reaction. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]

  • Singleton, D. A., & Houk, K. N. (2003). Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones: transition states and mechanisms from contemporary theory.
  • MDPI. (2021).
  • Wiley Online Library. (2020). Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct.
  • National Institutes of Health. (2016). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. ACS Omega, 1(5), 848-857.
  • Royal Society of Chemistry. (1979). Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. Journal of the Chemical Society, Perkin Transactions 2, 1334-1338.
  • El-Kholy, M. M., et al. (2021). LC-MS/MS analysis of vitamin D3 metabolites in human serum using a salting-out based liquid-liquid extraction and DAPTAD derivatization.
  • ResearchGate. (n.d.). Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Hammock, B. D., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Journal of Lipid Research, 58(4), 806-815.
  • University of Southampton. (2022). The Diels-Alder reactions of the triazolinediones. Retrieved from [Link]

  • Organic Communications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). 13(4), 146-154.
  • Synlett. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. 2007(8), 1255-1256.
  • YouTube. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Drug Discoveries & Therapeutics. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. 1(2), 108-118.
  • ResearchGate. (2023). (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]

  • National Institutes of Health. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003.
  • PubMed. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003.

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Technical Support Center: Overcoming Solubility Issues of Substituted Thiazolidinediones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet challenging issue of poor solubility of substituted thiazolidinediones (TZDs) in organic solvents. As a class of compounds with significant therapeutic potential, ensuring their effective solubilization is a critical first step in experimental success. This center provides troubleshooting guides and FAQs to directly address specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) - Your First Look

This section addresses the most common initial questions researchers face when working with TZDs.

Q1: I've just synthesized a new substituted TZD, and it won't dissolve in anything. Why is this happening?

A: The poor solubility of TZDs is often rooted in their fundamental physicochemical properties. The core 2,4-thiazolidinedione structure possesses two carbonyl groups, making it a rigid, crystalline solid with a relatively high melting point.[1] Strong intermolecular forces within the crystal lattice, such as hydrogen bonding and π-π stacking, require significant energy to overcome.[2] The nature and position of your substituents play a crucial role; bulky, non-polar groups can further decrease solubility in polar solvents, while certain functional groups might offer opportunities for targeted solubilization.[3]

Q2: What are the best "first-pass" organic solvents to try for dissolving a novel TZD derivative?

A: While there is no universal solvent, a good starting point is to screen a range of solvents with varying polarities. Based on known TZD chemistry, common solvents for synthesis and purification include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetone, and alcohols like methanol or ethanol.[1] It is recommended to start with small quantities of your compound and test solubility in a panel of solvents systematically.

Q3: How much impact do my specific substituents have on solubility?

A: The substituents are paramount. Their polarity, size, and ability to form hydrogen bonds directly influence how the molecule interacts with the solvent.[4]

  • Large, non-polar substituents (e.g., long alkyl chains, aromatic rings) will generally decrease solubility in polar solvents but may improve it in non-polar solvents like toluene or hexane.[2]

  • Polar substituents containing heteroatoms (e.g., -OH, -NH2, -COOH) can increase polarity and offer sites for hydrogen bonding, potentially improving solubility in protic solvents like ethanol or water.

  • Ionizable groups (e.g., carboxylic acids, amines) offer a powerful handle for solubility manipulation via pH adjustment.[5]

Q4: I noticed my compound dissolves slightly when I heat it, but it crashes out upon cooling. What should I do?

A: This is a classic sign of marginal solubility where the dissolution process is endothermic (absorbs heat).[6] Increasing the temperature provides the kinetic energy needed to break the crystal lattice forces.[3] When the solution cools, the energy is no longer sufficient to keep the solute dissolved, leading to precipitation. This indicates you are near the saturation limit at that temperature. Your next steps could be to screen for a better solvent, use a cosolvent system, or maintain the elevated temperature during your experiment if feasible.

Part 2: Troubleshooting Guides - Step-by-Step Experimental Solutions

For more persistent solubility challenges, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: The Systematic Solvent Screening Cascade

The most fundamental step is to empirically determine the best solvent or solvent system for your specific TZD derivative.

cluster_prep Preparation cluster_screening Screening cluster_eval Evaluation prep1 Weigh 1-2 mg of TZD into multiple vials s1 Add 100 µL of Solvent 1 (e.g., DMSO) prep1->s1 s2 Add 100 µL of Solvent 2 (e.g., Methanol) s3 Add 100 µL of Solvent n... eval1 Vortex/Mix at RT for 2-5 min s3->eval1 eval2 Visually inspect for dissolution eval1->eval2 eval3 Completely Dissolved? eval2->eval3 eval4 SUCCESS: Solvent Identified eval3->eval4 Yes eval5 FAILURE: Proceed to Guide 2 eval3->eval5 No start Poorly soluble TZD in Solvent A step1 Identify a miscible cosolvent (Solvent B) with high TZD solubility (e.g., DMSO, DMF) start->step1 step2 Prepare a concentrated stock solution of TZD in 100% Solvent B step1->step2 step3 Titrate stock solution into Solvent A while vortexing step2->step3 step4 Precipitation Occurs? step3->step4 step5 SUCCESS: Determine max % of Solvent B before precipitation step4->step5 No step6 FAILURE: Try a different cosolvent or proceed to Guide 3C step4->step6 Yes

Caption: Decision workflow for using a cosolvent system.

Experimental Protocol: Cosolvency

  • Select a Cosolvent: Choose a water-miscible organic solvent in which your TZD is highly soluble (e.g., DMSO, DMF, NMP). [7]2. Prepare Stock: Dissolve your TZD in the pure cosolvent to create a concentrated stock solution.

  • Titrate: Slowly add the concentrated stock solution dropwise into your primary solvent system while vortexing or stirring vigorously.

  • Observe: Note the point at which the solution becomes cloudy or precipitation occurs. This will help you determine the maximum tolerable concentration of the primary solvent.

Causality: Cosolvents work by reducing the overall polarity of the solvent system (e.g., reducing the "self-association" of water), which lowers the interfacial tension between the hydrophobic solute and the bulk solvent, thereby increasing solubility. [][7]

Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). [9]These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism: Poorly soluble, hydrophobic TZD derivatives can be encapsulated within the hydrophobic core of the micelles, effectively creating a thermodynamically stable solution of the drug in the bulk solvent. [10]* Common Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used in biological and pharmaceutical research due to their lower toxicity and good solubilizing capacity. [11][10]* Application: Add a small amount of a surfactant (e.g., 0.1% - 1% w/v) to your solvent system before adding the TZD derivative.

Part 3: Advanced Methodologies for Persistent Solubility Issues

If the above techniques fail, more advanced formulation approaches may be necessary, particularly in a drug development context.

Solid Dispersions

This is a highly effective technique for enhancing the solubility and dissolution rate of poorly soluble compounds. [12][13]The core principle is to disperse the drug at a molecular level within a hydrophilic carrier matrix. [14]

  • Mechanism: By preventing the drug from forming a stable crystal lattice, it exists in a higher-energy amorphous state, which is much more readily soluble. [15][16]* Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are frequently used. [14]* Preparation Method (Solvent Evaporation):

    • Dissolve both the TZD derivative and the hydrophilic carrier (e.g., PVP) in a common volatile organic solvent (e.g., methanol or acetone). [16] 2. Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid mass is a molecular dispersion of your drug in the polymer matrix. This solid can then be crushed and dissolved in an aqueous or organic medium, where it will exhibit significantly enhanced solubility. [15]

cluster_0 Step 1: Dissolution cluster_1 Step 2: Evaporation cluster_2 Step 3: Final Product A TZD Derivative D Combine and Dissolve to form a clear solution A->D B Hydrophilic Carrier (e.g., PVP) B->D C Common Volatile Solvent (e.g., Methanol) C->D E Solvent Removal (Rotary Evaporator) D->E F Solid Dispersion (Amorphous TZD in carrier) E->F

Caption: Preparing a solid dispersion by the solvent evaporation method.

Co-Crystallization

This crystal engineering technique involves combining the TZD with a benign coformer molecule to create a new crystalline solid with distinct physicochemical properties, often including enhanced solubility. [22]The formation of co-crystals can lower the lattice energy required for dissolution. [22]

References
  • Chaudhari, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]

  • Patel, B. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Pawar, R. H. et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kumar, S. & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pawar, J. et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Haider, S. et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Factors affecting solubility. LibreTexts. Available at: [Link]

  • Khossravi, D. & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu. Available at: [Link]

  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing. Available at: [Link]

  • Khan, I. et al. (2022). Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, V. et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Ved, P. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. Available at: [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]

  • Pollard, D. J. et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Journal of Chemical & Engineering Data. Available at: [Link]

  • Doke, V. V. et al. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. LibreTexts. Available at: [Link]

  • Khuspe, P. et al. (2023). New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. ASSAY and Drug Development Technologies. Available at: [Link]

  • Knopp, M. M. et al. (2015). Cosolvency approach for assessing the solubility of drugs in poly(vinylpyrrolidone). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Saini, S. & Kumar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Dvořáčková, K. et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]

  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare. Available at: [Link]

  • Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Dvořáčková, K. et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]

  • ResearchGate. (n.d.). Correlation of solubility of pioglitazone hydrochloride in different binary solvents. ResearchGate. Available at: [Link]

  • Duggirala, N. K. et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistryOpen. Available at: [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Strategies to Improve solubility of Oral Drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents. ResearchGate. Available at: [Link]

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Minimizing by-product formation in the synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones

Welcome to the technical support center for the synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones (urazoles). This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. Our goal is to provide field-proven insights and practical troubleshooting strategies to help you minimize by-product formation and maximize the yield and purity of your target compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The successful synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones hinges on the controlled formation of key intermediates and a final, efficient cyclization step. The most common strategies involve the in situ or stepwise generation of an aryl isocyanate, which then reacts with a hydrazine derivative, typically ethyl carbazate. However, each step in this pathway presents opportunities for side reactions that can significantly impact yield and purity.

The general synthetic logic is illustrated below. Understanding this primary pathway is the first step in diagnosing and preventing deviations that lead to by-products.

G cluster_main Primary Synthetic Pathway A Aryl Amine B Aryl Isocyanate (Intermediate) A->B + Phosgene Equivalent (e.g., Triphosgene, Ethyl Chloroformate) C Semicarbazide (Intermediate) B->C + Ethyl Carbazate D 4-Aryl-1,2,4-triazolidine- 3,5-dione (Product) C->D Heat or Base (Cyclization)

Caption: Generalized pathway for urazole synthesis.

The most critical intermediate, the aryl isocyanate, is highly electrophilic and susceptible to nucleophilic attack. While its reaction with ethyl carbazate is desired, competing reactions, especially with water, are a primary source of by-products.

G Isocyanate Aryl Isocyanate Semicarbazide Semicarbazide Intermediate Isocyanate->Semicarbazide + Ethyl Carbazate (Desired Reaction) Urea Symmetrical Diarylurea (By-product) Isocyanate->Urea Dimerization via Carbamic Acid Product Desired Urazole Product Semicarbazide->Product Cyclization Water Trace H₂O (Contaminant) Water->Urea CO2 CO₂ Urea->CO2 Liberation

Caption: Competing reaction pathways for the aryl isocyanate intermediate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction produced a large amount of a high-melting, white solid that is insoluble in most organic solvents. What is it, and how can I prevent it?

A: This is almost certainly a symmetrical N,N'-diarylurea. This by-product forms when the highly reactive aryl isocyanate intermediate reacts with trace amounts of water in your solvent or on your glassware.[1] The isocyanate first reacts with water to form an unstable carbamic acid, which then rapidly loses CO₂ to generate the original aryl amine. This amine then attacks another molecule of isocyanate to form the highly stable and insoluble urea.

Causality & Prevention:

  • Root Cause: Presence of moisture. Isocyanates are exceptionally sensitive to water.[2]

  • Preventative Measures:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Argon).

    • Solvent Purity: Use freshly distilled, anhydrous-grade solvents. Solvents like dioxane or THF should be dried over sodium/benzophenone or passed through a solvent purification system.

    • Inert Atmosphere: Run the reaction from start to finish under a positive pressure of an inert gas.

Q2: The reaction is sluggish, and analysis (TLC, LC-MS) shows a complex mixture with significant amounts of unreacted starting amine. How can I improve conversion?

A: Incomplete conversion is often a kinetic issue related to either the formation of the isocyanate or its subsequent reaction.

Causality & Optimization:

  • Isocyanate Generation: When using phosgene equivalents like triphosgene or ethyl chloroformate, the reaction with the arylamine requires a base to scavenge the generated HCl.[3][4]

    • Base Selection: A non-nucleophilic base like triethylamine is common. However, for one-pot procedures, a stronger base like cesium carbonate can be more effective in driving the initial reaction to completion.[3]

    • Temperature Control: The initial addition of triphosgene to the amine solution should be done at a low temperature (e.g., 0°C) to control the exotherm and prevent side reactions, followed by warming to room temperature to ensure full conversion.[3]

  • Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration. For one-pot syntheses, after the addition of ethyl carbazate, the mixture is often stirred overnight to ensure the complete formation of the semicarbazide intermediate.[3]

Q3: I've successfully formed the semicarbazide intermediate, but the final cyclization step to the urazole is inefficient. What conditions favor ring closure?

A: The cyclization of the semicarbazide intermediate involves an intramolecular nucleophilic attack to eliminate a molecule of alcohol (e.g., ethanol if ethyl carbazate was used). This step can be the rate-limiting part of the synthesis.

Causality & Promotion of Cyclization:

  • Thermal Cyclization: Heating the reaction mixture is the most common method. Refluxing in a high-boiling solvent like dioxane or toluene is often sufficient.

  • Base Catalysis: The cyclization can be promoted by a base. If you are using a base like cesium carbonate in a one-pot method, it will also catalyze this final step.[3] In stepwise syntheses, adding a catalytic amount of a non-nucleophilic base can be beneficial.

  • Removal of By-products: According to Le Châtelier's principle, removing the ethanol by-product as it forms can help drive the equilibrium towards the cyclized product. This is more relevant in larger-scale syntheses where distillation might be feasible.

Q4: I want to avoid highly toxic reagents like phosgene and isocyanates. Are there safer, "greener" alternatives?

A: Yes. Growing concerns over the toxicity of phosgene and the handling of isocyanates have led to the development of safer synthetic routes.

  • Chloroformate Method: Reacting the aniline with ethyl chloroformate in the presence of a base like triethylamine yields a carbamate intermediate. This can then be reacted with ethyl carbazate and cyclized in a one-pot fashion, avoiding the isolation of hazardous intermediates.[4][5]

  • Diphenyl Carbonate Method: Sustainable routes using diphenyl carbonate as a carbonyl source have been developed. These methods are often solvent-free, proceed in an equimolar fashion, and avoid the generation of toxic by-products, offering a significant green chemistry advantage.[6]

Section 3: Optimized Experimental Protocols

The following protocols are based on established literature procedures and incorporate best practices to minimize by-product formation.

Protocol 1: One-Pot Synthesis from Arylamines using Triphosgene (Adapted from M. G. Dekamin et al., Chinese Chemical Letters, 2014)[3]

This method is efficient but requires extreme caution due to the in situ generation of phosgene from triphosgene. This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the substituted aniline (3 mmol) and cesium carbonate (3.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Isocyanate Formation: Cool the mixture to 0°C in an ice bath. Dissolve triphosgene (1 mmol) in 5 mL of anhydrous 1,4-dioxane and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor the disappearance of the aniline by TLC.

  • Semicarbazide Formation: Add ethyl carbazate (3.2 mmol) to the reaction mixture in one portion.

  • Cyclization: Stir the reaction mixture at room temperature overnight.

  • Workup: Pour the mixture into 50 mL of water and acidify to pH 1-2 with concentrated HCl. The product will precipitate.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture may be performed if necessary.

Protocol 2: Isocyanate-Free Synthesis using Ethyl Chloroformate (Adapted from S. Mallakpour & Z. Rafiee, Synlett, 2007)[4][5]

This method avoids the use of phosgene and isocyanates, offering a safer alternative.

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the substituted aniline (5 mmol) and triethylamine (5.5 mmol) in 20 mL of anhydrous THF.

  • Carbamate Formation: Cool the solution to 0°C. Add ethyl chloroformate (5.5 mmol) dropwise while maintaining the temperature below 5°C. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Semicarbazide Formation: Add ethyl carbazate (6 mmol) to the mixture and stir at room temperature for an additional 3 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the disappearance of the semicarbazide intermediate.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Section 4: Data Summary & Characterization

The choice of synthetic method and substrate can significantly influence the reaction outcome. The table below summarizes typical yields for various substituted anilines using the one-pot triphosgene method.

Substituent on Aniline Product Yield (%) [3]Melting Point (°C) [3]
4-Methyl4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione84240–242
4-Isopropyl4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione74231–234
4-Chloro4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione81280–282
4-Fluoro4-(4-Fluorophenyl)-1,2,4-triazolidine-3,5-dione77269–270
3-Nitro4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione71255–257

Key Characterization Notes:

  • ¹H NMR (DMSO-d₆): The two N-H protons of the urazole ring typically appear as a broad singlet far downfield, often >10 ppm. Aromatic protons will appear in their expected region (7-8.5 ppm).

  • ¹³C NMR (DMSO-d₆): The two carbonyl carbons (C=O) of the triazolidinedione ring are characteristic and appear around 153-155 ppm.[3]

  • FT-IR (KBr): Look for strong C=O stretching vibrations around 1700-1780 cm⁻¹ and N-H stretching around 3100-3300 cm⁻¹.

  • Distinguishing from By-product: The N,N'-diarylurea by-product will have a different NMR and IR spectrum. Notably, in ¹H NMR, it will show two distinct NH signals and a different aromatic splitting pattern if the molecule is symmetrical.

Section 5: Logical Troubleshooting Workflow

When encountering issues, a systematic approach can quickly identify the root cause. Use the following workflow to diagnose and solve common problems.

G Start Experiment Complete CheckYield Analyze Yield & Purity Start->CheckYield GoodYield High Yield & Purity (>80%) CheckYield->GoodYield Success LowYield Low Yield / Impure Product CheckYield->LowYield Problem CheckPrecipitate Insoluble White Precipitate Present? LowYield->CheckPrecipitate ComplexMixture Complex Mixture by TLC/NMR? CheckPrecipitate->ComplexMixture No IsUrea Likely Diarylurea By-product CheckPrecipitate->IsUrea Yes ComplexMixture->GoodYield No, proceed to purification optimization IncompleteReaction Likely Incomplete Reaction or Cyclization ComplexMixture->IncompleteReaction Yes ActionUrea Action: - Use Anhydrous Solvents - Dry Glassware Thoroughly - Run Under Inert Gas IsUrea->ActionUrea ActionCompletion Action: - Increase Reaction Time/Temp - Check Base Stoichiometry - Confirm Reagent Purity IncompleteReaction->ActionCompletion

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

  • Dekamin, M. G., Eslami, M., & Maleki, A. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(4), 606-610. [Link]

  • Vlaminck, L., Van de Voorde, B., & Du Prez, F. E. (2017). Sustainable synthesis routes towards urazole compounds. Green Chemistry, 19(23), 5659-5664. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urazoles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Retrieved from [Link]

  • Stickler, J. C., & Pirkle, W. H. (1966). Reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with alcohols and amines. The Journal of Organic Chemistry, 31(10), 3444-3446. [Link]

Sources

Validation & Comparative

Validation of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione as a bioorthogonal labeling agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern biological research and therapeutic development, the ability to selectively visualize and manipulate biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools to achieve this, enabling precise covalent modification of target molecules in living systems without interfering with endogenous biochemical processes.[1][2][3] This guide offers a comprehensive comparison of leading bioorthogonal labeling strategies, providing the technical insights and experimental frameworks necessary to select the optimal agent for your research needs.

While the field is rich with established chemistries, this guide will also introduce a potential, yet currently unvalidated, candidate for bioorthogonal labeling: 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTD) . By examining the principles of established methods, we can build a framework for evaluating the potential of novel reagents like DAPTD.

The Landscape of Bioorthogonal Chemistry: Key Players and Core Principles

The power of bioorthogonal chemistry lies in the pairing of a "chemical reporter," a functional group introduced into a biomolecule, with a complementary probe.[4] This two-step approach allows for the attachment of a wide array of functionalities, including fluorophores, affinity tags, and therapeutic agents.[4][5] The success of a bioorthogonal reaction hinges on several key factors:

  • Kinetics: The reaction must be rapid at low, physiologically relevant concentrations.

  • Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups within a cell.

  • Stability: Both the reporter and the probe must be stable in aqueous, physiological environments.

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic.

Two of the most prominent and widely adopted bioorthogonal reactions are the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[6]

Head-to-Head Comparison: iEDDA vs. SPAAC

The iEDDA reaction, particularly the ligation between a tetrazine and a strained trans-cyclooctene (TCO), is renowned for its exceptional speed.[7][8] This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine product.[9][10]

SPAAC, on the other hand, involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide.[11][12] This copper-free "click" reaction is driven by the release of ring strain in the cyclooctyne, forming a stable triazole linkage.[13]

Here, we compare these two powerhouse reactions across key performance metrics:

FeatureInverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Pair Tetrazine + trans-Cyclooctene (TCO)Azide + Dibenzocyclooctyne (DBCO)
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹[14]~0.1 - 2.3 M⁻¹s⁻¹[14]
Key Advantages Exceptionally fast kinetics, high specificity, no catalyst required.[9]Copper-free, good biocompatibility, widely used.[12]
Key Limitations TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[14]Slower kinetics compared to iEDDA.[14]
Typical Applications In vivo imaging, labeling of low-abundance molecules, pre-targeted drug delivery.[9]Cellular imaging, protein labeling, surface modification.[6][11]

Visualizing the Mechanisms

To better understand the underlying chemistry, the following diagrams illustrate the core mechanisms of the iEDDA and SPAAC reactions.

iEDDA_Mechanism Tetrazine Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2 SPAAC_Mechanism Azide Azide Product Triazole Product Azide->Product + DBCO Dibenzocyclooctyne (DBCO) DBCO->Product

Mechanism of the SPAAC reaction between an azide and DBCO.

Experimental Protocols

The following are generalized, step-by-step protocols for performing iEDDA and SPAAC labeling on purified proteins.

Protocol 1: iEDDA Labeling of a TCO-Modified Protein

Materials:

  • Purified protein containing a TCO modification in an appropriate buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized probe (e.g., tetrazine-fluorophore) solution in DMSO or aqueous buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein solution with the tetrazine-functionalized probe. The final concentration of the protein is typically in the low micromolar range (1-10 µM), and the probe is added in a 1.5 to 5-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within minutes to an hour due to the fast kinetics.

  • Monitoring: The progress of the reaction can be monitored by SDS-PAGE (observing a shift in the protein band) or mass spectrometry (confirming the mass of the conjugate).

  • Purification: Remove the unreacted probe by size-exclusion chromatography or dialysis.

Protocol 2: SPAAC Labeling of an Azide-Modified Protein

Materials:

  • Purified protein containing an azide modification in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized probe (e.g., DBCO-biotin) solution in DMSO or aqueous buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-functionalized probe. Similar to the iEDDA protocol, use a protein concentration of 1-10 µM and a 1.5 to 5-fold molar excess of the probe.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the slower kinetics of SPAAC, the reaction may require several hours to overnight for completion.

  • Monitoring: Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove the excess unreacted probe.

Experimental_Workflow cluster_iEDDA iEDDA Workflow cluster_SPAAC SPAAC Workflow iEDDA_Start TCO-modified Protein iEDDA_React Add Tetrazine Probe iEDDA_Start->iEDDA_React iEDDA_Incubate Incubate (minutes-1hr) iEDDA_React->iEDDA_Incubate iEDDA_Analyze Analyze (SDS-PAGE, MS) iEDDA_Incubate->iEDDA_Analyze iEDDA_Purify Purify iEDDA_Analyze->iEDDA_Purify SPAAC_Start Azide-modified Protein SPAAC_React Add DBCO Probe SPAAC_Start->SPAAC_React SPAAC_Incubate Incubate (hours-overnight) SPAAC_React->SPAAC_Incubate SPAAC_Analyze Analyze (SDS-PAGE, MS) SPAAC_Incubate->SPAAC_Analyze SPAAC_Purify Purify SPAAC_Analyze->SPAAC_Purify DAPTD_Hypothesis DAPTD DAPTD (Dienophile) Product Cycloadduct (Labeled Biomolecule) DAPTD->Product + Diene Diene-modified Biomolecule Diene->Product

Hypothetical Diels-Alder reaction of DAPTD for bioorthogonal labeling.

Future Directions and Validation:

It is crucial to emphasize that the use of DAPTD as a bioorthogonal labeling agent is, at present, hypothetical and requires rigorous experimental validation. Key studies would need to be conducted to:

  • Determine Reaction Kinetics: Measure the second-order rate constant with a suitable diene partner in aqueous buffer.

  • Assess Bioorthogonality: Confirm that DAPTD does not react with native functional groups in cells or cell lysates.

  • Evaluate Stability and Biocompatibility: Test the stability of DAPTD in physiological conditions and assess its cytotoxicity.

The exploration of new bioorthogonal reagents like DAPTD is essential for expanding the capabilities of chemical biology. While this guide provides a solid foundation in the established methods, it also aims to inspire the scientific community to investigate and validate the next generation of tools for understanding and manipulating the machinery of life.

References

  • -dione_PTAD_and_4-methyl-3H-124-triazole-354H)-dione_MTAD_A_review)

Sources

Characterization of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione adducts by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Characterization of DAPT Adducts by NMR and Mass Spectrometry

For researchers, medicinal chemists, and analytical scientists, the precise structural elucidation of reaction products is paramount. This is particularly true when employing highly reactive reagents for derivatization or synthesis. 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPT) is a potent dienophile used to trap and identify conjugated diene systems, often found in complex matrices such as natural product isolates or drug metabolite mixtures. Its bright red color, which disappears upon reaction, provides a convenient visual cue, but definitive characterization of the resulting adducts requires sophisticated analytical techniques.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous characterization of DAPT adducts. We will explore the causality behind experimental choices, present comparative data, and offer validated protocols to ensure scientific integrity and reproducibility in your work.

The Foundational Chemistry: DAPT Adduct Formation

DAPT belongs to a class of compounds known as triazolinediones (TADs), which are among the most reactive dienophiles known in organic chemistry.[1][2] The reaction is typically a [4+2] cycloaddition, or Diels-Alder reaction, where the four π-electrons of a conjugated diene react with the two π-electrons of the N=N bond in DAPT.[3] This concerted reaction is highly efficient and stereospecific, forming a stable six-membered ring adduct.[4]

The reactivity of DAPT is driven by the electron-deficient nature of its azo group, which readily reacts with electron-rich dienes.[5][6] The dimethylamino group on the phenyl ring provides a useful chromophore and can aid in ionization for mass spectrometry.

Sources

A Comparative Guide to the Stability of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione and Other Labeling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a labeling reagent is a critical decision that profoundly impacts the reliability and reproducibility of experimental outcomes. The stability of these reagents, both before and after conjugation to a biomolecule, is a paramount concern. An unstable reagent can lead to low conjugation efficiency, the introduction of artifacts, and a loss of valuable samples and time. This guide provides an in-depth, objective comparison of the stability of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPTAD), a member of the triazolidinedione family, with other commonly used labeling reagents, including maleimides, N-hydroxysuccinimide (NHS) esters, and isothiocyanates.

The choice of a labeling reagent is a delicate balance between reactivity and stability.[1] While a highly reactive reagent can ensure rapid and efficient conjugation, this reactivity can also render it susceptible to degradation by hydrolysis or other competing reactions, particularly in the aqueous environments required for most biological applications.[2][3] This guide will delve into the chemical properties that govern the stability of these reagents, provide supporting experimental data, and offer detailed protocols for assessing their stability in your own laboratory.

The Contenders: A Chemical Overview

A fundamental understanding of the reactive moieties of each labeling reagent is essential to appreciating their inherent stability. Each class of reagent targets specific functional groups on biomolecules, and their reaction mechanisms dictate their susceptibility to degradation.

  • This compound (DAPTAD): DAPTAD belongs to a class of compounds known as triazolinediones, which are highly reactive dienophiles.[4] Their primary application in labeling is through the Diels-Alder reaction with conjugated dienes, a bioorthogonal reaction of increasing interest. They can also participate in "ene" reactions. The stability of the triazolidinedione core is a key consideration for its use as a reliable labeling reagent.

  • Maleimides: These reagents are widely used for their high reactivity and specificity towards thiol groups (sulfhydryls), such as those found on cysteine residues.[5] The reaction proceeds via a Michael addition to form a stable thioether bond.[5] However, the maleimide ring itself is susceptible to hydrolysis, particularly at alkaline pH, which can compete with the desired thiol conjugation.[3]

  • N-hydroxysuccinimide (NHS) Esters: NHS esters are the gold standard for labeling primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[6] They react via nucleophilic acyl substitution to form a highly stable amide bond.[2][7] The primary stability concern for NHS esters is their susceptibility to hydrolysis, a reaction that is significantly accelerated at higher pH values.[2][8]

  • Isothiocyanates: Like NHS esters, isothiocyanates also target primary amines, reacting to form a stable thiourea linkage.[2] While generally less prone to hydrolysis than NHS esters, they typically require a higher pH for optimal reactivity with amines.[2]

Comparative Stability Analysis

The stability of a labeling reagent is not an absolute property but is highly dependent on the experimental conditions. The key factors influencing stability are pH, temperature, and the composition of the reaction buffer and storage medium.[9]

Hydrolytic Stability: The Battle Against Water

For any bioconjugation reaction performed in an aqueous buffer, the hydrolytic stability of the labeling reagent is a critical parameter. Hydrolysis is a competing reaction that renders the reagent inactive, thereby reducing the efficiency of the desired labeling reaction.[3][8]

Reagent ClassOptimal pH for LabelingSusceptibility to HydrolysisKey Considerations
Triazolidinediones (e.g., DAPTAD) Varies depending on the specific reaction (Diels-Alder, ene)Generally considered more stable than NHS esters in aqueous solutions.The reactivity is driven by the strained N=N bond.[10]
Maleimides 6.5 - 7.5[3]Highly susceptible to hydrolysis at pH > 7.5, leading to ring-opening and inactivation.[3]The thioether bond formed can be subject to retro-Michael addition, especially in the presence of other thiols.[11][12]
NHS Esters 7.2 - 8.5[2][8]Highly susceptible to hydrolysis, with the rate increasing significantly with pH. The half-life can be as short as 10 minutes at pH 8.6.[2]Stock solutions should always be prepared in anhydrous solvents like DMSO or DMF and used immediately after dilution into aqueous buffers.[8]
Isothiocyanates 9.0 - 11.0[2]Generally more resistant to hydrolysis than NHS esters.The higher pH required for optimal reaction can be detrimental to the stability of some proteins.

Expert Insight: The high susceptibility of NHS esters to hydrolysis is a well-documented challenge.[13][14] To mitigate this, it is crucial to work quickly and efficiently when handling aqueous solutions of these reagents. Preparing fresh solutions immediately before use and maintaining the recommended pH range are essential for successful conjugation.[8]

Stability of the Conjugate: The Durability of the Linkage

The stability of the covalent bond formed between the labeling reagent and the biomolecule is equally as important as the stability of the reagent itself. An unstable linkage can lead to the premature release of the label, which is particularly problematic for in vivo applications or long-term studies.[15][16]

Linkage TypeFormed FromStabilityNotes
Diels-Alder Cycloadduct Triazolidinedione + DieneHighly stable.The resulting heterocyclic structure is generally very robust.
Thioether Maleimide + ThiolGenerally stable, but can be reversible under certain conditions.[5][17][18]The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of high concentrations of other thiols like glutathione.[11][19]
Amide NHS Ester + AmineExceptionally stable.[7]The amide bond is one of the most stable covalent linkages in biochemistry, resistant to hydrolysis under physiological conditions.
Thiourea Isothiocyanate + AmineVery stable.[2]The thiourea linkage is also highly resistant to cleavage under physiological conditions.

Expert Insight: The potential for retro-Michael addition in maleimide conjugates is a significant consideration for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs).[12][16] Research into modified maleimides and alternative thiol-reactive chemistries aims to address this instability.[19]

Visualizing Reaction Pathways and Stability Issues

G cluster_0 NHS Ester Labeling cluster_1 Maleimide Labeling NHS NHS Ester Amide Stable Amide Bond NHS->Amide Reaction Hydrolyzed_NHS Inactive Carboxylic Acid NHS->Hydrolyzed_NHS Hydrolysis (competing reaction) Protein_NH2 Protein-NH2 Protein_NH2->Amide Reaction Maleimide Maleimide Thioether Thioether Bond Maleimide->Thioether Michael Addition Protein_SH Protein-SH Protein_SH->Thioether Michael Addition Retro_Michael Deconjugation Thioether->Retro_Michael Retro-Michael Addition G cluster_0 Stability Assessment Workflow start Prepare Reagent/Conjugate Solution t0 Analyze at t=0 start->t0 incubate Incubate under Test Conditions (e.g., 37°C, specific pH) start->incubate aliquots Collect Aliquots at Defined Time Points incubate->aliquots analysis Analyze by HPLC/LC-MS aliquots->analysis data Plot % Intact vs. Time analysis->data half_life Calculate Half-Life/Stability Profile data->half_life

Sources

A Senior Application Scientist's Guide to Protein Modification: Evaluating 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. Such modifications are the bedrock of creating antibody-drug conjugates (ADCs), introducing fluorescent probes for imaging, and engineering proteins with novel functions. The challenge, however, lies in achieving site-selectivity on native protein scaffolds without resorting to genetic manipulation. Among the naturally occurring amino acids, tyrosine and tryptophan present unique opportunities for modification due to their relatively low abundance and distinct chemical reactivities.

This guide provides an in-depth comparison of a promising class of reagents, the 4-substituted-1,2,4-triazolidine-3,5-diones (TADs), with a specific focus on the potential efficacy of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAP-TD). While direct, extensive literature on DAP-TD is emerging, its chemical architecture allows us to make well-grounded extrapolations based on the extensively studied 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). We will dissect the mechanism, compare its performance with established alternatives, and provide actionable experimental protocols for researchers at the forefront of bioconjugation.

The Triazolinedione "Click" Chemistry: A Dual-Targeting Mechanism

Triazolinediones are highly reactive electrophiles that exhibit a remarkable ability to engage in "click-like" reactions with the electron-rich side chains of tyrosine and tryptophan under mild, aqueous conditions.[1][2] This dual reactivity, which can be tuned by experimental conditions, sets them apart from many other bioconjugation reagents.

The core reactivity stems from the electron-deficient N=N bond of the triazolinedione ring. The 4-phenyl substituent plays a crucial role in modulating this reactivity. In the case of DAP-TD, the electron-donating dimethylamino group at the para-position of the phenyl ring is expected to influence the electrophilicity of the triazolinedione core, potentially altering its reaction kinetics compared to the unsubstituted PTAD.

Reaction with Tyrosine

The reaction with tyrosine is often termed a "tyrosine-click" or "Y-click" reaction.[3][4] It proceeds via an electrophilic aromatic substitution mechanism on the electron-rich phenol side chain.[5] The reaction is highly efficient and typically targets the ortho position of the phenolic hydroxyl group. This linkage is exceptionally stable, withstanding harsh pH conditions, high temperatures, and exposure to human plasma.[6][7]

Reaction with Tryptophan

Initially considered an "off-target" effect of tyrosine modification, the reaction of TADs with tryptophan has now been developed into a selective modification strategy in its own right.[8][9] The reaction targets the indole side chain of tryptophan. A key discovery is that the selectivity between tyrosine and tryptophan can be effectively controlled by pH.[8][10]

  • At neutral to slightly basic pH (e.g., pH 7-8): The tyrosine phenolate anion is more prevalent, favoring the reaction with tyrosine. However, reaction with tryptophan can still occur.

  • At acidic pH (e.g., pH 4): The phenolic hydroxyl of tyrosine is protonated, reducing its nucleophilicity. This environment kinetically favors the modification of the tryptophan indole ring, enabling selective tryptophan labeling.[8][11]

It is crucial for researchers to be aware that the TAD-tryptophan adduct, while stable under physiological conditions, can be thermally labile and may reverse under certain mass spectrometry (MS/MS) analysis conditions, such as Collision-Induced Dissociation (CID) and Higher-energy C-dissociation (HCD).[8][10]

TAD_Reaction_Mechanisms cluster_tyrosine Tyrosine Modification (pH ~7) cluster_tryptophan Tryptophan Modification (pH ~4) Tyrosine Tyrosine Residue (Phenol Side Chain) Product_Tyr Stable C-N Adduct Tyrosine->Product_Tyr Electrophilic Aromatic Substitution DAP_TD_Tyr DAP-TD DAP_TD_Tyr->Product_Tyr Tryptophan Tryptophan Residue (Indole Side Chain) Product_Trp C-N Adduct (Thermally Labile) Tryptophan->Product_Trp Reaction at Indole Ring DAP_TD_Trp DAP-TD DAP_TD_Trp->Product_Trp

Caption: Reaction pathways for DAP-TD with tyrosine and tryptophan.

Comparative Analysis: DAP-TD vs. Alternative Reagents

The true measure of a reagent's utility is its performance against established alternatives. Here, we compare the projected efficacy of DAP-TD with other common reagents for tyrosine and tryptophan modification.

For Tyrosine Modification

Diazonium salts have been the classical choice for tyrosine modification. However, they suffer from significant drawbacks, including the potential for cross-reactivity and the formation of highly colored, and often unstable, azo adducts.

FeatureDAP-TD (projected from TAD data)Diazonium Salts
Selectivity High for tyrosine at pH ~7 (with potential for tryptophan cross-reactivity).[8]Moderate; can cross-react with lysine, histidine, and cysteine.
Reaction Conditions Aqueous buffer, pH ~7, room temperature.[7]Aqueous buffer, typically pH 8-9, 0-4°C.
Adduct Stability Excellent; stable to wide pH range and plasma.[6]Moderate; azo linkage can be unstable, especially to reducing agents.
Byproducts Potential for isocyanate byproduct, scavenged by Tris buffer.[6][7]Can generate reactive side products.
"Traceless" No; the reagent is incorporated.No; the reagent is incorporated.
For Tryptophan Modification

Selective tryptophan modification on native proteins is a significant challenge. Methods often rely on transition-metal catalysis, which can be incompatible with biological systems.

FeatureDAP-TD (projected from TAD data)Rhodium Carbenoids
Selectivity High for tryptophan at pH 4.[8][9]High for tryptophan.
Reaction Conditions Aqueous buffer, pH 4, room temperature.[8]Aqueous buffer, requires rhodium catalyst.
Adduct Stability Physiologically stable, but can be labile in MS/MS.[10]Stable C-C bond formation.
Biocompatibility Excellent; no metal catalyst required.Potential for metal-induced protein denaturation or toxicity.
Reaction Speed Very fast (minutes).[7]Can require longer reaction times (hours).[8]

Experimental Protocols

These protocols are designed to be self-validating systems. The inclusion of appropriate controls (e.g., protein without reagent, reagent in buffer alone) is critical for interpreting results.

Protocol 1: General Tyrosine-Targeted Protein Labeling with DAP-TD

This protocol is based on established methods for PTAD and is expected to be highly applicable to DAP-TD.[7]

Tyrosine_Labeling_Workflow A 1. Protein Preparation Dissolve protein in PBS (pH 7.4) to 1-5 mg/mL. B 2. Reagent Preparation Prepare a 10 mM stock of DAP-TD in anhydrous DMSO or DMF. C 3. Reaction Incubation Add 5-10 molar equivalents of DAP-TD stock to the protein solution. Incubate at room temperature for 15-30 min. B->C D 4. Quenching (Optional) Add Tris buffer to a final concentration of 20-50 mM to scavenge any unreacted reagent. C->D E 5. Purification Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or dialysis. D->E F 6. Analysis Confirm conjugation by SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry. E->F

Caption: Workflow for tyrosine-targeted protein labeling with DAP-TD.

Methodology:

  • Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in a suitable buffer such as 1x Phosphate-Buffered Saline (PBS) at pH 7.4. Rationale: This pH favors the deprotonated phenolate form of tyrosine, enhancing its nucleophilicity.

  • Reagent Preparation: Immediately before use, prepare a stock solution of DAP-TD (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF. Rationale: TAD reagents can be sensitive to hydrolysis; fresh preparation in an anhydrous solvent is crucial for maximum reactivity.

  • Reaction: Add 5-10 molar equivalents of the DAP-TD stock solution to the protein solution. Vortex gently to mix. Incubate at room temperature for 15-30 minutes. Rationale: The reaction is typically very fast. Stoichiometry can be optimized to control the degree of labeling.

  • Quenching: (Optional but recommended) Add a final concentration of 20-50 mM Tris buffer to quench any unreacted DAP-TD and its potential isocyanate byproducts.[6]

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column (e.g., PD-10) or dialysis against the desired storage buffer.

  • Analysis: Characterize the conjugate using SDS-PAGE (which may show a slight shift in molecular weight), UV-Vis spectroscopy (to quantify labeling if the TAD carries a chromophore), and mass spectrometry to confirm the mass addition and identify modification sites.

Protocol 2: pH-Switched Selective Tryptophan Labeling

This protocol leverages the pH-dependent selectivity of TADs to target tryptophan.[8]

Tryptophan_Labeling_Workflow A 1. Protein Preparation Buffer-exchange protein into a buffer at pH 4.0 (e.g., 100 mM sodium acetate). B 2. Reagent Preparation Prepare a 10 mM stock of DAP-TD in anhydrous DMSO or DMF. C 3. Reaction Incubation Add 10-20 molar equivalents of DAP-TD stock to the protein solution. Incubate at room temperature for 30-60 min. B->C D 4. Purification Remove excess reagent via size-exclusion chromatography or dialysis against a storage buffer of choice (e.g., PBS pH 7.4). C->D E 5. Analysis Confirm conjugation by Mass Spectrometry. Use ETD/ECD fragmentation if available to preserve the labile Trp-adduct. D->E

Caption: Workflow for selective tryptophan labeling using DAP-TD.

Methodology:

  • Protein Preparation: Exchange the protein into an acidic buffer, such as 100 mM sodium acetate, pH 4.0. Ensure the protein is stable at this pH. Rationale: At pH 4, the tyrosine side chain is protonated and less reactive, while the tryptophan indole ring remains a potent nucleophile for the TAD reagent.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of DAP-TD in anhydrous DMSO or DMF.

  • Reaction: Add 10-20 molar equivalents of the DAP-TD stock solution to the protein. Incubate at room temperature for 30-60 minutes. A higher molar excess may be required compared to tyrosine labeling due to the potentially lower reaction rate at acidic pH.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis. It is often advisable to return the protein to a more neutral buffer (e.g., PBS pH 7.4) for long-term storage.

  • Analysis: Analyze the conjugate by mass spectrometry. To confidently identify the tryptophan modification site, employ fragmentation methods that preserve labile modifications, such as Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD), if available.

Conclusion

This compound (DAP-TD) and its parent class of triazolinediones represent a powerful and versatile tool for the chemical biologist. Their ability to target two key, low-abundance amino acids with tunable selectivity under biocompatible conditions is a significant advantage. The resulting tyrosine conjugates are exceptionally stable, making them ideal for in vivo applications. While the tryptophan adduct presents analytical challenges due to its lability in certain MS techniques, the development of pH-controlled selectivity opens a new avenue for site-specific modification of this previously hard-to-target residue. As research continues, the unique properties of substituted TADs like DAP-TD will undoubtedly expand the toolkit for creating precisely engineered proteins for therapeutic and diagnostic applications.

References

  • Decoene, K. W., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(12), 3573–3580. Available at: [Link]

  • Hanay, S. B., et al. (2017). Investigation of the triazolinedione (TAD) reaction with tryptophan as a direct route to copolypeptide conjugation and cross-linking. Polymer Chemistry, 8(43), 6594-6597. Available at: [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(16), 5926–5929. Available at: [Link]

  • Decoene, K., et al. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. Available at: [Link]

  • Seeliger, D., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. The Journal of Organic Chemistry, 83(15), 8136–8144. Available at: [Link]

  • Decoene, K. W., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(12), 3573-3580. Available at: [Link]

  • de la Torre, J. A., et al. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. Macromolecular Bioscience, 17(7), 1700016. Available at: [Link]

  • Ban, H., et al. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Journal of the American Chemical Society, 135(16), 5926-9. Available at: [Link]

  • de la Torre, J. A., et al. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. ResearchGate. Available at: [Link]

  • Decoene, K., et al. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. Semantic Scholar. Available at: [Link]

  • Denijs, E., et al. (2024). Thermally Triggered Triazolinedione-Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Ban, H., et al. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. PubMed. Available at: [Link]

  • Madder, A., et al. (2024). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. Accounts of Chemical Research. Available at: [Link]

  • Seeliger, D., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. ResearchGate. Available at: [Link]

  • Madder, A., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Site-specific chemical modification of peptide and protein by thiazolidinediones. Semantic Scholar. Available at: [Link]

  • Decoene, K. W., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. RSC Publishing. Available at: [Link]

  • Ghosh, S., & De, P. (2024). Chapter 5: Triazolinedione-based Click Reactions in Polymer Science. Royal Society of Chemistry. Available at: [Link]

  • Moinpour, M., et al. (2017). Effects of local structure on 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione... ResearchGate. Available at: [Link]

  • Jewett, J. C. (n.d.). Chemoselective peptide macrocyclization enabled by 1,2,4-triazoline-3,5-diones. American Chemical Society. Available at: [Link]

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